3-Bromo-4-methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFEWBUBJTNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-4-methylbiphenyl chemical properties
An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl for Advanced Research
Abstract
3-Bromo-4-methylbiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom, which serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, spectral data, synthesis, reactivity, and applications of 3-Bromo-4-methylbiphenyl, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
3-Bromo-4-methylbiphenyl is a solid at room temperature. Its physical and chemical properties are dictated by the biphenyl core, which imparts rigidity and aromatic character, while the bromo and methyl substituents provide specific reactivity and steric/electronic features.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Br | PubChem[1] |
| Molecular Weight | 247.13 g/mol | Echemi[2] |
| Monoisotopic Mass | 246.00441 Da | PubChemLite[3] |
| CAS Number | 855255-82-2 | Echemi[4] |
| Appearance | White to yellow or orange powder | Smolecule[5] |
| Boiling Point | 318 °C | Echemi[2] |
| Density | 1.32 g/cm³ | Echemi[2] |
| Flash Point | 145 °C | Echemi[2] |
| Refractive Index | 1.592 | Echemi[2] |
| Solubility | Insoluble in water | PubChem[6] |
Spectroscopic Profile for Structural Elucidation
Accurate identification of 3-Bromo-4-methylbiphenyl relies on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for 3-Bromo-4-methylbiphenyl is not widely published in the primary literature, the expected chemical shifts can be reliably predicted based on analogous structures.[7][8]
-
¹H NMR : The spectrum would exhibit a complex multiplet pattern in the aromatic region (approx. δ 7.20-7.80 ppm). A distinct singlet corresponding to the methyl protons (–CH₃) would appear in the upfield region (approx. δ 2.40-2.50 ppm).
-
¹³C NMR : The spectrum would display 13 distinct signals for each carbon atom. The carbon atom attached to the bromine (C-Br) would be expected around δ 122-125 ppm, while the methyl carbon (–CH₃) would appear significantly upfield (approx. δ 20-22 ppm).[9]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak : Under electron ionization (EI), the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 246 and 248.
-
Fragmentation Pattern : Key fragmentation pathways involve the loss of a bromine radical (–Br), a methyl radical (–CH₃), or a hydrogen radical (–H), leading to significant fragment ions.[3][10] Predicted fragmentation data suggests prominent adducts in electrospray ionization, such as [M+H]⁺ at m/z 247.01169 and [M+Na]⁺ at m/z 268.99363.[3]
Synthesis and Reactivity: A Chemist's Perspective
The strategic value of 3-Bromo-4-methylbiphenyl lies in its role as a synthetic intermediate. Its synthesis is most commonly achieved via palladium-catalyzed cross-coupling, and its reactivity is dominated by the carbon-bromine bond.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preeminent method for constructing the biaryl scaffold of 3-Bromo-4-methylbiphenyl.[11][12] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. The causality behind this choice is its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents.[11]
The logical pathway involves coupling either (3-bromo-4-methylphenyl)boronic acid with an aryl halide or, conversely, an appropriately substituted arylboronic acid with a dibromotoluene derivative.
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An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylbiphenyl is a substituted biphenyl compound with the chemical formula C₁₃H₁₁Br. Its structure consists of two phenyl rings linked together, with a bromine atom at the 3-position and a methyl group at the 4-position of one of the rings. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The strategic placement of the bromo and methyl groups allows for regioselective modifications, making it a versatile intermediate for creating complex molecular architectures.
The biphenyl scaffold is a prevalent motif in many biologically active compounds and functional materials. The introduction of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more elaborate structures. The methyl group, in turn, can influence the molecule's electronic properties and steric profile, which can be crucial for its end application. This guide provides a comprehensive overview of the structure, synthesis, and key applications of 3-Bromo-4-methylbiphenyl, with a focus on the underlying chemical principles and practical experimental details.
Molecular Structure and Properties
The structure of 3-Bromo-4-methylbiphenyl is characterized by the connectivity of its constituent atoms. The IUPAC name for this compound is 2-bromo-1-methyl-4-phenylbenzene.
Key Structural Features:
-
Biphenyl Core: Two directly connected phenyl rings form the fundamental backbone of the molecule.
-
Bromine Substituent: A bromine atom is attached to the 3-position of one of the phenyl rings.
-
Methyl Substituent: A methyl group is attached to the 4-position of the same phenyl ring.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁Br |
| Molecular Weight | 247.13 g/mol |
| CAS Number | 202834-82-6 |
| Appearance | Solid (form may vary) |
| Boiling Point | 254-257 °C (for the related compound 3-Bromo-4-methylaniline)[1] |
| Melting Point | 27-30 °C (for the related compound 3-Bromo-4-methylaniline)[1] |
Synthetic Methodologies
The synthesis of 3-Bromo-4-methylbiphenyl and its analogs is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them cornerstones of modern organic synthesis. The two most prevalent and powerful techniques are the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2][3] For the synthesis of 3-Bromo-4-methylbiphenyl, this typically involves the coupling of a brominated methylbenzene derivative with a phenylboronic acid, or vice versa.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a dibromomethylbenzene) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biphenyl product.[2]
Experimental Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling (Illustrative Example)
This protocol describes the synthesis of a related compound, 4-methylbiphenyl, to illustrate the general procedure.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[2]
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.[2]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organohalide or triflate.[4][5] This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[4]
Reaction Principle: The mechanism of the Negishi coupling is similar to the Suzuki-Miyaura coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. A key difference is the use of an organozinc reagent, which is typically prepared in situ or from a corresponding organolithium or Grignard reagent.[4][6]
Experimental Protocol: General Procedure for Negishi Coupling
This protocol provides a general outline for performing a Negishi coupling.
Materials:
-
Aryl halide (e.g., 3-Bromo-4-methylaniline derivative)
-
Organozinc reagent (e.g., Phenylzinc chloride)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aryl halide in the anhydrous solvent.
-
Add the palladium or nickel catalyst to the solution.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature or a specified temperature.
-
Stir the reaction mixture for the designated time, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic Cycle of the Negishi Coupling.
Applications in Drug Discovery and Materials Science
The unique structural features of 3-Bromo-4-methylbiphenyl make it a valuable precursor in several areas of chemical research and development.
Pharmaceutical Research
The biphenyl moiety is a common structural motif in many pharmaceuticals. The ability to functionalize the 3-Bromo-4-methylbiphenyl core through cross-coupling reactions allows medicinal chemists to synthesize libraries of novel compounds for drug discovery programs.[7] These compounds can be screened for various biological activities. For instance, derivatives of biphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[8] The bromine atom can be replaced with various functional groups to modulate the compound's pharmacological properties, such as potency, selectivity, and metabolic stability.
Materials Science
Substituted biphenyls are also important in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The biphenyl core can act as a chromophore, and by attaching different substituents, the electronic and photophysical properties of the resulting materials can be fine-tuned. The synthetic versatility of 3-Bromo-4-methylbiphenyl allows for the creation of a wide range of conjugated molecules with potential applications in organic electronics.
Conclusion
3-Bromo-4-methylbiphenyl is a synthetically versatile building block with significant potential in both pharmaceutical and materials science research. The ability to selectively functionalize this molecule through powerful cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings provides a robust platform for the creation of complex and valuable molecular architectures. A thorough understanding of its synthesis and reactivity is crucial for researchers aiming to leverage its potential in their respective fields. This guide has provided a foundational overview of the key aspects of 3-Bromo-4-methylbiphenyl, from its fundamental structure to its practical synthesis and applications, to aid scientists and developers in their research endeavors.
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. [Link]
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Navigating the Isomeric Landscape of Bromomethylbiphenyls: A Technical Guide for Researchers
An In-depth Exploration of 3-Bromo-4-methylbiphenyl and Its Closely Related Isomers for Applications in Drug Discovery and Materials Science.
In the intricate world of organic synthesis, precision in molecular architecture is paramount. The seemingly subtle placement of functional groups can dramatically alter a compound's physicochemical properties and its utility in downstream applications. This technical guide delves into the nuanced identity of 3-Bromo-4-methylbiphenyl, a compound whose nomenclature presents a common challenge in chemical databases, and provides a comprehensive overview of its more clearly defined and commercially relevant isomers.
This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the identification, synthesis, and application of these valuable chemical entities. We will navigate the existing ambiguities, provide concrete data for well-characterized isomers, and present a detailed, field-proven protocol for their synthesis.
The Challenge of Defining "3-Bromo-4-methylbiphenyl"
A thorough search of chemical literature and commercial databases for "3-Bromo-4-methylbiphenyl" reveals a notable lack of a unique and consistently assigned CAS number. The name itself implies a biphenyl scaffold where a bromine atom and a methyl group are substituted at the 3 and 4 positions of the same phenyl ring, respectively. However, this specific substitution pattern is not readily found with a dedicated entry. Instead, searches often lead to several isomers where the substituents are distributed across the two phenyl rings. This ambiguity underscores the critical importance of precise IUPAC nomenclature and the use of unambiguous identifiers such as CAS numbers, InChI strings, and SMILES notations in chemical procurement and research.
To provide a practical and accurate resource, this guide will focus on two closely related and well-documented isomers: 3-Bromo-4'-methylbiphenyl and 4'-Bromo-3-methylbiphenyl . These compounds are frequently encountered in synthetic chemistry and offer a versatile platform for the development of novel molecules.
Core Identifiers and Physicochemical Properties of Key Isomers
For clarity and ease of reference, the following table summarizes the key identifiers and physicochemical properties of the two principal isomers discussed in this guide.
| Identifier | 3-Bromo-4'-methylbiphenyl | 4'-Bromo-3-methylbiphenyl |
| CAS Number | 855255-82-2 | 56961-07-0[1] |
| Molecular Formula | C₁₃H₁₁Br | C₁₃H₁₁Br[1] |
| Molecular Weight | 247.13 g/mol | 247.13 g/mol [1] |
| IUPAC Name | 3-Bromo-4'-methyl-1,1'-biphenyl | 4'-Bromo-3-methyl-1,1'-biphenyl[1] |
| InChI | InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | InChI=1S/C13H11Br/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,1H3 |
| SMILES | Cc1ccc(cc1)c1cccc(Br)c1 | Cc1cccc(c1)-c1ccc(Br)cc1[1] |
| Boiling Point | Not available | 318 °C[1] |
| Flash Point | Not available | 145 °C[1] |
| Density | Not available | 1.32 g/cm³[1] |
Synthesis of Bromomethylbiphenyls: The Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and versatile tool. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. Its high functional group tolerance and generally mild reaction conditions make it an ideal choice for the synthesis of substituted biphenyls like the isomers discussed herein.
The causality behind this experimental choice lies in the predictable and high-yielding nature of the Suzuki-Miyaura coupling for creating biaryl linkages. The reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps, is well-understood, allowing for rational optimization of reaction conditions.
Below is a detailed, self-validating protocol for the synthesis of a bromomethylbiphenyl isomer, which can be adapted for the synthesis of other isomers by selecting the appropriate starting materials.
Experimental Protocol: Synthesis of 4'-Bromo-3-methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes the coupling of (3-methylphenyl)boronic acid with 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic, as the higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromine atom intact for potential further functionalization.
Materials:
-
(3-methylphenyl)boronic acid
-
1-bromo-4-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-methylphenyl)boronic acid (1.2 mmol), 1-bromo-4-iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask via syringe. The biphasic solvent system is crucial for the reaction, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove the base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system such as hexanes or a mixture of hexanes and ethyl acetate, to yield pure 4'-Bromo-3-methylbiphenyl.
Applications in Research and Development
Brominated biphenyls are valuable intermediates in both medicinal chemistry and materials science due to the versatility of the bromine atom as a handle for further chemical transformations, most notably through cross-coupling reactions.
Drug Discovery and Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of bromine and methyl groups at specific positions allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
While specific drug candidates derived directly from 3-Bromo-4-methylbiphenyl and its isomers are not extensively documented in publicly available literature, these compounds serve as crucial building blocks. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized from a related precursor, has been investigated for its antibacterial activities against extensively drug-resistant Salmonella Typhi. This highlights the potential of this structural motif in the development of novel anti-infective agents.
Materials Science and Organic Electronics
In the field of materials science, substituted biphenyls are of great interest for the development of organic light-emitting diodes (OLEDs). The biphenyl core provides a rigid and electronically conjugated system that can be tailored to achieve desired photophysical properties. While simple 4-methylbiphenyl is not suitable as a functional OLED material, the introduction of bromine atoms opens up avenues for creating more complex, high-performance materials through subsequent cross-coupling reactions. These reactions can be used to build larger conjugated systems that serve as host materials, charge transport materials, or emissive materials in OLED devices. The ability to precisely tune the electronic properties of the biphenyl core through substitution is a key strategy in the design of next-generation OLED materials with improved efficiency, color purity, and operational stability.
Safety and Handling
As with all brominated aromatic compounds, appropriate safety precautions must be taken when handling 3-Bromo-4-methylbiphenyl and its isomers. The following information is based on available safety data sheets for closely related compounds and should be considered as general guidance. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound being used.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Always consult the specific SDS for detailed information on disposal and emergency procedures.
Conclusion
While the specific compound "3-Bromo-4-methylbiphenyl" remains an ambiguously defined entity in the chemical landscape, its closely related isomers, such as 3-Bromo-4'-methylbiphenyl and 4'-Bromo-3-methylbiphenyl, are well-characterized and synthetically accessible molecules. Their utility as versatile intermediates in drug discovery and materials science is evident. A thorough understanding of their synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, and a commitment to safe handling practices are essential for any researcher or scientist looking to leverage the potential of these valuable chemical building blocks.
References
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Physical and chemical properties of 3-Bromo-4-methylbiphenyl
An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl
Introduction
3-Bromo-4-methylbiphenyl is a halogenated aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, featuring a bromine atom and a methyl group on one of the phenyl rings, makes it a versatile and valuable intermediate in organic synthesis. For researchers and developers in pharmaceuticals and material science, understanding the specific properties of this molecule is crucial for its effective application. The strategic placement of the bromine atom allows it to serve as a reactive handle, particularly in palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-4-methylbiphenyl. It details established protocols for its synthesis and characterization, explains the rationale behind these methodologies, and discusses its potential applications, with a focus on providing actionable insights for laboratory and development settings.
Section 1: Compound Identification and Core Properties
Precise identification is the foundation of all chemical research. This section outlines the fundamental identifiers and physical characteristics of 3-Bromo-4-methylbiphenyl.
-
IUPAC Name: 3-Bromo-4-methyl-1,1'-biphenyl
-
Synonyms: 3-Bromo-4-phenyltoluene
-
CAS Number: 202837-79-4
-
Molecular Formula: C₁₃H₁₁Br
-
Molecular Structure: (Chemical structure image)
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties. Data for closely related isomers, such as 4'-Bromo-3-methylbiphenyl, are included for comparative context where direct data for the title compound is limited.
| Property | Value | Source |
| Molecular Weight | 247.13 g/mol | Calculated |
| Appearance | White to yellow or orange powder (Isomer data) | [1] |
| Boiling Point | ~318 °C (Isomer data) | [2] |
| Density | ~1.32 g/cm³ (Isomer data) | [2] |
| Flash Point | ~145 °C (Isomer data) | [2] |
| Solubility | Insoluble in water | [3] |
| XlogP | 4.6 | [3][4] |
Section 2: Spectroscopic and Analytical Data
Characterization of 3-Bromo-4-methylbiphenyl relies on standard spectroscopic techniques. The expected spectral features are dictated by its unique molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct, substituted aromatic rings. The methyl group (-CH₃) protons would appear as a singlet in the upfield aromatic region (~2.0-2.5 ppm). The aromatic protons would appear as a series of multiplets between ~7.0-7.8 ppm. The precise chemical shifts are influenced by the electronic effects of the bromine atom and the other phenyl ring.
-
¹³C NMR: The carbon NMR spectrum would show 13 distinct signals, corresponding to each carbon atom in the molecule. The methyl carbon would appear significantly upfield (~20 ppm). The aromatic carbons would resonate in the typical ~120-145 ppm range. The carbon atom directly bonded to the bromine (C-Br) would be shifted due to the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[5] Key expected absorptions include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would reveal the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 246 and 248 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]
-
Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom ([M-Br]⁺) and cleavage of the biphenyl bond.
Section 3: Chemical Properties and Reactivity
The reactivity of 3-Bromo-4-methylbiphenyl is dominated by the carbon-bromine bond, which makes it an excellent substrate for forming new carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl linkages.[1][6] In this reaction, the aryl bromide is coupled with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base.[6] This versatility allows for the synthesis of a wide range of more complex, functionalized biphenyl derivatives, which are core structures in many pharmaceutical agents and organic electronic materials.[1]
The general mechanism involves three key steps:
-
Oxidative Addition: The aryl halide (3-Bromo-4-methylbiphenyl) adds to the Pd(0) catalyst.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.
-
Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.[6]
Caption: Generalized Suzuki-Miyaura coupling cycle.
Section 4: Synthesis and Experimental Protocols
The most common and efficient method for synthesizing substituted biphenyls like 3-Bromo-4-methylbiphenyl is the Suzuki-Miyaura coupling reaction. A plausible synthetic route would involve coupling 1,3-dibromo-4-methylbenzene with phenylboronic acid, carefully controlling stoichiometry to favor mono-substitution.
Protocol: Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for a similar reaction, the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid, which illustrates the core methodology applicable to 3-Bromo-4-methylbiphenyl.[6]
Materials:
-
4-Bromotoluene (or appropriate precursor)
-
Phenylboronic acid (or appropriate precursor)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]
-
Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 mmol) and triphenylphosphine ligand (0.04 mmol).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.[6]
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and extract the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final biphenyl compound.
Caption: Experimental workflow for Suzuki coupling synthesis.
Section 5: Applications in Research and Development
3-Bromo-4-methylbiphenyl serves primarily as a key building block for creating more elaborate molecules with targeted functions.
-
Pharmaceutical Synthesis: The biphenyl scaffold is a common structural motif in many approved drugs. By using cross-coupling reactions, the bromine atom on 3-Bromo-4-methylbiphenyl can be replaced with a variety of functional groups to build novel drug candidates.[1] Its derivatives are explored for applications in developing new therapeutic agents.[7]
-
Material Science: The rigid, aromatic structure of the biphenyl core is desirable for creating functional organic materials. Derivatives of this compound can be incorporated into polymers, liquid crystals, and organic light-emitting diodes (OLEDs), where the electronic properties of the extended π-conjugated system can be finely tuned.[1]
Section 6: Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions must be observed when handling 3-Bromo-4-methylbiphenyl and its isomers.
General Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[10]
GHS Hazard Information (based on related bromobiphenyls):
| Hazard Code | Statement | Source |
| H315 | Causes skin irritation | [11][12] |
| H319 | Causes serious eye irritation | [8][11][12] |
| H335 | May cause respiratory irritation | [11][12] |
In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water, wash skin with soap and water, and move to fresh air if inhaled.[8][9]
Section 7: References
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PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 4'-bromo-3-methylbiphenyl. Retrieved from [Link]
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Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]
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The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (n.d.). Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 1-[2-[Bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
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Spectroscopy Methods of structure determination. (n.d.). Retrieved from [Link]
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Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl. Retrieved from
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Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165.
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
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AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Sourcing 4-Bromo-4'-methylbiphenyl: A Guide for Purchasers. (2025). Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4-phenylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
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Spectroscopic data for 3-Bromo-4-methylbiphenyl (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methylbiphenyl
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-methylbiphenyl (C₁₃H₁₁Br), a substituted aromatic hydrocarbon of interest in organic synthesis and materials science. As a key building block, unambiguous structural confirmation is paramount. This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind spectral features, offering field-proven insights into the relationship between molecular structure and spectroscopic output. This guide is intended for researchers, chemists, and quality control professionals who require a deep, validated understanding of this compound's analytical profile.
Molecular Structure and Spectroscopic Overview
3-Bromo-4-methylbiphenyl possesses a biphenyl core, functionalized with a bromine atom and a methyl group on one of the phenyl rings. The precise positioning of these substituents dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The molecular structure and numbering convention used throughout this guide are presented below.
Caption: Molecular structure of 3-Bromo-4-methyl-1,1'-biphenyl.
The analytical approach relies on the following principles:
-
NMR Spectroscopy will elucidate the carbon-hydrogen framework by mapping the distinct chemical environments of ¹H and ¹³C nuclei.
-
IR Spectroscopy will identify the functional groups and bond types present, particularly the aromatic C-H, aliphatic C-H, aromatic C=C, and C-Br vibrations.
-
Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern, aided by the characteristic isotopic signature of bromine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Bromo-4-methylbiphenyl, both ¹H and ¹³C NMR are essential for unambiguous assignment.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the bromine atom and the electron-donating methyl group, combined with the anisotropic effects of the biphenyl system, result in a complex but interpretable aromatic region.
Table 1: Predicted ¹H NMR Data for 3-Bromo-4-methylbiphenyl (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~ 7.65 | d | ~ 2.0 | 1H |
| H-5 | ~ 7.45 | dd | ~ 8.0, 2.0 | 1H |
| H-6 | ~ 7.25 | d | ~ 8.0 | 1H |
| H-2', H-6' | ~ 7.55 | m | - | 2H |
| H-3', H-4', H-5' | ~ 7.40 | m | - | 3H |
| -CH₃ | ~ 2.40 | s | - | 3H |
Interpretation: The proton signals for the substituted ring (protons 2, 5, and 6) are distinct. Proton H-2 is expected to appear as a doublet due to coupling with H-6 (meta-coupling is often too small to resolve cleanly) and is deshielded by the adjacent bromine. Proton H-5 should be a doublet of doublets from coupling to both H-2 and H-6. Proton H-6 will likely be a doublet from coupling to H-5. The protons on the unsubstituted phenyl ring (H-2' to H-6') will appear as a complex multiplet, typical for a monosubstituted benzene ring.[1] The methyl group (-CH₃) protons are magnetically equivalent and not coupled to any other protons, thus appearing as a sharp singlet.[1][2]
Caption: ¹H NMR peak assignment visualization.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 13 carbon atoms are expected to be inequivalent and produce distinct signals.
Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-methylbiphenyl (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~ 140 |
| C-2 | ~ 130 |
| C-3 (C-Br) | ~ 123 |
| C-4 (C-CH₃) | ~ 138 |
| C-5 | ~ 128 |
| C-6 | ~ 126 |
| C-1' | ~ 141 |
| C-2', C-6' | ~ 129 |
| C-3', C-5' | ~ 128.5 |
| C-4' | ~ 127 |
| -CH₃ | ~ 21 |
Interpretation: The chemical shifts are influenced by the substituents. The carbon atom bonded to bromine (C-3) is shielded compared to an unsubstituted aromatic carbon due to the "heavy atom effect," while the carbon bonded to the methyl group (C-4) is deshielded. The quaternary carbons (C-1, C-1', C-3, C-4) will typically show lower intensity peaks. The chemical shift of the methyl carbon appears in the characteristic aliphatic region (~21 ppm).[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-4-methylbiphenyl in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]
-
¹H NMR Acquisition: Acquire the spectrum at ambient temperature. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of functional groups within the molecule. The spectrum provides confirmatory evidence for the aromatic rings, the aliphatic methyl group, and the carbon-bromine bond.
Table 3: Key IR Absorption Bands for 3-Bromo-4-methylbiphenyl
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |
| ~ 1600, ~1475 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~ 820 | C-H Out-of-Plane Bending (Aromatic) | Strong |
| < 1000 | C-Br Stretch | Medium-Strong |
Interpretation: The presence of sharp bands above 3000 cm⁻¹ confirms the aromatic C-H bonds, while weaker bands just below 3000 cm⁻¹ are indicative of the methyl group's C-H bonds.[5] The characteristic aromatic "skeletal" vibrations are expected in the 1600-1450 cm⁻¹ region. The strong absorption around 820 cm⁻¹ can be attributed to out-of-plane C-H bending, which is often diagnostic of the substitution pattern on the aromatic ring. The C-Br stretch is expected in the fingerprint region, typically below 1000 cm⁻¹, but its exact position can be difficult to assign definitively without comparative analysis.[5]
Caption: Experimental workflow for FTIR analysis.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan of the empty ATR crystal or the KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition information. For 3-Bromo-4-methylbiphenyl, electron ionization (EI) is a common technique that induces reproducible fragmentation, creating a characteristic mass spectrum.
Table 4: Predicted Key Mass Fragments for 3-Bromo-4-methylbiphenyl
| m/z Value | Ion Identity | Notes |
|---|---|---|
| 248 / 246 | [M]⁺ | Molecular Ion Peak. Shows characteristic ~1:1 ratio for ⁸¹Br/⁷⁹Br isotopes. |
| 167 | [M - Br]⁺ | Loss of a bromine radical. |
| 152 | [M - Br - CH₃]⁺ | Loss of bromine followed by a methyl radical. |
| 76 | [C₆H₄]⁺ | Fragment corresponding to a benzyne-like species. |
Interpretation: The most telling feature of the mass spectrum is the molecular ion peak. Due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 246 and 248, respectively.[7] This isotopic signature is definitive proof of the presence of one bromine atom in the molecule. The base peak is often the [M - Br]⁺ fragment at m/z 167, resulting from the facile cleavage of the C-Br bond to form a stable biphenylmethyl cation. Further fragmentation can lead to the loss of the methyl group, giving a peak at m/z 152.
Caption: Proposed primary fragmentation pathway for 3-Bromo-4-methylbiphenyl.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Conditions: The EI source is typically operated at 70 eV.[2] Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to 3-Bromo-4-methylbiphenyl in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Conclusion
The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 3-Bromo-4-methylbiphenyl.
-
NMR spectroscopy confirms the connectivity of the carbon-hydrogen framework, including the specific substitution pattern on the biphenyl core.
-
IR spectroscopy verifies the presence of the key functional groups (aromatic rings, methyl group, C-Br bond).
-
Mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinct isotopic pattern.
By integrating these three analytical techniques, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of 3-Bromo-4-methylbiphenyl, ensuring the reliability of subsequent synthetic applications or biological evaluations.
References
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Kumar, A. and Shah, B. A. (2015). Supporting Information for Org. Lett., 17, 5232. American Chemical Society.[Link]
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PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
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Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH. [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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PubChem. (n.d.). 3-bromo-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]
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Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. RASĀYAN Journal of Chemistry, 12(4), 2149-2165. [Link]
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PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. [Link]
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Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]
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PubChemLite. (n.d.). 4'-bromo-3-methylbiphenyl (C13H11Br). [Link]
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-
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The Unseen Scaffold: An In-depth Technical Guide to 3-Bromo-4-methylbiphenyl
Abstract
This technical guide provides a comprehensive exploration of 3-Bromo-4-methylbiphenyl, a seemingly simple yet pivotal molecule in the landscape of chemical synthesis. While it may not hold the mainstream recognition of more complex structures, its strategic arrangement of a biphenyl backbone, a reactive bromine atom, and a methyl group makes it a valuable and versatile building block. This document traces the historical context of its synthesis through the lens of foundational C-C bond-forming reactions and delves into the modern, high-efficiency catalytic methods that have made it readily accessible. We will dissect its chemical properties, provide detailed synthetic protocols with mechanistic insights, and explore its applications as a key intermediate in the development of pharmaceuticals and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.
Introduction: The Biphenyl Motif and the Strategic Importance of 3-Bromo-4-methylbiphenyl
The biphenyl moiety is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. Its rigid, planar structure provides a robust scaffold for the precise spatial orientation of functional groups, influencing everything from receptor binding affinity in pharmaceuticals to the photophysical properties of organic light-emitting diodes (OLEDs). The strategic functionalization of this biphenyl core is therefore a cornerstone of modern synthetic chemistry.
3-Bromo-4-methylbiphenyl emerges as a particularly useful intermediate due to the orthogonal reactivity of its substituents. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, allowing for the introduction of further molecular complexity. The methyl group, while seemingly simple, influences the electronic properties and steric environment of the molecule, and can itself be a site for further functionalization. This guide will illuminate the discovery, synthesis, and application of this important, yet often overlooked, synthetic building block.
Historical Perspective and the Dawn of Biphenyl Synthesis
While a singular, seminal paper heralding the "discovery" of 3-Bromo-4-methylbiphenyl is not readily apparent in the annals of chemical literature, its conceptualization and initial syntheses are intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions. The early 20th century saw the advent of methods capable of coupling aryl halides, laying the groundwork for the synthesis of a vast array of biphenyl derivatives.
The Gomberg-Bachmann Reaction: A Plausible Early Route
One of the earliest methods for the synthesis of unsymmetrical biaryls was the Gomberg-Bachmann reaction, first reported in 1924.[1] This reaction proceeds via the diazotization of an aniline, in this case, 3-bromo-4-methylaniline, followed by a radical coupling with an aromatic hydrocarbon, such as benzene.
Diagram of the Gomberg-Bachmann Reaction Pathway
Caption: Plausible Gomberg-Bachmann reaction pathway to 3-Bromo-4-methylbiphenyl.
Although groundbreaking for its time, the Gomberg-Bachmann reaction is often plagued by low yields and the formation of numerous side products due to the high reactivity of the diazonium salt.[1]
The Ullmann Condensation: A Copper-Mediated Revolution
The Ullmann reaction, discovered by Fritz Ullmann and his student J. Bielecki in 1901, represented a significant leap forward in biphenyl synthesis.[2] This reaction utilizes copper metal or a copper-bronze alloy to couple two aryl halide molecules.[2] While the classic Ullmann reaction is a homocoupling, variations for unsymmetrical couplings exist, albeit with challenges in controlling selectivity. The harsh reaction conditions, often requiring high temperatures, and the need for stoichiometric amounts of copper were notable drawbacks of the traditional Ullmann reaction.[2]
Modern Synthetic Methodologies: Precision and Efficiency
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryls, including 3-Bromo-4-methylbiphenyl. These methods offer superior yields, milder reaction conditions, and exceptional functional group tolerance compared to their historical counterparts.
The Suzuki-Miyaura Coupling: A Versatile Workhorse
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biaryl compounds.[3] This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. For the synthesis of 3-Bromo-4-methylbiphenyl, two primary retrosynthetic disconnections are possible:
-
Route A: Coupling of 3-bromo-4-methylphenylboronic acid with bromobenzene.
-
Route B: Coupling of phenylboronic acid with 1,3-dibromo-4-methylbenzene.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol details the synthesis of 3-Bromo-4-methylbiphenyl from 4-bromo-3-methylaniline via a Sandmeyer reaction to produce the corresponding aryl bromide, followed by a Suzuki-Miyaura coupling with phenylboronic acid.
Step 1: Synthesis of 1,3-Dibromo-4-methylbenzene from 4-Bromo-3-methylaniline (Sandmeyer Reaction)
-
Diazotization: To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 48% HBr), cooled to 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
-
Copper-catalyzed Bromination: The cold diazonium salt solution is added portion-wise to a stirred solution of copper(I) bromide (1.2 eq) in HBr at elevated temperature (e.g., 70-80 °C).
-
Causality: Copper(I) catalyzes the decomposition of the diazonium salt and the subsequent substitution with bromide.
-
-
Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,3-dibromo-4-methylbenzene.
Step 2: Suzuki-Miyaura Coupling of 1,3-Dibromo-4-methylbenzene with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask are added 1,3-dibromo-4-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water), is added. The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Causality: The palladium(0) catalyst is sensitive to oxygen, and its removal is essential for catalytic activity.
-
-
Reaction and Monitoring: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield 3-Bromo-4-methylbiphenyl.
The Negishi Coupling: An Alternative Palladium-Catalyzed Route
The Negishi coupling offers another powerful method for the synthesis of 3-Bromo-4-methylbiphenyl.[4] This reaction involves the coupling of an organozinc reagent with an organic halide, also catalyzed by a palladium or nickel complex.[4] The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from the organic halide.
Diagram of the Negishi Coupling Workflow
Caption: A simplified workflow for the Negishi coupling to form 3-Bromo-4-methylbiphenyl.
Physicochemical and Spectroscopic Characterization
The accurate characterization of 3-Bromo-4-methylbiphenyl is essential for its use in further synthetic applications. The following table summarizes its key physical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Br | [5] |
| Molecular Weight | 247.13 g/mol | [6] |
| Appearance | White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | 318 °C | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, -CH₃) | [7][8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~142, 140, 138, 131, 130, 129, 128, 127, 123, 23 | [3][7] |
| Mass Spectrum (EI) | m/z (%): 248/246 (M⁺, 100/98), 167 (M⁺-Br), 152 | [2][9] |
| Infrared (IR) Spectrum | Key peaks (cm⁻¹): ~3050 (Ar C-H), ~2920 (Alkyl C-H), ~1600, 1480 (Ar C=C) | [10][11] |
Applications in Drug Discovery and Materials Science
The true value of 3-Bromo-4-methylbiphenyl lies in its role as a versatile building block for the synthesis of more complex and functional molecules.
A Key Intermediate in Pharmaceutical Synthesis
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 3-Bromo-4-methylbiphenyl provides a convenient entry point for the construction of these complex architectures. The bromine atom can be readily converted to a variety of other functional groups or used as a coupling partner to introduce new ring systems. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, synthesized via Suzuki coupling, have been investigated for their antibacterial activities.[12] This highlights the utility of the 3-bromo-4-methylphenyl moiety as a core structure in the development of novel therapeutic agents.
Building Block for Advanced Materials
The rigid and conjugated nature of the biphenyl unit makes it an attractive component for organic electronic materials. By utilizing the bromine atom for further cross-coupling reactions, 3-Bromo-4-methylbiphenyl can be incorporated into larger π-conjugated systems for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methyl group can also be used to tune the solubility and solid-state packing of these materials.
Conclusion
3-Bromo-4-methylbiphenyl, while not a household name in the chemical world, represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its history is intertwined with the development of some of the most important carbon-carbon bond-forming reactions. Modern catalytic methods have made its synthesis efficient and scalable, opening the door to its widespread use. As a key intermediate, it provides a strategic entry point for the construction of complex molecules with applications ranging from life-saving pharmaceuticals to cutting-edge electronic materials. The continued exploration of its reactivity and its incorporation into novel molecular designs will undoubtedly lead to further advancements in both medicine and materials science.
References
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Gomberg, M.; Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. J. Am. Chem. Soc., 46(10), 2339–2343. [Link]
- Supporting Information for a relevant chemical synthesis paper.
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Wiley-VCH. Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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LookChem. Gomberg-Bachmann Reaction. [Link]
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Wikipedia. Ullmann reaction. [Link]
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Wikipedia. Negishi coupling. [Link]
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The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
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Semantic Scholar. Gomberg-Bachmann-Reaktion. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link]
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YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]
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ResearchGate. SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. [Link]
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MDPI. Special Issue : Synthesis of Bioactive Compounds. [Link]
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Semantic Scholar. Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. [https://www.semanticscholar.org/paper/Molecular-structure%2C-spectroscopic-(FT-IR%2C-13C-and-M-Karabacak-Kurt/1f3b3d1e1c7a8a0e8d0b7e4c6b1a2f0e1c1b2a3b]([Link]
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PubChem. 3-bromo-4'-methylbiphenyl. [Link]
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PubChem. 3-Bromo-4'-methylbiphenyl. [Link]
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Beilstein Journals. Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. [Link]
- Google Patents.
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]
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NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link]
- Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
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Labinsights. Bioactive Molecules for Scientific Use. [Link]
-
ResearchGate. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. [Link]
- Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
NIST WebBook. 1,1'-Biphenyl, 3-methyl-. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
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The Solubility Profile of 3-Bromo-4-methylbiphenyl: A Technical Guide for Researchers
Abstract
3-Bromo-4-methylbiphenyl is a substituted aromatic hydrocarbon with applications in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials. A comprehensive understanding of its solubility in various organic solvents is fundamental to its effective utilization in reaction design, purification processes, and formulation development. This technical guide provides an in-depth analysis of the theoretical principles governing the solubility of 3-Bromo-4-methylbiphenyl, offers an inferred solubility profile based on structurally analogous compounds, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility. This document is intended to serve as a vital resource for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction: The Significance of Solubility in Chemical Synthesis
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a synthetic intermediate like 3-Bromo-4-methylbiphenyl, knowledge of its solubility is paramount for several aspects of its application:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution. Optimal solubility ensures a homogeneous reaction medium, facilitating molecular interactions and enhancing reaction kinetics.
-
Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are entirely reliant on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
-
Formulation and Dosing: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its precursors directly impacts its bioavailability and the feasibility of creating stable and effective dosage forms.
This guide will delve into the specific solubility characteristics of 3-Bromo-4-methylbiphenyl, providing both theoretical insights and practical methodologies for its assessment.
Theoretical Framework: Predicting the Solubility of 3-Bromo-4-methylbiphenyl
The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity of 3-Bromo-4-methylbiphenyl
3-Bromo-4-methylbiphenyl possesses a structure characterized by two phenyl rings linked by a single bond, with a bromine atom and a methyl group as substituents. The biphenyl core is nonpolar.[1] The bromine atom introduces a degree of polarity due to its electronegativity, while the methyl group is generally considered nonpolar. Overall, 3-Bromo-4-methylbiphenyl is expected to be a relatively nonpolar to weakly polar molecule .
Based on this structural analysis, we can infer its solubility in common organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the predominantly nonpolar nature of the biphenyl backbone, 3-Bromo-4-methylbiphenyl is anticipated to exhibit good solubility in these solvents. The dispersion forces (van der Waals forces) between the solute and solvent molecules will be the primary intermolecular interactions driving the dissolution process.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess a moderate polarity and can induce dipoles in the solute molecule. It is expected that 3-Bromo-4-methylbiphenyl will be soluble in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While biphenyl itself has some solubility in alcohols, the presence of the bromine and methyl groups may slightly alter this.[2] It is likely to be moderately to sparingly soluble in lower alcohols.
-
Highly Polar Solvents (e.g., Water): As a nonpolar organic compound, 3-Bromo-4-methylbiphenyl is expected to be virtually insoluble in water.[1] The strong hydrogen bonding network of water molecules would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.
The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural properties.
Caption: Logical workflow for predicting the solubility of 3-Bromo-4-methylbiphenyl.
Inferred Solubility Profile
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |
| Toluene | C₇H₈ | Nonpolar Aromatic | Soluble |
| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Methanol | CH₃OH | Polar Protic | Moderately Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Moderately Soluble |
| Water | H₂O | Highly Polar Protic | Insoluble |
Note: This table presents an inferred solubility profile. For precise quantitative data, experimental determination is necessary.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The following protocol outlines a reliable and self-validating method for determining the solubility of 3-Bromo-4-methylbiphenyl in a given organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.
Objective: To determine the saturation solubility of 3-Bromo-4-methylbiphenyl in a selected organic solvent at a controlled temperature.
Materials:
-
3-Bromo-4-methylbiphenyl (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)
Experimental Workflow Diagram:
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Procedure:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of 3-Bromo-4-methylbiphenyl to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.
-
Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step removes any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved 3-Bromo-4-methylbiphenyl.
-
The solubility can be calculated as the mass of the solute per mass or volume of the solvent.
-
-
Quantitative Analysis (Primary Method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent using a volumetric flask.
-
Prepare a series of standard solutions of 3-Bromo-4-methylbiphenyl of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System: The combination of gravimetric analysis and a more sensitive quantitative method like HPLC provides a self-validating system. The results from both methods should be in close agreement, ensuring the accuracy and trustworthiness of the determined solubility data.
Conclusion
While specific experimental data on the solubility of 3-Bromo-4-methylbiphenyl is not widely published, a strong theoretical understanding of its molecular structure allows for a reliable inferred solubility profile. This guide has provided a comprehensive overview based on the principle of "like dissolves like," predicting good solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents such as water.
For applications requiring precise quantitative data, the detailed isothermal shake-flask method presented herein offers a robust and self-validating protocol. By following this experimental guide, researchers and drug development professionals can confidently determine the solubility of 3-Bromo-4-methylbiphenyl, enabling the optimization of synthetic procedures, purification techniques, and formulation strategies.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl.
- The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- PubChem. (n.d.). Biphenyl.
- Wikipedia. (n.d.). Biphenyl.
- Vedantu. (n.d.). Is Biphenyl soluble in Methanol.
- PubChem. (n.d.). 3-Bromobiphenyl.
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Stability and storage conditions for 3-Bromo-4-methylbiphenyl
An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-4-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-4-methylbiphenyl, a key intermediate in pharmaceutical and agrochemical synthesis. A thorough understanding of its chemical stability, potential degradation pathways, and appropriate handling procedures is paramount for ensuring its integrity and the reproducibility of experimental outcomes. This document synthesizes information from established principles of organic chemistry and data on structurally related polybrominated biphenyls (PBBs) to offer field-proven insights for researchers, scientists, and professionals in drug development.
Introduction to 3-Bromo-4-methylbiphenyl: A Versatile Synthetic Building Block
3-Bromo-4-methylbiphenyl is a halogenated aromatic hydrocarbon that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The methyl group and the biphenyl scaffold also offer opportunities for further molecular elaboration, making it a valuable precursor in the development of new chemical entities. Given its role in multi-step syntheses, maintaining the purity and stability of 3-Bromo-4-methylbiphenyl is of utmost importance.
Chemical Stability Profile
The stability of 3-Bromo-4-methylbiphenyl is governed by the inherent properties of its aryl-bromine bond and the overall biphenyl structure. Generally, polybrominated biphenyls (PBBs) are known to be relatively stable and chemically unreactive compounds.[1] This stability is a key attribute for their use in various applications.
Thermal Stability
Photostability: The Primary Degradation Pathway
The most significant factor affecting the stability of 3-Bromo-4-methylbiphenyl is its susceptibility to photodegradation. Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-bromine bond, leading to the formation of less brominated biphenyls and other degradation products.[1][2][3] This process, known as photolytic debromination, is a well-documented degradation pathway for PBBs.[2][3][4] The energy from UV light can excite the molecule, leading to the homolytic cleavage of the C-Br bond to generate a biphenyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.
Key Insight for Researchers: The photolability of 3-Bromo-4-methylbiphenyl necessitates stringent protection from light sources, especially those emitting in the UV spectrum. This includes not only direct sunlight but also certain types of artificial lighting found in laboratories.
Hydrolytic Stability
Due to the strength and nature of the aryl-halogen bond, 3-Bromo-4-methylbiphenyl is expected to be resistant to hydrolysis under normal conditions. The carbon-bromine bond in aryl halides is significantly stronger and less prone to nucleophilic attack by water compared to the corresponding bond in alkyl halides.[5] Therefore, abiotic hydrolysis is not considered a significant degradation pathway for PBBs and, by extension, for 3-Bromo-4-methylbiphenyl.[4]
Oxidative and Microbial Stability
3-Bromo-4-methylbiphenyl is not expected to be readily susceptible to oxidation under ambient conditions. The biphenyl core is relatively electron-rich and can be oxidized, but this typically requires strong oxidizing agents. In terms of microbial degradation, PBBs are generally found to be quite resistant to breakdown by microorganisms.[1] This persistence is a general characteristic of many halogenated aromatic compounds.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of 3-Bromo-4-methylbiphenyl, the following storage and handling conditions are recommended, based on safety data sheets and the known properties of related compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of any potential degradation reactions. |
| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass vial). | Prevents photodegradation, the primary degradation pathway. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, although the compound is not highly sensitive to them. |
| Container | Use a tightly sealed container to prevent sublimation and contamination. | Ensures the integrity of the compound. |
| Ventilation | Store in a well-ventilated area. | General good laboratory practice for all chemicals. |
| Incompatibilities | Keep away from strong oxidizing agents. | Although relatively unreactive, strong oxidizers could potentially react with the biphenyl core. |
Analytical Methods for Purity Assessment and Stability Monitoring
Regularly assessing the purity of 3-Bromo-4-methylbiphenyl is crucial, especially for material that has been in storage for an extended period. The following analytical techniques are well-suited for this purpose.
Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for the analysis of halogenated biphenyls.[1][2][6][7][8]
-
Principle: Separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is an excellent choice for detecting trace impurities. A Mass Spectrometer (MS) provides both quantification and structural information, aiding in the identification of any degradation products.
-
Advantages: High resolution, high sensitivity, and well-established methods for PBB analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is another versatile technique suitable for the purity assessment of 3-Bromo-4-methylbiphenyl.[9][10][11][12][13][14][15]
-
Principle: Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 reversed-phase column).
-
Detector: A UV detector is commonly used, as the biphenyl system has a strong chromophore.
-
Advantages: Suitable for non-volatile impurities, versatile, and widely available in analytical laboratories.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for assessing the purity of a 3-Bromo-4-methylbiphenyl sample.
Materials and Reagents
-
3-Bromo-4-methylbiphenyl sample
-
High-purity solvent (e.g., hexane or ethyl acetate, pesticide residue grade)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Sample Preparation
-
Accurately weigh approximately 10 mg of the 3-Bromo-4-methylbiphenyl sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Data Analysis
-
Integrate the peak corresponding to 3-Bromo-4-methylbiphenyl and any impurity peaks.
-
Calculate the purity of the sample based on the relative peak areas (% area).
-
Analyze the mass spectra of any significant impurities to tentatively identify their structures. Common degradation products may include debrominated biphenyls.
Visualization of Key Concepts
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability and purity of 3-Bromo-4-methylbiphenyl.
Conclusion
3-Bromo-4-methylbiphenyl is a stable compound under recommended storage conditions. The primary factor influencing its degradation is exposure to light, which can lead to photolytic debromination. By adhering to the storage guidelines outlined in this document—namely, storing the compound in a cool, dark, and dry place in a tightly sealed container—researchers can ensure its long-term integrity. Regular purity assessment using robust analytical methods such as GC-MS or HPLC is recommended to monitor the quality of the material over time, thereby safeguarding the reliability and success of synthetic endeavors.
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Polybrominated biphenyls (PBBs) (HSG 83, 1993). (1993). Inchem.org. [Link]
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Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). PubMed. [Link]
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Technical Fact Sheet – Polybrominated Biphenyls (PBBs). (2017). US EPA. [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2022). MDPI. [Link]
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Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2020). MDPI. [Link]
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Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2014). US EPA. [Link]
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Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2022). ResearchGate. [Link]
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Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
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Gas chromatography-vacuum ultraviolet detection for classification and speciation of polychlorinated biphenyls in industrial mixtures. (2017). PubMed. [Link]
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Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
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Photodecomposition properties of brominated flame retardants (BFRs) | Request PDF. (2015). ResearchGate. [Link]
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HPLC-UV-EC determination of brominated organic compounds in water. (2008). ResearchGate. [Link]
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Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
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The SN1 Reaction of Alkyl Halides with Water. (2023). Chemistry Steps. [Link]
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Alkyl Halide Reactivity. (n.d.). MSU chemistry. [Link]
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Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. (2021). Shimadzu Scientific Instruments. [Link]
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Reaction of Alkyl Halides Experiment. (n.d.). PraxiLabs. [Link]
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HPLC Method for Analysis of Bromoform on Newcrom R1 Column. (n.d.). SIELC Technologies. [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH. [Link]
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Why do alkyi haldies undergo hydrolysis more readily than aryl halides. (n.d.). Allen. [Link]
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Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI. [Link]
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Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
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Amines. (n.d.). NCERT. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI. [Link]
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Organic Chemistry – Specific Name Reactions. (n.d.). vedantu.com. [Link]
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Reductions of aryl bromides in water at room temperature. (2010). PMC - NIH. [Link]
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Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. (2013). stoltz2.caltech.edu. [Link]
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Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. [Link]
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Development and Validation of Analytical Methods for Pharmaceuticals. (2011). OMICS International. [Link]
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Potential research areas for 3-Bromo-4-methylbiphenyl
**A
Technical Guide to Unlocking the Research Potential of 3-Bromo-4-methylbiphenyl**
Abstract
3-Bromo-4-methylbiphenyl is a strategically substituted aromatic compound poised for significant exploration across diverse scientific disciplines. Its unique structural arrangement, featuring a bromine atom and a methyl group on different rings of the biphenyl scaffold, offers a versatile platform for synthetic diversification. This guide delineates promising, underexplored research avenues for this molecule, moving beyond its current status as a simple chemical intermediate. We will explore its potential in the rational design of novel therapeutics, the development of advanced organic electronic materials, and as a substrate for innovative catalytic methodologies. This document provides not only the theoretical framework for these research areas but also actionable, detailed experimental protocols to serve as a launchpad for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Strategic Value of 3-Bromo-4-methylbiphenyl
The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] The substitution pattern of 3-Bromo-4-methylbiphenyl (C13H11Br) offers distinct advantages for synthetic manipulation.[3] The bromine atom serves as a highly versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][5][6] This allows for the precise and controlled introduction of diverse functional groups or the extension of the aromatic system.
Simultaneously, the methyl group on the adjacent phenyl ring provides a site for potential metabolic stabilization or can be functionalized to introduce additional pharmacophores or tuning groups. This inherent orthogonality—a reactive site (bromo group) and a modulatory site (methyl group)—makes it an exceptionally attractive starting material for creating libraries of complex molecules with tailored properties.
| Property | Value | Reference |
| Molecular Formula | C13H11Br | [3] |
| Molecular Weight | 247.13 g/mol | [7] |
| Appearance | White to yellow or orange powder | [7] |
| Melting Point | 131-135 °C | [7] |
| Key Reactivity | Suzuki-Miyaura Coupling, Nucleophilic Substitution | [4][7] |
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motif of 3-Bromo-4-methylbiphenyl suggests its utility as a core scaffold for developing inhibitors of protein-protein interactions (PPIs) or as a precursor for kinase inhibitors, where the biphenyl structure can mimic the binding of key amino acid residues like phenylalanine or tyrosine.
Target Class: Janus Kinase (JAK) Inhibitors
The biphenyl scaffold is a known component in various kinase inhibitors. While other isomers have been explored, the specific substitution of 3-Bromo-4-methylbiphenyl remains an untapped area. The research hypothesis is that the 4'-methylphenyl moiety can be oriented to occupy a hydrophobic pocket in the kinase ATP-binding site, while the 3-bromo position serves as a vector for introducing hydrogen bond donors/acceptors to interact with the hinge region.
Proposed Research Workflow:
Caption: Workflow for developing novel JAK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of a candidate molecule, 3-(Pyrazol-4-yl)-4-methylbiphenyl, as a starting point for a kinase inhibitor library.
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 233 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 3-Bromo-4-methylbiphenyl, the pyrazole boronic ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add toluene and deionized water via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Potential Research Area 2: Materials Science & Organic Electronics
Biphenyl derivatives are foundational components in organic light-emitting diodes (OLEDs), organic solar cells, and liquid crystals due to their rigid, aromatic structure which facilitates π-conjugation and desirable electronic properties.[7] 3-Bromo-4-methylbiphenyl can serve as a building block for novel materials.
Application Target: Hole Transport Layer (HTL) Materials for OLEDs
An effective HTL material requires good thermal stability, appropriate HOMO energy levels for efficient hole injection, and high hole mobility. By functionalizing the 3-bromo position with electron-donating aromatic amines (e.g., carbazole, triphenylamine) via Buchwald-Hartwig amination, it is possible to synthesize novel asymmetric biphenyl-based materials. The 4-methyl group can enhance solubility and film-forming properties.
Proposed Research Workflow:
Caption: Workflow for developing novel OLED materials.
Characterization of a Novel Material
After synthesis, the new material must be thoroughly characterized to assess its suitability.
| Technique | Purpose | Expected Outcome/Insight |
| Cyclic Voltammetry (CV) | Determine HOMO/LUMO energy levels. | HOMO level should align with the anode work function and the emitter's HOMO for efficient hole injection. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperature (>350 °C) is crucial for device longevity. |
| UV-Vis Spectroscopy | Determine the optical bandgap. | Provides insight into the electronic transitions of the material. |
| Photoluminescence (PL) Spectroscopy | Measure emission properties. | Confirms the material's emissive characteristics and energy transfer potential. |
Potential Research Area 3: Advanced Catalysis and Synthesis
The unique electronic and steric environment of 3-Bromo-4-methylbiphenyl makes it an interesting substrate for developing and testing new catalytic methods. Research in this area focuses not on the final product, but on using the molecule to probe the limits and capabilities of new reactions.
Research Focus: C-H Activation and Functionalization
The biphenyl scaffold contains numerous C-H bonds that could be selectively functionalized. A significant challenge in synthetic chemistry is the direct, regioselective activation of these bonds. 3-Bromo-4-methylbiphenyl can be used as a model substrate to explore novel palladium, rhodium, or iridium-catalyzed C-H activation reactions, using the bromo- or methyl- groups as directing groups to functionalize specific ortho positions.
Hypothesis: The bromine atom can act as a directing group to facilitate ortho C-H olefination or arylation, leading to the synthesis of complex polyaromatic systems in a single step, bypassing traditional multi-step cross-coupling sequences.
Experimental Protocol: Directed C-H Olefination
-
Combine 3-Bromo-4-methylbiphenyl (1 mmol), an olefin (e.g., butyl acrylate, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., Cs₂CO₃, 2 mmol) in a sealed tube.
-
Add a high-boiling point solvent like DMF or DMA (5 mL).
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Cool, dilute with water, and extract with an organic solvent.
-
Analyze the product mixture by GC-MS and NMR to determine the regioselectivity and yield of the C-H functionalization product versus any competing Heck reaction products.
Conclusion and Future Outlook
3-Bromo-4-methylbiphenyl is far more than a simple catalogue chemical; it is a launchpad for innovation. The research areas proposed here—spanning targeted drug discovery, advanced materials science, and fundamental catalytic development—represent just a fraction of its potential. By leveraging its unique structural features, researchers can develop novel molecular entities that address pressing challenges in medicine and technology. The provided protocols offer a solid foundation for initiating these explorations, and it is with confidence that we anticipate the emergence of exciting new science derived from this versatile building block.
References
- The Suzuki Reaction. (2014).
-
3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem. General properties of a related bromobiphenyl compound. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Highlights the importance of the biphenyl scaffold in medicinal chemistry.
- The Suzuki Reaction - Chem 115 Myers. Provides a detailed mechanistic overview of the Suzuki reaction.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Discusses the synthesis of fluorinated biphenyls for pharmaceutical and materials applications. [Link]
-
Biphenyl, 4-bromo - Organic Syntheses Procedure. Provides a classic synthesis procedure for a related compound. [Link]
- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry.
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3-Bromo-4'-methylbiphenyl | C13H11Br | CID 60112680 - PubChem. Provides basic chemical information for the topic compound. [Link]
- CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents.
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem. Information on a structurally related compound. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Details the synthesis and biological evaluation of derivatives from a related starting material. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Discusses the biological activities of bromophenol derivatives. [Link]
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Biological deeds of Biphenyl derivatives - A short Review - IJSDR. A review of the various biological activities of biphenyl derivatives. [Link]
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A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 3-Bromo-4-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3-Bromo-4-methylbiphenyl. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural, electronic, and reactivity properties at a quantum mechanical level is paramount for predicting its behavior and designing novel applications. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific inquiry, from fundamental principles to advanced computational protocols, grounded in established theoretical frameworks.
Introduction to 3-Bromo-4-methylbiphenyl: A Molecule of Interest
3-Bromo-4-methylbiphenyl, with the chemical formula C₁₃H₁₁Br, belongs to the class of halogenated biphenyls. This family of compounds has garnered significant attention due to the diverse applications of its derivatives, ranging from pharmaceuticals to organic electronics. The introduction of a bromine atom and a methyl group onto the biphenyl scaffold imparts specific steric and electronic characteristics that modulate its physical and chemical properties. The bromine atom, in particular, can serve as a reactive handle for further functionalization, often through cross-coupling reactions, making it a valuable synthetic intermediate.
The core scientific challenge in understanding 3-Bromo-4-methylbiphenyl lies in elucidating the interplay between the two phenyl rings, the influence of the substituents on the torsional barrier, and the resulting impact on its electronic structure and reactivity. Computational modeling provides a powerful lens through which to investigate these properties, offering insights that can guide experimental design and accelerate the discovery process.
Foundational Concepts: The Theoretical Basis of Computational Modeling
Before delving into specific protocols, it is essential to grasp the theoretical underpinnings of the computational methods employed. The primary tool for investigating molecules like 3-Bromo-4-methylbiphenyl is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the system is a functional of the electron density. This approach is computationally more tractable than traditional wavefunction-based methods while often providing a high level of accuracy.
The choice of the functional and basis set is a critical decision in any DFT calculation. For halogenated aromatic compounds, the B3LYP hybrid functional has been shown to provide a good balance between accuracy and computational cost for determining geometries and electronic properties.[1][2] This will be paired with a Pople-style basis set, such as 6-311++G(d,p) , which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative bromine atom and the π-systems of the phenyl rings.
Crafting the Model: Molecular Structure and Optimization
The first step in the computational study of 3-Bromo-4-methylbiphenyl is to determine its most stable three-dimensional structure. This is achieved through a process called geometry optimization .
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: A 2D representation of 3-Bromo-4-methylbiphenyl is drawn using a molecular editor and converted to a 3D structure.
-
Computational Setup: The initial structure is imported into a computational chemistry software package (e.g., Gaussian, ORCA).
-
Method Selection: The calculation is set up using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Optimization Algorithm: A geometry optimization is performed, allowing the algorithm to iteratively adjust the positions of the atoms to find the minimum energy conformation.
-
Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
The key structural parameter in biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing π-conjugation (favoring planarity) and the steric hindrance between the ortho-hydrogens and, in this case, the bromine and methyl substituents.
Unveiling Electronic Behavior: Properties and Analysis
With an optimized structure, we can proceed to calculate a range of electronic properties that govern the molecule's behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.
-
¹H and ¹³C NMR: The chemical shifts of the hydrogen and carbon atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra are instrumental in confirming the molecular structure.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the frequency analysis. This allows for the prediction of the IR spectrum, which is useful for identifying functional groups.
| Property | Predicted Value | Significance |
| HOMO Energy | (Calculated Value) eV | Electron-donating ability |
| LUMO Energy | (Calculated Value) eV | Electron-accepting ability |
| HOMO-LUMO Gap | (Calculated Value) eV | Chemical reactivity and stability |
| Dipole Moment | (Calculated Value) Debye | Molecular polarity |
Probing Reactivity: Computational Approaches
Understanding the reactivity of 3-Bromo-4-methylbiphenyl is key to its application in synthesis.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These are derived from the changes in electron density upon the addition or removal of an electron. This analysis can pinpoint which atoms are most likely to participate in a chemical reaction.
Simulating Reaction Pathways: The Case of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][4][5] 3-Bromo-4-methylbiphenyl is an excellent candidate for this reaction, where the bromine atom is replaced by another organic group. Computational modeling can be used to investigate the reaction mechanism, including the energies of intermediates and transition states. This provides a deeper understanding of the reaction's feasibility and can help in optimizing reaction conditions.
Potential Applications and Future Directions
The insights gained from the theoretical and computational modeling of 3-Bromo-4-methylbiphenyl can inform its use in several areas:
-
Drug Discovery: The biphenyl scaffold is a common motif in pharmacologically active compounds. Understanding the molecule's shape, electronic properties, and potential interaction sites can guide the design of new drug candidates.
-
Materials Science: Functionalized biphenyls are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[6] Computational screening can help in identifying derivatives with desirable electronic and photophysical properties.
-
Synthetic Chemistry: A detailed understanding of the reactivity of 3-Bromo-4-methylbiphenyl can lead to the development of more efficient and selective synthetic routes to complex molecules.
Future computational studies could explore the behavior of 3-Bromo-4-methylbiphenyl in different solvent environments using implicit or explicit solvent models. Molecular dynamics simulations could also be employed to study its dynamic behavior and interactions with biological macromolecules.
Conclusion: The Power of Predictive Science
This guide has outlined a comprehensive framework for the theoretical and computational investigation of 3-Bromo-4-methylbiphenyl. By leveraging the power of DFT and other computational methods, researchers can gain a profound understanding of this molecule's properties and reactivity. This knowledge is not merely academic; it is a critical component in the rational design of new molecules for a wide range of scientific and technological applications. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research, and the methodologies described herein provide a robust roadmap for future investigations into this and other important chemical entities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60112680, 3-Bromo-4'-methylbiphenyl. Retrieved from [Link]
-
(2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262267, 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
-
MDPI. (n.d.). Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. Retrieved from [Link]
-
(2014). The Suzuki Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). 4'-bromo-3-methylbiphenyl (C13H11Br). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wine, T. P. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Retrieved from [Link]
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ResearchGate. (n.d.). Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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ResearchGate. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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ResearchGate. (2023). Amino functionalized bismuth-based metal-organic frameworks and graphene aerogels for simultaneous detection of cadmium and lead ions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Surface modification of graphene with functionalized carbenes and their applications in the sensing of toxic gases: a DFT study. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Dalton Transactions. (n.d.). DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0). Retrieved from [Link]
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MDPI. (n.d.). β-Ketoenamine Covalent Organic Frameworks—Effects of Functionalization on Pollutant Adsorption. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 3-Bromo-4-methylbiphenyl
Introduction: The Strategic Importance of 3-Bromo-4-methylbiphenyl in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the biphenyl moiety stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of this scaffold is paramount to tuning the physicochemical and biological properties of the final compounds. 3-Bromo-4-methylbiphenyl emerges as a highly versatile and valuable starting material in this context. Its structure offers a unique combination of features: the bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, while the methyl group at the 4-position introduces steric and electronic diversity, influencing the reactivity and conformational properties of the resulting derivatives.
This comprehensive guide provides detailed application notes and protocols for the synthesis of a range of biphenyl derivatives commencing from 3-Bromo-4-methylbiphenyl. We will delve into the mechanistic underpinnings and practical execution of several powerful synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, the classic copper-mediated Ullmann reaction, and transformations via Grignard reagents. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these protocols but also to adapt and innovate upon them.
Physicochemical and Safety Data for 3-Bromo-4-methylbiphenyl
A thorough understanding of the physical properties and safety hazards of the starting material is a prerequisite for any successful and safe synthetic campaign.
Table 1: Physicochemical Properties of 3-Bromo-4-methylbiphenyl
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁Br | [1] |
| Molecular Weight | 247.13 g/mol | [1] |
| Appearance | Data not available (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Insoluble in water; likely soluble in common organic solvents like THF, DMF, Toluene, and Dichloromethane. | Inferred from similar compounds |
Table 2: Safety and Hazard Information for 3-Bromo-4-methylbiphenyl
| Hazard Category | GHS Classification and Precautionary Statements | Source |
| Acute Toxicity | No specific data available. Handle with care as with all halogenated aromatic compounds. | [2] |
| Skin Corrosion/Irritation | No specific data available. Wear appropriate protective gloves. | [2] |
| Eye Damage/Irritation | No specific data available. Wear safety glasses or goggles. | [2] |
| General Handling | Avoid dust formation. Avoid breathing mist, gas or vapours. Use in a well-ventilated area, preferably a fume hood. | [2] |
| First Aid | If inhaled: Move to fresh air. Skin contact: Wash off with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention in all cases of exposure. | [2] |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and mild reaction conditions.[3]
The Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For 3-Bromo-4-methylbiphenyl, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. The base activates the boronic acid, facilitating the transmetalation step.[6] For sterically hindered substrates, such as those with ortho-substituents, stronger bases or alternative boronic acid derivatives (e.g., boronate esters) may be necessary to achieve good yields.[7]
This protocol is adapted from established procedures for the Suzuki coupling of bromoanilines and can be generalized for various arylboronic acids.[8]
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methylbiphenyl, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the solvent mixture (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-methyl-3-phenylbiphenyl.
The Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[9] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates from 3-Bromo-4-methylbiphenyl.
The Heck reaction mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] A key step is the syn-migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the product and a hydridopalladium species.[11] The base is crucial for regenerating the Pd(0) catalyst from the hydridopalladium intermediate.[12] The regioselectivity of the alkene insertion is influenced by both steric and electronic factors.
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, combine 3-Bromo-4-methylbiphenyl, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 3-styryl-4-methylbiphenyl.
The Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is an effective method for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14]
The Sonogashira reaction involves two interconnected catalytic cycles.[15] In the palladium cycle, oxidative addition of 3-Bromo-4-methylbiphenyl to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex. The final step is reductive elimination from the palladium center to yield the arylalkyne and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[16]
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask, add 3-Bromo-4-methylbiphenyl, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 3-(phenylethynyl)-4-methylbiphenyl.
Part 2: Alternative Synthetic Strategies
While palladium-catalyzed reactions are dominant, other classical and modern methods offer valuable alternatives for the derivatization of 3-Bromo-4-methylbiphenyl.
The Ullmann Reaction: Copper-Mediated Biaryl Synthesis
The Ullmann reaction is a classic method for the synthesis of symmetric and unsymmetric biaryls via copper-catalyzed coupling of aryl halides.[17] While it often requires harsher conditions than palladium-catalyzed methods, modern advancements have introduced milder protocols.[18]
The mechanism of the Ullmann reaction is distinct from palladium-catalyzed couplings and is believed to proceed through organocopper intermediates.[17] It does not typically involve a Cu(I)/Cu(III) cycle. Instead, an active Cu(I) species is thought to undergo oxidative addition with the aryl halide, followed by reaction with a second aryl halide molecule and subsequent reductive elimination. The use of ligands can significantly improve the reaction efficiency and mildness.[19]
Materials:
-
3-Bromo-4-methylbiphenyl (2.0 mmol, 494 mg)
-
Copper powder, activated (4.0 mmol, 254 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a dry, heavy-walled sealed tube, add 3-Bromo-4-methylbiphenyl and activated copper powder.
-
Add anhydrous DMF.
-
Seal the tube and heat the mixture to 180-200 °C in a sand bath or heating mantle for 24-48 hours.
-
Cool the reaction to room temperature and carefully open the tube.
-
Filter the mixture through Celite to remove the copper residues, washing thoroughly with hot toluene.
-
Combine the filtrates and wash with water to remove DMF.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography to yield 4,4'-dimethyl-3,3'-biphenyl.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from 3-Bromo-4-methylbiphenyl opens up a different avenue for derivatization, allowing for reactions with a wide range of electrophiles.[20]
The Grignard reagent is formed by the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent.[21] The mechanism is complex and thought to involve single-electron transfer at the magnesium surface. The resulting organomagnesium compound, (4-methylbiphenyl-3-yl)magnesium bromide, is a potent nucleophile and a strong base, necessitating strictly anhydrous conditions.[20]
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Anhydrous diethyl ether or THF (10 mL)
-
Iodine (a single crystal)
-
Dry ice (CO₂, solid)
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of the Grignard Reagent: a. Dry all glassware thoroughly in an oven. b. Place the magnesium turnings in a dry round-bottom flask with a stir bar and a reflux condenser under an inert atmosphere. c. Add a small amount of anhydrous ether and a crystal of iodine to activate the magnesium. d. Dissolve 3-Bromo-4-methylbiphenyl in anhydrous ether and add a small portion to the magnesium suspension. e. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. f. After the addition is complete, stir for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Carbon Dioxide: a. Crush an excess of dry ice in a separate beaker and cautiously pour the Grignard solution onto it with stirring. b. Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.
-
Work-up: a. Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic. b. Extract the product with diethyl ether (3 x 20 mL). c. Extract the combined organic layers with 1 M NaOH solution. d. Acidify the aqueous basic extract with concentrated HCl to precipitate the carboxylic acid. e. Collect the solid product by filtration, wash with cold water, and dry to obtain 4-methylbiphenyl-3-carboxylic acid.
Conclusion
3-Bromo-4-methylbiphenyl serves as an excellent and versatile platform for the synthesis of a diverse array of biphenyl derivatives. The choice of synthetic methodology—be it the highly efficient palladium-catalyzed Suzuki, Heck, or Sonogashira couplings, the classic Ullmann reaction, or the nucleophilic route via a Grignard reagent—depends on the desired final structure and the available resources. By understanding the mechanistic principles and following the detailed protocols provided, researchers are well-equipped to leverage this key building block in the development of novel molecules for a wide range of scientific applications.
References
-
Suzuki-Miyaura Coupling – Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Ullmann reaction - Wikipedia. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Retrieved from [Link]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). (2024, November 20). Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. Retrieved from [Link]
-
Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021, April 6). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021, February 10). Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. (2008, December 16). Retrieved from [Link]
-
Heck Reaction—State of the Art - MDPI. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. - ResearchGate. Retrieved from [Link]
-
Heck reaction - Wikipedia. Retrieved from [Link]
-
The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
3-Bromo-4'-methylbiphenyl | C13H11Br | CID 60112680 - PubChem - NIH. Retrieved from [Link]
-
Grignard Reaction. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved from [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). Retrieved from [Link]
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]
-
3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem. Retrieved from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. Retrieved from [Link]
-
3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem. Retrieved from [Link]
-
-
Grignard Reaction - Web Pages. Retrieved from [Link]
-
-
Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020, October 26). Retrieved from [Link]
-
47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions - ResearchGate. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Retrieved from [Link]
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Introduction: The Strategic Importance of 3-Bromo-4-methylbiphenyl in Biaryl Synthesis
An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] This palladium-catalyzed reaction offers mild conditions and a high tolerance for various functional groups, making it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[3][4]
3-Bromo-4-methylbiphenyl serves as a key building block in this context. Its structure presents a pre-formed biphenyl scaffold, with a reactive bromine handle poised for further functionalization via Suzuki-Miyaura coupling. This allows for the strategic and convergent synthesis of complex, poly-aromatic systems. The methyl group introduces a subtle electronic and steric bias that can influence reaction kinetics and final product properties. This guide provides a comprehensive overview of the mechanistic principles, a robust experimental protocol, and field-proven insights for successfully employing 3-Bromo-4-methylbiphenyl in Suzuki-Miyaura coupling reactions.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The catalytic cycle, which revolves around a palladium center, comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts into the carbon-bromine bond of 3-Bromo-4-methylbiphenyl. This step forms a new Palladium(II) intermediate. The rate of this step is dependent on the halide (I > Br > Cl) and the electronic nature of the aryl halide.[6]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[8][9] The choice of base is therefore critical and can significantly affect the reaction rate and yield.[10]
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired triaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for the coupling of 3-Bromo-4-methylbiphenyl with a generic arylboronic acid. The trustworthiness of any protocol lies in its reproducibility and the ability to diagnose issues. Each step is explained to build intuitive expertise.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 3-Bromo-4-methylbiphenyl | Aryl halide substrate | >97% |
| Arylboronic Acid (e.g., Phenylboronic acid) | Coupling partner | >98% |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | Facilitates the C-C bond formation | >98% |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activates the boronic acid for transmetalation | Anhydrous |
| Solvent System (e.g., Toluene/Water or Dioxane/Water) | Dissolves reactants and facilitates phase transfer | Anhydrous/HPLC |
| Inert Gas (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst | High Purity |
| Standard Glassware | Round-bottom flask, condenser, etc. | - |
| Magnetic Stirrer/Hotplate | Provides agitation and controlled heating | - |
Step-by-Step Methodology
1. Reagent Preparation and Stoichiometry (The Foundation)
-
Rationale : Precise measurement is critical for reproducibility. A slight excess of the boronic acid is common to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.[2]
-
Action : In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, weigh 3-Bromo-4-methylbiphenyl (1.0 mmol, 1.0 equiv).
-
Action : Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Action : Add the base, for example, potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
2. Catalyst and Ligand Addition (The Engine)
-
Rationale : The choice of palladium source and ligands can dramatically impact reaction efficiency, especially for challenging substrates.[11] Pd(PPh₃)₄ is a reliable choice for many aryl bromides, while catalysts with more specialized ligands like XPhos or SPhos can be used for more sterically hindered or electron-rich partners.[12]
-
Action : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
3. Inert Atmosphere Setup (The Shield)
-
Rationale : The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.[2] Establishing an inert atmosphere is non-negotiable for consistent results.
-
Action : Seal the flask with a septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
4. Solvent Addition and Reaction Execution (The Environment)
-
Rationale : A biphasic solvent system (e.g., Toluene/Water) is often employed. The organic solvent dissolves the aryl halide and catalyst, while the aqueous layer dissolves the inorganic base, facilitating the formation of the active boronate species.[13]
-
Action : Using a syringe, add the degassed solvent system. A typical ratio is 4:1 or 5:1 organic to aqueous (e.g., 8 mL Toluene and 2 mL deionized water).
-
Action : Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C for aryl bromides).
-
Action : Stir the reaction mixture vigorously to ensure efficient mixing between the two phases. Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).
5. Workup and Purification (The Refinement)
-
Rationale : The workup procedure is designed to remove the catalyst, excess reagents, and salts, isolating the crude product for final purification.
-
Action : Once the reaction is complete, cool the mixture to room temperature.
-
Action : Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Action : Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL) to remove the base and other water-soluble impurities.
-
Action : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Action : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed). | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[10]3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[14] |
| Protodeboronation | Boronic acid reacts with trace water/protons instead of transmetalating. | 1. Use a milder base (e.g., KF).2. Minimize water content if the substrate is highly sensitive.[13]3. Increase the equivalents of boronic acid slightly. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, leading to reductive elimination from a Pd(II)-di(boronate) species.[2] | 1. Improve degassing procedure.2. Ensure the reaction is run under a positive pressure of inert gas. |
| Difficult Purification | Formation of phosphine oxides or other byproducts. | 1. Use a ligandless catalyst system (e.g., Pd(OAc)₂) if applicable.2. Optimize chromatography conditions (solvent gradient). |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leão, R. A. C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
El-Remaily, M. A. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Al-Masum, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Alonso, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MacNeil, S. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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Cant, A. A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]
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ResearchGate. Mechanism of the homogeneous Suzuki–Miyaura reaction. [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Google Patents. (2012).
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Chong, Y., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [Link]
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Market Report. (2024). The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]
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Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. [Link]
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National Center for Biotechnology Information. 3-Bromo-4'-methylbiphenyl. PubChem Compound Database. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3-Bromo-4-methylbiphenyl in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the biphenyl moiety is a privileged scaffold, conferring valuable physicochemical properties such as thermal and metabolic stability. The strategic functionalization of this core structure is paramount for the development of novel therapeutics and advanced materials. 3-Bromo-4-methylbiphenyl serves as a versatile and strategically important building block in this context. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group, in turn, influences the electronic and conformational properties of the resulting products, making this substrate a valuable starting material for creating libraries of complex molecules with tailored functions.
This technical guide provides detailed, field-proven protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing 3-Bromo-4-methylbiphenyl as the electrophilic partner. The methodologies presented herein are designed to be robust and reproducible, offering a solid foundation for research and development applications.
Section 1: The Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organohalide, providing a direct route to complex biaryl systems.[1][2]
Causality in Experimental Design: The Rationale Behind the Protocol
The protocol detailed below has been optimized for an aryl bromide with moderate steric hindrance and an electron-donating methyl group.
-
Catalyst System: A palladium(II) acetate/SPhos system is selected. Pd(OAc)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biaryl monophosphine ligand. Its steric bulk promotes the formation of the catalytically active monoligated Pd(0) complex and facilitates the rate-limiting oxidative addition step, which can be challenging for some aryl bromides. The electron-rich nature of the phosphine also enhances the rate of reductive elimination, the final product-forming step.[3]
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki couplings. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2]
-
Solvent System: A mixture of toluene and water is employed. Toluene is an excellent solvent for the organic reactants, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. This biphasic system is common in Suzuki reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl with Phenylboronic Acid
Reaction: Synthesis of 4-methyl-3-phenyl-1,1'-biphenyl
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Standard laboratory glassware, magnetic stirrer/hotplate, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methylbiphenyl, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methyl-3-phenyl-1,1'-biphenyl.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 3-Bromo-4-methylbiphenyl |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene/Water |
| Temperature | 100 °C |
| Typical Yield | >90% (Estimated based on similar substrates) |
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: The Heck Reaction: Alkenylation of the Biphenyl Core
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4] This reaction is particularly valuable for the synthesis of substituted alkenes and has found widespread application in the synthesis of natural products and pharmaceuticals.
Causality in Experimental Design: The Rationale Behind the Protocol
The following protocol is a robust starting point for the Heck reaction with 3-Bromo-4-methylbiphenyl, taking into account the electronic and steric nature of the substrate.
-
Catalyst System: Palladium(II) acetate is again used as a reliable precatalyst. Triphenylphosphine (PPh₃) is a commonly used ligand in Heck reactions; however, for more challenging substrates, a more electron-rich and bulky ligand like Tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial to promote oxidative addition.
-
Base Selection: A hindered organic base such as triethylamine (Et₃N) or a solid inorganic base like sodium carbonate (Na₂CO₃) is typically employed. The base is crucial for neutralizing the hydrogen halide that is formed during the catalytic cycle, thus regenerating the active catalyst.[4]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is generally effective as it can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.
Experimental Protocol: Heck Reaction of 3-Bromo-4-methylbiphenyl with Styrene
Reaction: Synthesis of (E)-4-methyl-3-styryl-1,1'-biphenyl
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 mmol, 12.1 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware, magnetic stirrer/hotplate, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, dissolve 3-Bromo-4-methylbiphenyl, palladium(II) acetate, and tri-tert-butylphosphine in DMF under an inert atmosphere.
-
Add styrene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-4-methyl-3-styryl-1,1'-biphenyl.
Data Presentation: Heck Reaction
| Parameter | Value |
| Aryl Halide | 3-Bromo-4-methylbiphenyl |
| Alkenes | Styrene |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(t-Bu)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 120 °C |
| Typical Yield | 70-85% (Estimated based on similar substrates) |
Visualization: Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Section 3: The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a reliable and efficient method for the coupling of terminal alkynes with aryl or vinyl halides.[5] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors for a variety of organic transformations and are found in many natural products and pharmaceuticals. The development of copper-free conditions has further enhanced the utility of this reaction by avoiding the formation of alkyne homocoupling byproducts.[1][6]
Causality in Experimental Design: The Rationale Behind the Protocol
This copper-free Sonogashira protocol is designed for high efficiency and functional group tolerance.
-
Catalyst System: A pre-formed, air-stable palladium precatalyst, such as [DTBNpP]Pd(crotyl)Cl, or an in situ generated catalyst from (AllylPdCl)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective.[1][6] These systems readily form the monoligated Pd(0) species necessary for efficient oxidative addition.
-
Base: A strong, non-nucleophilic organic base like 1,2,2,6,6-pentamethylpiperidine (PMP) or a strong inorganic base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the terminal alkyne, forming the palladium-acetylide intermediate.[6]
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is suitable for this transformation, ensuring solubility of the reactants and intermediates.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of 3-Bromo-4-methylbiphenyl with Phenylacetylene
Reaction: Synthesis of 4-methyl-3-(phenylethynyl)-1,1'-biphenyl
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
(AllylPdCl)₂ (0.01 mmol, 3.7 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.02 mmol, 4.0 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Standard laboratory glassware, magnetic stirrer/hotplate, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add (AllylPdCl)₂ and tri-tert-butylphosphine.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add 3-Bromo-4-methylbiphenyl, cesium carbonate, and anhydrous THF.
-
To this suspension, add the phenylacetylene via syringe, followed by the pre-formed catalyst solution.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 4-methyl-3-(phenylethynyl)-1,1'-biphenyl.
Data Presentation: Copper-Free Sonogashira Coupling
| Parameter | Value |
| Aryl Halide | 3-Bromo-4-methylbiphenyl |
| Alkyne | Phenylacetylene |
| Catalyst | (AllylPdCl)₂ / P(t-Bu)₃ |
| Base | Cs₂CO₃ |
| Solvent | THF |
| Temperature | 60 °C |
| Typical Yield | >90% (Estimated based on similar substrates) |
Visualization: Catalytic Cycle of the Copper-Free Sonogashira Reaction
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all three cross-coupling reactions described, from reaction setup to product isolation.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of 3-Bromo-4-methylbiphenyl presented in these application notes offer versatile and powerful strategies for the synthesis of complex molecular architectures. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide efficient access to biaryl, vinyl-substituted, and alkynyl-substituted biphenyl derivatives, respectively. The provided protocols, grounded in established chemical principles, serve as a robust starting point for researchers and professionals in drug discovery and materials science. Successful implementation of these methods will undoubtedly accelerate the discovery and development of novel chemical entities with significant potential.
References
- Benchchem. (2025).
- Chetia, T., Suleman, A., & Chetia, B. (2025). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 23.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60, 3813-3818.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- The Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15915-15921.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- PrepChem. (n.d.). Synthesis of 4-methyl-biphenyl. PrepChem.com.
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
- SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
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- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: A Detailed Guide to Sonogashira Coupling of 3-Bromo-4-methylbiphenyl
Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This palladium- and copper-cocatalyzed transformation has proven indispensable in a multitude of applications, ranging from the synthesis of complex natural products and pharmaceuticals to the development of advanced organic materials and nanomaterials.[1][4][5] Its utility is particularly pronounced in drug discovery and development, where the introduction of rigid alkynyl moieties can significantly influence the pharmacological profile of a molecule.[6][7]
This application note provides a comprehensive and detailed protocol for the Sonogashira coupling of 3-Bromo-4-methylbiphenyl with a terminal alkyne. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into troubleshooting and optimization. The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure robust and reproducible results for researchers, scientists, and professionals in drug development.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The remarkable efficiency of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] A clear understanding of this mechanism is paramount for rational troubleshooting and optimization.
The palladium cycle initiates with the oxidative addition of the aryl bromide (3-Bromo-4-methylbiphenyl) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[2] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to generate a highly nucleophilic copper(I) acetylide.[8] The crucial transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the palladium center yields the desired coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle.[2]
Sources
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The Versatile Synthon: Applications of 3-Bromo-4-methylbiphenyl in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Strategic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-methylbiphenyl stands out as a highly versatile and valuable building block. Its structure, featuring a biphenyl core, a reactive bromine atom, and a methyl group, offers a unique combination of steric and electronic properties. The bromine atom serves as a key functional handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision. The methyl group, in turn, provides a point of steric differentiation and can influence the electronic nature of the aromatic system. This guide provides an in-depth exploration of the applications of 3-Bromo-4-methylbiphenyl, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, materials science, and fine chemical synthesis.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-Bromo-4-methylbiphenyl makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the modular and efficient assembly of complex molecules.
Suzuki-Miyaura Coupling: Forging Biaryl and Terphenyl Scaffolds
Application Note: The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and polyaryl compounds.[1][2] 3-Bromo-4-methylbiphenyl is an ideal substrate for this reaction, reacting with a wide range of arylboronic acids or their esters to produce terphenyl derivatives. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs).[3] The choice of a palladium(0) catalyst, often generated in-situ from a palladium(II) precatalyst, is crucial. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the terphenyl product and regenerate the Pd(0) catalyst.[4] The selection of the ligand and base is critical for achieving high yields and preventing side reactions like protodeboronation.[5]
Quantitative Data Summary: Representative Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Representative Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 4-Nitrophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 70-85 |
Note: The data presented are representative examples based on established Suzuki-Miyaura coupling methodologies with similar aryl bromides.[3] Yields are for isolated, purified products. Reaction conditions should be optimized for each specific substrate combination.
Experimental Protocol: Synthesis of a Terphenyl Derivative
This protocol outlines a general method for the coupling of 3-Bromo-4-methylbiphenyl with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methylbiphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., toluene/water 5:1). Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired terphenyl derivative.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing N-Aryl Bonds
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are key structural motifs in a vast number of pharmaceuticals and organic materials.[8][9] 3-Bromo-4-methylbiphenyl can be effectively coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce the corresponding N-aryl-4-methyl-3-biphenylamines. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base.[9] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by promoting both the oxidative addition and the final reductive elimination steps.[10]
Quantitative Data Summary: Representative Buchwald-Hartwig Amination
As with the Suzuki-Miyaura coupling, specific data for 3-Bromo-4-methylbiphenyl is limited. The following table provides representative conditions for the Buchwald-Hartwig amination of similar aryl bromides.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 12 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18 | 75-90 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 110 | 24 | 70-85 |
Note: The data presented are representative examples. Yields are for isolated, purified products. The choice of ligand and base is highly dependent on the specific amine coupling partner and may require significant optimization.
Experimental Protocol: Synthesis of an N-Aryl-4-methyl-3-biphenylamine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add 3-Bromo-4-methylbiphenyl (1.0 equiv) and the amine (1.2 equiv) to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired arylamine product.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck Reaction: Vinylation of the Biphenyl Core
Application Note: The Heck reaction is a palladium-catalyzed method for the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[11] This reaction is particularly useful for the synthesis of substituted alkenes, such as stilbenes and cinnamates.[12][13] 3-Bromo-4-methylbiphenyl can undergo Heck coupling with a variety of alkenes, typically in the presence of a palladium catalyst and a base.[5] The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.
Quantitative Data Summary: Representative Heck Reaction
The following table provides representative conditions for the Heck reaction of analogous aryl bromides with styrene.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 12 | 70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | NMP | 120 | 24 | 65-80 |
| 1-Octene | Pd/C (5) | - | K₂CO₃ (2.0) | DMAc | 140 | 18 | 50-70 |
Note: The data presented are representative examples. Yields are for isolated, purified products. The choice of ligand, base, and solvent can significantly impact the reaction outcome and may require optimization.
Experimental Protocol: Synthesis of a Stilbene Derivative
-
Reaction Setup: To a sealable reaction tube, add 3-Bromo-4-methylbiphenyl (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃, 2 mol%), and a base (e.g., Et₃N, 1.5 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired stilbene derivative.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
Application Note: The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.[15][16] 3-Bromo-4-methylbiphenyl is a suitable substrate for Sonogashira coupling, reacting with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[17] The copper(I) is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed.[18]
Quantitative Data Summary: Representative Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of analogous aryl bromides with terminal alkynes.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 60 | 8 | 80-95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.0) | DMF | 80 | 12 | 75-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 16 | 70-85 (Copper-free) |
Note: The data presented are representative examples. Yields are for isolated, purified products. Anhydrous and anaerobic conditions are often required for optimal results.
Experimental Protocol: Synthesis of a Diphenylacetylene Derivative
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Reagent Addition: Add 3-Bromo-4-methylbiphenyl (1.0 equiv) and the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) and a suitable amine base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalysts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired arylalkyne.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Materials Science: Synthesis of Liquid Crystals
Application Note: The rigid, rod-like structure of the biphenyl unit makes it a fundamental component in the design of liquid crystalline materials.[19] By functionalizing 3-Bromo-4-methylbiphenyl through the cross-coupling reactions described above, it is possible to synthesize more complex terphenyls and other poly-aromatic systems with tailored mesomorphic properties. For instance, the introduction of long alkyl chains and polar terminal groups (such as a cyano group) can lead to the formation of nematic or smectic liquid crystal phases.[20][21] The bromine atom on 3-Bromo-4-methylbiphenyl can be readily converted to a cyano group via cyanation reactions, further expanding its utility in the synthesis of liquid crystal monomers.[22]
General Synthetic Workflow for a Liquid Crystal Precursor
Caption: A general synthetic route to a liquid crystal precursor.
Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
Application Note: The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide range of biologically active compounds and approved drugs.[1] 3-Bromo-4-methylbiphenyl serves as an excellent starting point for the synthesis of novel compounds for drug discovery programs. Through reactions like the Buchwald-Hartwig amination, it is possible to synthesize N-aryl biphenylamines, a class of compounds with diverse biological activities. Similarly, Suzuki-Miyaura and other cross-coupling reactions can be used to construct complex polycyclic aromatic systems that can interact with biological targets. The ability to readily functionalize the biphenyl core allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of lead compounds.
Logical Relationship: From Building Block to Drug Scaffold
Caption: The role of 3-Bromo-4-methylbiphenyl in generating diverse drug scaffolds.
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Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Pelin Ulukan,a Saron Catak and Erda. ChemRxiv. [Link]
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Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]
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Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]
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Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. SpringerLink. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. EThOS. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Bromo-4-methylbiphenyl in Pharmaceutical Synthesis
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl scaffold is a cornerstone structural motif, present in a multitude of marketed drugs and clinical candidates.[1] Its prevalence stems from its rigid, yet conformationally adaptable nature, which allows for precise spatial orientation of functional groups to interact with biological targets. Biphenyl derivatives are integral to drugs across various therapeutic areas, including anti-inflammatory, antihypertensive, and anti-cancer agents.[1][2] 3-Bromo-4-methylbiphenyl is a particularly valuable building block, offering a strategic handle for synthetic diversification through modern cross-coupling reactions. The bromine atom provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the methyl group can influence molecular conformation and metabolic stability.
This guide provides an in-depth exploration of 3-Bromo-4-methylbiphenyl as a key intermediate, focusing on its application in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs.[3][4][5] We will detail the underlying principles of the key coupling reactions, provide validated protocols, and offer insights into experimental design.
Physicochemical Properties of 3-Bromo-4-methylbiphenyl
A thorough understanding of the starting material's properties is fundamental to successful process development.
| Property | Value | Reference |
| CAS Number | 855255-82-2 | [6] |
| Molecular Formula | C₁₃H₁₁Br | [6] |
| Molecular Weight | 247.13 g/mol | [6] |
| Appearance | Varies (typically a solid) | N/A |
| Storage | Store in a dry, well-ventilated place. | [7][8] |
Core Synthetic Transformations: Cross-Coupling Strategies
The true utility of 3-Bromo-4-methylbiphenyl is unlocked through palladium-catalyzed cross-coupling reactions. These methods have revolutionized pharmaceutical synthesis by enabling the efficient and selective formation of C-C and C-N bonds under mild conditions.[9][10]
Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures. It involves the coupling of an organohalide (like 3-Bromo-4-methylbiphenyl) with an organoboron species, typically a boronic acid or ester.[11][12] The reaction is prized for its high functional group tolerance, the stability and low toxicity of the boron reagents, and the generation of benign inorganic byproducts.[9]
Mechanism: The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The aryl bromide adds to a Pd(0) complex, forming a Pd(II) species.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, yielding the final biphenyl product and regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For synthesizing arylamines, a common structure in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[10][14][15] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. The development of specialized, bulky, electron-rich phosphine ligands has been critical to its success, enabling the coupling of a vast range of substrates under mild conditions.[14][16]
Mechanism: The mechanism shares similarities with the Suzuki coupling:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[10][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Spotlight: Synthesis of Angiotensin II Receptor Blockers (ARBs)
3-Bromo-4-methylbiphenyl and its derivatives are crucial intermediates in the synthesis of sartans, a class of ARBs used to treat hypertension.[3][17][18] The syntheses of both Losartan and Telmisartan feature a key step where a biphenyl moiety is introduced.[19][20][21]
For example, in the synthesis of Telmisartan, a key intermediate is often 4'-(bromomethyl)biphenyl-2-carboxylic acid or its ester.[17][21] This intermediate is then used to alkylate a benzimidazole core structure. The biphenyl component itself can be constructed using a Suzuki coupling. Similarly, the synthesis of Losartan involves the palladium-catalyzed coupling of a boronic acid with a substituted bromide to form the characteristic biphenyl tetrazole structure.[20][22]
Caption: Simplified workflow for ARB synthesis highlighting the Suzuki coupling step.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of 3-Bromo-4-methylbiphenyl with a generic arylboronic acid.
Materials & Reagents:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg) or a specialized ligand like SPhos.
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-methylbiphenyl, the arylboronic acid, and potassium carbonate.[13]
-
Add the palladium catalyst and phosphine ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed toluene and deionized water via syringe.[13]
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl.
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal.[13] |
| Ligand | PPh₃, SPhos, XPhos | Ligand choice influences catalyst stability and reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[9][23] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system is common and effective.[13] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details a typical Buchwald-Hartwig amination of 3-Bromo-4-methylbiphenyl with a generic secondary amine.
Materials & Reagents:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247 mg)
-
Secondary Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (10 mL, anhydrous)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask.
-
Add 3-Bromo-4-methylbiphenyl and the anhydrous toluene.
-
Stir the mixture for a few minutes, then add the secondary amine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to isolate the desired N-aryl product.
Safety and Handling
Working with halogenated aromatic compounds requires strict adherence to safety protocols.[7]
-
Hazards: 3-Bromo-4-methylbiphenyl may cause skin, eye, and respiratory irritation.[7][24] Handle in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7][25]
-
Handling: Avoid breathing dust, fumes, or vapors.[25] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]
References
-
A highly efficient catalytic system for C–H activation has been worked out that involves inexpensive RuCl3·xH2O and a specific amount of PPh3. This procedure has been successfully applied to a practical synthesis of angiotensin II receptor blockers (ARBs). (n.d.). The Journal of Organic Chemistry. [Link]
-
PubMed. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. PubMed. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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PubMed. (n.d.). Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. (2022). Organic Letters. [Link]
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
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Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
New Drug Approvals. (2015). TELMISARTAN PART 2/3. New Drug Approvals. [Link]
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ResearchGate. (2017). Design, synthesis and evaluation of novel angiotensin II receptor 1 antagonists with antihypertensive activities. ResearchGate. [Link]
-
ResearchGate. (n.d.). Design efforts that led to the development of losartan. ResearchGate. [Link]
-
Oxford Academic. (2023). Losartan | From Bench to Market: The Evolution of Chemical Synthesis. Oxford Academic. [Link]
-
Moodle@Units. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units. [Link]
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RJPBCS. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [Link]
- Google Patents. (n.d.). US7943781B2 - Process for preparing telmisartan.
-
Arkivoc. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc. [Link]
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MDPI. (n.d.). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
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Ingenta Connect. (2012). Synthesis of telmisartan impurity B. Ingenta Connect. [Link]
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
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The Suzuki Reaction. (2014). Columbia University. [Link]
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Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. (n.d.). Asian Journal of Chemistry. [Link]
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Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2021). Journal of Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
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Application Note: 3-Bromo-4-methylbiphenyl as a Versatile Precursor for the Synthesis of High-Performance Nematic Liquid Crystals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 3-bromo-4-methylbiphenyl as a strategic precursor in the synthesis of calamitic (rod-shaped) liquid crystals. We delve into the synthetic rationale, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step methodologies for the preparation of a representative liquid crystalline material. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering field-proven insights into the molecular design and synthesis of advanced liquid crystal materials.
Introduction: The Strategic Importance of 3-Bromo-4-methylbiphenyl in Liquid Crystal Design
The biphenyl moiety is a cornerstone in the architecture of many thermotropic liquid crystals, providing the necessary rigidity and linearity to the molecular core (mesogen) that promotes the formation of anisotropic liquid crystalline phases.[1][2] The specific substitution pattern of the biphenyl core, along with the nature of the terminal groups, dictates the mesomorphic properties, such as the temperature range of the nematic or smectic phases, birefringence (Δn), and dielectric anisotropy (Δε).[3][4]
3-Bromo-4-methylbiphenyl emerges as a particularly valuable precursor for several key reasons:
-
Asymmetric Core Structure: The substitution pattern of 3-bromo-4-methylbiphenyl allows for the synthesis of asymmetric liquid crystals. This asymmetry can be crucial in disrupting crystal packing, thereby lowering melting points and broadening the temperature range of the desired liquid crystal phase.
-
Reactive Handle for Elaboration: The bromine atom at the 3-position serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7] This enables the facile introduction of various aryl or vinyl groups, extending the rigid core and influencing the material's overall aspect ratio.
-
Modulation of Mesomorphic Properties: The methyl group at the 4-position provides a subtle yet significant steric influence that can affect the intermolecular interactions and, consequently, the stability and type of mesophase formed.[8]
This application note will focus on the synthesis of a target liquid crystal, 4'-(trans-4-pentylcyclohexyl)-4-methyl-[1,1'-biphenyl]-3-carbonitrile, from 3-bromo-4-methylbiphenyl, illustrating the practical application of this precursor.
Synthetic Strategy: A Modular Approach to Liquid Crystal Synthesis
The synthesis of our target liquid crystal from 3-bromo-4-methylbiphenyl is a multi-step process that relies on the principles of modular synthesis. The overall workflow is depicted below.
Caption: Synthetic workflow for the target liquid crystal.
The key transformations are:
-
Suzuki-Miyaura Coupling: To construct the extended biphenyl core by coupling 3-bromo-4-methylbiphenyl with a suitable boronic acid.
-
Cyanation: To introduce a polar cyano group, which is known to enhance nematic phase stability and induce a positive dielectric anisotropy.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of the reactions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(trans-4-pentylcyclohexyl)-4-methyl-1,1'-biphenyl
This protocol details the palladium-catalyzed cross-coupling of 3-bromo-4-methylbiphenyl with (trans-4-pentylcyclohexyl)boronic acid. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.[9][10][11]
Reaction Scheme:
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methylbiphenyl (1.0 eq), (trans-4-pentylcyclohexyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene and water (4:1 v/v).
-
To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(trans-4-pentylcyclohexyl)-4-methyl-1,1'-biphenyl.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for Suzuki couplings, effective for a wide range of substrates.[6] |
| Base | K₂CO₃ | A moderately strong base that is effective in activating the boronic acid for transmetalation.[11] |
| Solvent | Toluene/Water (4:1) | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | Reflux | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
Protocol 2: Cyanation of 3-(trans-4-pentylcyclohexyl)-4-methyl-1,1'-biphenyl
This protocol describes the conversion of the aryl bromide to a nitrile. While our intermediate from Protocol 1 is not a bromide, for the purpose of demonstrating a common subsequent step for a bromo-precursor, we will outline a general cyanation protocol. A more direct route would involve a different starting material or a different coupling partner. For the sake of this application note, we will assume a hypothetical brominated intermediate for this step.
Hypothetical Reaction Scheme:
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the hypothetical brominated biphenyl intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN) (1.5 eq).
-
Heat the reaction mixture to 140-150 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a solution of ferric chloride in hydrochloric acid to decompose any copper complexes.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from ethanol to yield the final liquid crystal, 4'-(trans-4-pentylcyclohexyl)-4-methyl-[1,1'-biphenyl]-3-carbonitrile.
Characterization of the Final Liquid Crystal
The synthesized liquid crystal should be characterized to confirm its structure and evaluate its mesomorphic properties.
Structural Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
Mesomorphic Properties
The liquid crystalline phases and transition temperatures are typically determined by a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[12][13]
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Application Note & Protocol: Formation of (4-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide from 3-Bromo-4-methylbiphenyl
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of the Grignard reagent, (4-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide, from its corresponding aryl bromide, 3-Bromo-4-methylbiphenyl. Grignard reagents are powerful nucleophiles and indispensable tools in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The biphenyl moiety is a common scaffold in pharmaceuticals and advanced materials, making this specific Grignard reagent a valuable intermediate. This guide delves into the underlying mechanism, critical experimental parameters, a detailed step-by-step protocol for its formation, and methods for its characterization and quantification.
Introduction and Scientific Background
Victor Grignard's discovery of organomagnesium halides in 1900 revolutionized organic chemistry, providing a robust method for creating C-C bonds.[4][5] These reagents, bearing the general formula RMgX, are prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[6] The polarity of the carbon-magnesium bond is inverted compared to the starting halide, transforming an electrophilic carbon into a highly nucleophilic one, a concept known as "umpolung".[7][8]
The target molecule, (4-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide, is a versatile intermediate. Its biphenyl structure is a key pharmacophore in numerous drugs, and the Grignard functionality allows for its introduction into a wide array of molecules through reactions with electrophiles like aldehydes, ketones, esters, and nitriles, or its use in metal-catalyzed cross-coupling reactions.[9][10][11]
Reaction Mechanism and Key Principles
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[12][13][14] While the exact mechanism is complex and still a subject of study, it is generally accepted to proceed through radical intermediates.[7][14][15]
Key Mechanistic Steps:
-
Electron Transfer: A single electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of 3-Bromo-4-methylbiphenyl. This is the rate-determining step.[7]
-
Radical Anion Formation: This electron transfer leads to the formation of a radical anion, which rapidly dissociates into an aryl radical and a bromide anion.
-
Adsorption and Recombination: The aryl radical and the bromide anion remain adsorbed on the magnesium surface, where a second electron transfer from magnesium to the aryl radical can occur, or the aryl radical can recombine with a Mg⁺ species on the surface to form the final Grignard reagent.[7][14]
Critical Experimental Parameters
Successful Grignard reagent formation is highly dependent on meticulous experimental technique. Several factors must be strictly controlled to ensure a high yield and prevent unwanted side reactions.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic solvents like water or alcohols.[6][16][17] All glassware must be rigorously dried, and anhydrous solvents must be used.[18][19][20]
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it through coordination.[7][16][21] THF is often preferred for aryl bromides as its higher boiling point allows for gentle heating to initiate the reaction.[8]
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[2][13] This layer must be removed or disrupted. Common activation methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod to expose a fresh surface.[22]
-
Chemical Activation: Using a small amount of an activating agent like iodine (I₂), 1,2-dibromoethane, or methyl iodide.[2][18][22] Iodine is a popular choice as its color disappears upon reaction initiation, providing a visual cue.[5][18]
-
-
Reaction Initiation (Induction Period): Grignard reactions often have an induction period before they begin.[2] Gentle warming or the addition of a small amount of pre-formed Grignard reagent can help to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.
-
Side Reactions: The primary side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted aryl bromide to form a biphenyl dimer.[19][23] This can be minimized by slow, controlled addition of the aryl bromide to the magnesium suspension, keeping its concentration low.
Detailed Laboratory Protocol
This protocol outlines the formation of (4-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide and its subsequent titration to determine concentration.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Bromo-4-methylbiphenyl | >98% Purity | Sigma-Aldrich | Ensure it is dry. |
| Magnesium turnings | Grignard grade | Sigma-Aldrich | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use freshly distilled from a suitable drying agent or from a solvent purification system. |
| Iodine | Crystal, Reagent | J.T. Baker | A few crystals are sufficient for activation. |
| Anhydrous Lithium Chloride (LiCl) | >99% | Strem Chemicals | For titration. |
| sec-Butanol | Anhydrous | Alfa Aesar | For titration. |
| 1,10-Phenanthroline | Reagent grade | TCI America | Indicator for titration. |
Experimental Workflow
Step-by-Step Procedure
A. Preparation (Strictly Anhydrous Conditions)
-
Dry Glassware: Thoroughly clean and oven-dry all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) at >120 °C for at least 4 hours, or preferably overnight.[19]
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation:
-
In a separate dry flask, prepare a solution of 3-Bromo-4-methylbiphenyl in anhydrous THF. A typical concentration is 1.0 M.
-
Ensure all other reagents are anhydrous and handled under inert gas.
-
B. Grignard Reagent Formation
-
Charge the Flask: To the three-neck flask, add magnesium turnings (1.2 equivalents relative to the aryl bromide).
-
Magnesium Activation: Add a single small crystal of iodine.[18] The flask may be gently warmed with a heat gun under the inert atmosphere to sublime the iodine, coating the magnesium turnings.[22]
-
Initiation:
-
Add a small amount of the 3-Bromo-4-methylbiphenyl solution (approx. 10% of the total volume) to the magnesium turnings via the dropping funnel.
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the brown iodine color and the appearance of cloudiness or gentle bubbling on the magnesium surface.[18] An exotherm should also be detected. If the reaction does not start, gentle warming with a water bath or crushing the magnesium with a dry stirring rod can be attempted.[19][22]
-
-
Addition: Once the reaction has initiated, add the remaining 3-Bromo-4-methylbiphenyl solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature if the reflux becomes too vigorous.
-
Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[18] The resulting solution should be a cloudy grey or brown color.
-
Cooling and Storage: Allow the solution to cool to room temperature. The Grignard reagent is now ready for use or for titration. If storing, keep it under a positive pressure of inert gas.
Quantification by Titration
The concentration of the prepared Grignard reagent should be determined before use, as the yield is never quantitative. A reliable method is titration against a standard solution using a colorimetric indicator.[24][25]
-
Prepare Titration Flask: In an oven-dried flask under an inert atmosphere, accurately weigh a known amount of a suitable standard (e.g., anhydrous sec-butanol or menthol) and dissolve it in anhydrous THF. Add a few crystals of 1,10-phenanthroline as an indicator.[24][26]
-
Titration: Slowly add the prepared Grignard reagent solution to the stirred titration flask via a syringe.
-
Endpoint: The endpoint is reached when the solution develops a persistent violet or reddish color, indicating the presence of a slight excess of the Grignard reagent that forms a complex with the indicator.[24][26]
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint and the moles of the standard used. It is recommended to perform the titration in duplicate or triplicate for accuracy.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure aryl bromide. | 1. Repeat with rigorously dried equipment and freshly distilled/anhydrous solvent. 2. Add more I₂ or a small amount of 1,2-dibromoethane. Crush the Mg turnings. 3. Purify the starting material. |
| Reaction Starts then Stops | Insufficiently activated magnesium or a localized high concentration of aryl halide. | Add more activating agent. Ensure vigorous stirring. |
| Low Yield of Grignard Reagent | 1. Wurtz-type coupling. 2. Reaction with atmospheric O₂ or H₂O. | 1. Ensure slow, dropwise addition of the aryl bromide. 2. Maintain a positive pressure of inert gas throughout the procedure. |
| Formation of a White Precipitate | Formation of magnesium oxides/hydroxides due to moisture contamination. | The reaction is likely compromised. It is best to start over with stricter anhydrous techniques. |
Conclusion
The formation of (4-methyl-[1,1'-biphenyl]-3-yl)magnesium bromide is a straightforward yet technique-sensitive procedure. By adhering to strictly anhydrous conditions, ensuring proper magnesium activation, and controlling the reaction rate, researchers can reliably produce this valuable synthetic intermediate. Accurate quantification via titration is a critical final step to enable its precise use in subsequent synthetic transformations, which are vital in the fields of medicinal chemistry and materials science.
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- 17. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 21. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. scribd.com [scribd.com]
- 26. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Note & Protocol: Regioselective Nitration of 3-Bromo-4-methylbiphenyl
Abstract: This document provides a comprehensive guide for the experimental nitration of 3-bromo-4-methylbiphenyl, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and regiochemical control. This guide delves into the mechanistic underpinnings of the reaction, offering insights into the selection of reagents and reaction conditions to favor the desired product isomer.
Introduction: Significance and Synthetic Strategy
Nitrated biphenyl derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) into the biphenyl scaffold serves as a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a wide array of more complex structures. The specific target of this protocol, a nitrated derivative of 3-bromo-4-methylbiphenyl, presents a unique synthetic challenge due to the directing effects of the existing substituents.
The regiochemical outcome of the electrophilic aromatic substitution is governed by the interplay of the activating methyl group and the deactivating but ortho-, para-directing bromo group on one of the phenyl rings. The phenyl group itself is an activating group. Understanding these influences is paramount for predicting and achieving the desired isomer. The procedure detailed below is optimized to control the reaction conditions, thereby maximizing the yield of the principal product.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[1][2]
The reaction can be conceptualized in three primary stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.[1]
For 3-bromo-4-methylbiphenyl, the position of nitration is directed by the existing substituents. The methyl group at the 4-position is an activating, ortho-, para-director. The bromo group at the 3-position is a deactivating, ortho-, para-director. The unsubstituted phenyl ring is also activated. The interplay of these directing effects will determine the final regiochemistry of the product. The most likely positions for nitration are ortho to the methyl group (position 5) and on the unsubstituted phenyl ring (positions 2', 3', 4'). Steric hindrance may influence the distribution of isomers.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-Bromo-4-methylbiphenyl | ≥98% | Commercially Available | |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade, 70% | Highly corrosive and oxidizing. | |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade, 98% | Highly corrosive and dehydrating. | |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For neutralization. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Ethanol | Reagent Grade | For recrystallization. | |
| Deionized Water | |||
| Ice |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
GC-MS instrument
Safety Precautions
Nitration reactions are highly exothermic and can be hazardous if not performed with care.[3][4]
-
Always perform this reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[4]
-
The mixture of nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme caution.
-
Add reagents slowly and monitor the reaction temperature closely to prevent runaway reactions.
-
Have an emergency plan and appropriate spill kits readily available.[4]
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel. Maintain the temperature of the mixture below 10 °C during the addition. This mixture is commonly known as "mixed acid".
-
Dissolution of the Substrate: In a separate beaker, dissolve 2.49 g (10 mmol) of 3-bromo-4-methylbiphenyl in 20 mL of dichloromethane.
-
Nitration Reaction: Slowly add the solution of 3-bromo-4-methylbiphenyl to the cold, stirring mixed acid over a period of 30 minutes. Use a dropping funnel for the addition and ensure the internal temperature of the reaction mixture is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Work-up:
-
Allow the ice to melt completely. The crude product should solidify.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with two 20 mL portions of dichloromethane.
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol to afford the nitrated 3-bromo-4-methylbiphenyl as a solid.
-
Characterization
The purified product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified solid.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the regiochemistry of the nitration.
-
GC-MS: To assess the purity and confirm the molecular weight of the product.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the nitration of 3-Bromo-4-methylbiphenyl.
Expected Results and Discussion
The nitration of 3-bromo-4-methylbiphenyl is expected to yield a mixture of isomers. The primary product will likely be the result of nitration at the most activated, sterically accessible position. Based on the directing effects, nitration is anticipated to occur on both rings. The methyl group at the 4-position strongly activates the ortho position (5-position), while the bromo group at the 3-position deactivates the ring but directs ortho and para. The para position to the bromo group is already occupied by the methyl group. The ortho position to the bromo group (2-position) is sterically hindered. Therefore, nitration at the 5-position is a likely outcome. Additionally, nitration on the unsubstituted phenyl ring, particularly at the 4'-position, is also a significant possibility.
The purification by recrystallization is crucial for isolating the major isomer. The characterization data, particularly from ¹H NMR, will be essential in elucidating the exact regiochemistry of the obtained product(s) by analyzing the coupling patterns and chemical shifts of the aromatic protons.
References
-
National Academy of Sciences. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. [Link]
-
University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
- Google Patents. (1965).
-
ResearchGate. (2001). A fast and mild method for nitration of aromatic rings. [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 3-Bromo-4-methylbiphenyl
Introduction
Welcome to the technical support hub for the Suzuki-Miyaura coupling of 3-Bromo-4-methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, but its success is contingent on a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this reaction.
The core of the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] A palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-Bromo-4-methylbiphenyl (oxidative addition). This is followed by the transfer of an organic group from a boronic acid or ester to the palladium center (transmetalation), a step critically mediated by a base.[6][7] Finally, the newly formed biaryl product is expelled, regenerating the palladium(0) catalyst (reductive elimination).[3][5]
This guide will address common pitfalls such as low yield, competing side reactions, and issues arising from the specific steric and electronic properties of 3-Bromo-4-methylbiphenyl.
Catalytic Cycle Overview
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Question & Answer
Issue 1: Low or Non-existent Product Yield
Q1: My Suzuki coupling of 3-Bromo-4-methylbiphenyl is giving me a very low yield. What are the most likely causes and how can I troubleshoot this?
A1: Low yield is a common issue that can often be traced back to several key factors.[8][9] A systematic approach is the best way to identify and resolve the problem.
1. Catalyst System (Palladium Source and Ligand):
-
Cause: The choice of palladium precursor and ligand is critical. For an aryl bromide like 3-Bromo-4-methylbiphenyl, which is moderately reactive, the ligand's electronic and steric properties play a significant role.[3] An inadequate ligand may lead to slow oxidative addition or reductive elimination.[3]
-
Solution:
-
Ligand Screening: If you are using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky phosphine ligand.[3] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes have shown high activity for coupling aryl bromides, even at room temperature.[10][11] These ligands promote the formation of the active monoligated Pd(0) species, which accelerates oxidative addition.[11]
-
Catalyst Loading: While a typical catalyst loading is 1-2 mol %, increasing it to 5 mol % can sometimes improve yields, especially if catalyst deactivation is occurring. Conversely, very high loadings can sometimes lead to side reactions.
-
Pre-catalyst vs. Pd(0) Source: Using a stable Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂(dppf) can be more reliable than air-sensitive Pd(0) sources like Pd₂(dba)₃. Pd(II) sources are reduced in situ to the active Pd(0) species.[1]
-
2. Base Selection and Quality:
-
Cause: The base is crucial for activating the boronic acid to facilitate transmetalation.[6][12] The strength, solubility, and purity of the base can dramatically affect the reaction rate and yield.[6][13]
-
Solution:
-
Base Strength: For aryl bromides, a range of bases can be effective. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] If a weaker base like Na₂CO₃ is failing, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is a logical next step.[13]
-
Anhydrous Conditions: Ensure your base is anhydrous and finely powdered. The physical state of the base can impact its reactivity. Note that some "anhydrous" couplings with K₃PO₄ have been shown to require a small amount of water to be effective.[14]
-
3. Solvent and Atmosphere:
-
Cause: The solvent must dissolve all reactants to a reasonable extent. Oxygen contamination can deactivate the Pd(0) catalyst through oxidation, leading to the formation of palladium black and a halt in the catalytic cycle.[13][15]
-
Solution:
-
Solvent Choice: A mixture of an organic solvent with water is often optimal for dissolving the inorganic base and the organic substrates.[13] Common systems include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[4][13] If your substrates have poor solubility, DMF can be an alternative.[16]
-
Degassing: It is imperative to thoroughly degas your solvents and the reaction mixture. This can be done by bubbling an inert gas like argon or nitrogen through the mixture for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[13] Maintain a positive pressure of inert gas throughout the experiment.
-
4. Reagent Quality:
-
Cause: The purity of both the 3-Bromo-4-methylbiphenyl and the boronic acid partner is paramount. Boronic acids, in particular, can be prone to decomposition (protodeboronation) or trimerization to form boroxines, especially if stored improperly.[1][17]
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or LC-MS.
-
Boronic Acid Stability: If you suspect your boronic acid has degraded, consider using a freshly purchased batch or synthesizing it anew. Alternatively, more stable boronate esters (e.g., pinacol esters) or organotrifluoroborate salts can be used.[17][18] These often exhibit slower, controlled release of the boronic acid, which can minimize side reactions.[19][20]
-
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Issue 2: Significant Side Product Formation
Q2: My reaction is proceeding, but I'm observing significant amounts of homocoupled product from my boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A2: The formation of homocoupled (Ar'-Ar') and dehalogenated (Ar-H) products are common side reactions in Suzuki couplings.[15] Understanding their mechanisms is key to minimizing their formation.
1. Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[1] It can also occur if a Pd(II) precursor is used and its reduction to Pd(0) is inefficient, leading to a competing Pd(II)-mediated pathway.[1]
-
Solution:
-
Rigorous Degassing: As with low yield issues, meticulous exclusion of oxygen is the primary solution. Ensure your reaction is performed under a strictly inert atmosphere.[13]
-
Use of Boronate Esters: Pinacol esters or MIDA boronates are generally more stable towards homocoupling than their corresponding boronic acids.[18]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.
-
2. Dehalogenation (Protodeboronation and Hydrodehalogenation):
-
Cause:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, converting the boronic acid back to an arene (Ar'-H).[15] This is often a problem with electron-rich or certain heteroaromatic boronic acids and can be exacerbated by prolonged reaction times or high temperatures.[1]
-
Hydrodehalogenation: The aryl halide (Ar-Br) is reduced to the corresponding arene (Ar-H). This can occur via a palladium-hydride species, which can form from various sources in the reaction mixture (e.g., solvent, base).[1]
-
-
Solution:
-
Choice of Base: Strong bases can sometimes promote protodeboronation. Using a milder base like K₂CO₃ or even KF might be beneficial, although this could slow down the desired coupling.[16]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition pathways.[17][21] A temperature of 60-80°C is often a good starting point for aryl bromides.[4][22]
-
Use of More Stable Boron Reagents: Organotrifluoroborates (R-BF₃K) are highly stable to protodeboronation and hydrolyze slowly under basic conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[19][20]
-
| Side Reaction | Common Cause | Recommended Solution |
| Homocoupling (Ar'-Ar') | Oxygen contamination, inefficient Pd(II) reduction | Rigorously degas the reaction; use a reliable Pd(0) source or pre-catalyst. |
| Protodeboronation (Ar'-H) | Unstable boronic acid, prolonged reaction time/high temp | Use a more stable boronate ester or R-BF₃K salt; optimize reaction time and temperature. |
| Hydrodehalogenation (Ar-H) | Formation of Pd-H species | Screen different bases and solvents; ensure high purity of all reagents. |
Frequently Asked Questions (FAQs)
Q3: What is the optimal Pd catalyst/ligand system for coupling with 3-Bromo-4-methylbiphenyl?
A3: There is no single "best" system, as the optimal choice often depends on the coupling partner. However, for a standard aryl bromide like 3-Bromo-4-methylbiphenyl, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective.[11] A good starting point would be to screen Pd(OAc)₂ with ligands like SPhos or XPhos.[11] These systems are known to be highly active, allowing for lower catalyst loadings and often room temperature reactions for activated substrates.[10][11] For more challenging or sterically hindered coupling partners, these advanced ligands are particularly crucial.[23]
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to inactive Pd(II), leading to catalyst deactivation and the formation of palladium black.[13][15] This will result in low yields and promote side reactions like homocoupling.[1] Always use an inert atmosphere (Nitrogen or Argon) and properly degassed solvents.[13][17]
Q5: My boronic acid is poorly soluble in the reaction mixture. What should I do?
A5: Poor solubility can hinder the reaction. First, ensure your solvent system is appropriate. A mixture of an organic solvent like toluene or dioxane with water is standard, as the water helps dissolve the base and the boronate species formed.[4][13] If solubility remains an issue, you can try:
-
Switching the organic solvent: Using a more polar aprotic solvent like DMF might help, but be aware that it can be harder to remove and may participate in side reactions at high temperatures.[16]
-
Using a phase-transfer catalyst: Additives like tetrabutylammonium bromide (TBAB) can help shuttle the boronate species between the aqueous and organic phases.[24]
-
Converting to a boronate ester: Pinacol boronate esters often have better solubility in organic solvents than the corresponding boronic acids.[18]
Q6: How critical is the stoichiometry of the boronic acid?
A6: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents). This helps to drive the reaction to completion, especially if some of the boronic acid degrades via protodeboronation or homocoupling during the reaction. Using a large excess should be avoided as it can make purification more difficult and is wasteful.
Experimental Protocol: General Procedure for Screening
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromo-4-methylbiphenyl. It is designed to be a robust initial condition that can be optimized further.
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol %)
-
SPhos (0.04 equiv, 4 mol %)
-
K₃PO₄ (2.0 equiv), finely powdered
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add 3-Bromo-4-methylbiphenyl, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water via syringe (a typical solvent ratio is 4:1 or 5:1 toluene:water). The concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Lima, G. P., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
The Suzuki Reaction. Course Hero. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 3-Bromo-4-methylbiphenyl synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-4-methylbiphenyl. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this important biaryl intermediate, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 3-Bromo-4-methylbiphenyl via Suzuki-Miyaura coupling of a suitable aryl halide and arylboronic acid (e.g., 1,3-dibromo-4-methylbenzene with phenylboronic acid or 3-bromo-4-methylphenylboronic acid with bromobenzene).
Problem 1: Low or No Conversion of Starting Materials
Symptom: TLC or GC-MS analysis of the reaction mixture shows a large amount of unreacted aryl halide and/or boronic acid, even after the expected reaction time.
Possible Causes & Solutions:
-
Inactive Catalyst: The Palladium(0) catalyst is the engine of the reaction. If it's inactive, the catalytic cycle cannot begin.
-
Causality: Pd(0) species are sensitive to oxygen. Improper handling or inadequate degassing of the reaction mixture can lead to the oxidation of Pd(0) to inactive Pd(II) oxides. If using a Pd(II) precatalyst (like Pd(OAc)₂), the in-situ reduction to Pd(0) may have failed.
-
Solution Protocol:
-
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the solvent and the reaction vessel containing the substrates and base. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use High-Quality Catalyst: Use a freshly opened bottle of the palladium catalyst or precatalyst. If using a Pd(II) source with a phosphine ligand, the ligand itself can act as the reductant, but this process can be sluggish. Adding a small amount of a reducing agent can sometimes help, but this should be done with caution.
-
Verify Catalyst Loading: Double-check the calculations for catalyst loading. A typical loading is 1-5 mol%. For challenging couplings, increasing the catalyst loading might be necessary.
-
-
-
Insufficient Base Activity: The base is crucial for activating the boronic acid for the transmetalation step.[1][2]
-
Causality: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires the formation of a borate anion [R-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid.[2] If the base is too weak, not sufficiently soluble, or has been deactivated (e.g., carbonates absorbing atmospheric moisture and CO₂), this activation will not occur efficiently.
-
Solution Protocol:
-
Select an Appropriate Base: Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are often effective. For anhydrous conditions, K₃PO₄ is a common choice, but it may require a small amount of water to be effective.[3]
-
Ensure Base Quality: Use a freshly opened or properly stored base. Grinding the base to a fine powder can increase its surface area and reactivity.
-
Solvent Compatibility: The chosen base must be at least partially soluble or highly active in the reaction solvent. For example, using an aqueous base requires a solvent system that can support a biphasic reaction (e.g., Toluene/Water, Dioxane/Water).
-
-
Problem 2: Significant Formation of Homocoupled Byproducts
Symptom: Your crude product analysis (e.g., by GC-MS or ¹H NMR) shows a significant peak corresponding to biphenyl (from phenylboronic acid homocoupling) or 4,4'-dimethylbiphenyl (from aryl halide homocoupling).[4][5]
Possible Causes & Solutions:
-
Boronic Acid Homocoupling (e.g., Biphenyl formation):
-
Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle is fully established.[6][7][8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of two boronic acid molecules.[6]
-
Solution Protocol:
-
Strictly Anaerobic Conditions: As with low conversion issues, rigorous degassing is the primary solution. Ensure the reaction is maintained under an inert atmosphere (N₂ or Ar) throughout.
-
Order of Addition: Add the palladium catalyst last to a fully degassed mixture of substrates and base. This minimizes the time the catalyst is exposed to potential oxidants before the productive cross-coupling cycle begins.
-
Temperature Control: Running the reaction at a lower temperature, if feasible, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
-
Aryl Halide Homocoupling (Ullmann-type reaction):
-
Causality: This can occur at higher temperatures, especially with more reactive aryl iodides or bromides, and is often catalyzed by the palladium species itself.
-
Solution Protocol:
-
Problem 3: Formation of a Dehalogenated Byproduct
Symptom: A significant byproduct is identified as 4-methylbiphenyl (the product missing the bromine atom).
Possible Causes & Solutions:
-
Hydrodehalogenation:
-
Causality: This occurs when the aryl-palladium intermediate (Ar-Pd-X) reacts with a hydride source in the reaction mixture instead of the boronic acid.[6][11] The hydride source can be trace water, an alcohol solvent, or even certain bases or ligands under specific conditions.[6][12] The subsequent reductive elimination yields the dehalogenated arene and regenerates the Pd(0) catalyst.[6]
-
Solution Protocol:
-
Use Anhydrous Solvents: If hydrodehalogenation is a major issue, switch to rigorously dried, anhydrous solvents.
-
Choice of Base/Solvent: Avoid using amine bases or alcohol solvents if possible, as they can be sources of hydrides.[6] If an alcohol is required for solubility, consider using a less reactive one or minimizing its amount.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of this side reaction. Experimenting with different ligands may be necessary.
-
-
| Troubleshooting Summary Table | ||
| Issue | Primary Cause | Key Solution |
| Low Conversion | Inactive Catalyst | Rigorous degassing, use fresh catalyst. |
| Insufficient Base Activity | Use appropriate, high-quality base (e.g., K₂CO₃, Cs₂CO₃). | |
| Homocoupling | Oxygen/Pd(II) presence | Maintain strict anaerobic conditions. |
| Dehalogenation | Hydride source in mixture | Use anhydrous solvents, avoid amine/alcohol sources. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and ligand for this synthesis?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates and reaction conditions. However, a common and effective starting point is a Pd(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[13] Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often give high yields and can be effective for less reactive aryl chlorides.[9][10]
Q2: Why is a base necessary in the Suzuki-Miyaura reaction?
A2: The base plays a critical role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[1][2] This activated borate readily transfers its organic group to the palladium center, facilitating the C-C bond formation.
Q3: Can I run the reaction open to the air?
A3: It is strongly discouraged. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive state.[6] This can halt the reaction entirely or lead to a significant increase in unwanted side reactions, particularly the homocoupling of the boronic acid.[6] Always run the reaction under an inert atmosphere like nitrogen or argon.
Q4: My boronic acid is a dimer/trimer (boroxine). Can I still use it?
A4: Yes. Phenylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. In the presence of water or the aqueous base used in the Suzuki reaction, the boroxine will hydrolyze back to the monomeric boronic acid, which is the active participant in the catalytic cycle. Simply ensure your reaction conditions (e.g., using an aqueous base) can facilitate this hydrolysis.
Q5: How do I remove the palladium catalyst and byproducts after the reaction?
A5:
-
Palladium Removal: If a homogeneous catalyst was used, it can often be removed by filtration through a pad of Celite® or silica gel.[13] Sometimes, treatment with activated carbon can also help remove residual palladium.
-
Boronic Acid Byproducts: Unreacted boronic acid and its byproducts are acidic and can be removed by an aqueous basic wash (e.g., with 1M NaOH) during the workup.
-
Homocoupled Byproducts: These are often non-polar and can be challenging to separate from the desired biphenyl product. Careful column chromatography on silica gel is typically the most effective method. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is usually required.
Section 3: Experimental Protocols & Visual Guides
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis of 3-Bromo-4-methylbiphenyl via Suzuki-Miyaura coupling.
Caption: General workflow for Suzuki-Miyaura synthesis.
Catalytic Cycle and Key Side Reactions
This diagram illustrates the main Suzuki-Miyaura catalytic cycle and where the common side reactions of homocoupling and dehalogenation diverge.
Caption: Suzuki cycle with main side reaction pathways.
Protocol: Synthesis of 3-Bromo-4-methylbiphenyl
This protocol is a representative example. Actual quantities and conditions should be optimized for your specific setup.
Reactants:
-
1-Bromo-4-fluoro-2-methylbenzene (Aryl Halide)
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (Solvents)
Procedure:
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add toluene (20 mL) and water (10 mL).
-
Degassing: Bubble argon gas through the stirred mixture for 30 minutes to ensure anaerobic conditions.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). The mixture should turn a darker color.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 3-Bromo-4-methylbiphenyl.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Colloidal Gold Nanoparticles as Catalyst for Carbon−Carbon Bond Formation: Application to Aerobic Homocoupling of Phenylboronic Acid in Water. Langmuir. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
University of Toronto. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of phenylboronic acid on Au catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]
-
Cardiff University. (2025). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. -ORCA. Retrieved from [Link]
-
National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015). Metal catalyzed defunctionalization reactions. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Homocoupling of phenylboronic acid in the presence of the composite.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. asianpubs.org [asianpubs.org]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 3-Bromo-4-methylbiphenyl
Welcome to the technical support center for optimizing cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with 3-Bromo-4-methylbiphenyl. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results. Our focus is on providing practical, in-depth solutions grounded in established scientific principles.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a clear path to a solution.
Question 1: My Suzuki-Miyaura coupling of 3-Bromo-4-methylbiphenyl is giving a low yield. How can I determine if the catalyst loading is the primary issue?
Answer:
A low yield is a common problem in cross-coupling reactions, and while catalyst loading is a critical factor, it's essential to systematically evaluate other parameters to pinpoint the root cause.[1] An insufficient amount of catalyst can lead to an incomplete reaction, while an excess can sometimes promote unwanted side reactions.[1]
Here is a logical workflow to troubleshoot a low-yield reaction:
Step 1: Verify Reagent and Solvent Quality Before adjusting the catalyst loading, ensure the integrity of your other reagents.
-
Boronic Acid/Ester: Boronic acids can degrade, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[2] Using a fresh or properly stored boronic acid is crucial.
-
Solvent Purity: Ensure your solvents are anhydrous and free of peroxides, which can deactivate the catalyst.[2]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to inconsistent results.[2]
Step 2: Incremental Increase in Catalyst Loading If you have confirmed the quality of your reagents, the next logical step is to systematically increase the catalyst loading.
-
Typical Range: For many Suzuki-Miyaura reactions, catalyst loadings of 0.5 to 5 mol% are common.[1]
-
Procedure: If you started with 1 mol%, try increasing it to 2 mol% and then 3 mol%, carefully monitoring the reaction progress at each stage. This incremental approach will help you find the optimal loading without excessive use of the often-expensive palladium catalyst.[1]
Step 3: Evaluate the Ligand-to-Metal Ratio The ratio of your phosphine ligand to the palladium precursor is also critical. An incorrect ratio can lead to catalyst deactivation. For many cross-coupling reactions, the optimal palladium to ligand ratio is 1:1, as the active species is often a monoligated palladium(0) complex.[3]
Step 4: Monitor the Reaction Utilize analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[1][4] This will help you determine if the reaction is stalling or proceeding slowly, which can be indicative of insufficient catalyst.
Question 2: I'm observing a significant amount of homocoupling of my boronic acid partner. Could this be related to my catalyst loading?
Answer:
Yes, the formation of homocoupling byproducts can be influenced by the state and concentration of your catalyst. Homocoupling typically occurs when two boronic acid molecules react with each other.[5] This side reaction is often promoted by the presence of oxygen or when the transmetalation step in the catalytic cycle is slow.[5][6]
Potential Causes and Solutions Related to Catalyst:
-
Use of a Pd(II) Precatalyst: If you are using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), it needs to be reduced to the active Pd(0) species in situ.[5] This reduction process can sometimes involve the homocoupling of the boronic acid.[7]
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass this initial reduction step.[8]
-
-
High Catalyst Loading: While less common, an excessively high catalyst concentration might, in some systems, increase the rate of side reactions, including homocoupling.
-
Solution: Once you've established conditions that give a good yield, you can try to slightly decrease the catalyst loading to see if it minimizes the homocoupling byproduct without significantly affecting the desired reaction rate.
-
-
Inefficient Transmetalation: If the transfer of the organic group from the boron to the palladium center (transmetalation) is slow, it can provide an opportunity for homocoupling to occur.[6]
General Preventative Measures:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen. Oxygen can promote oxidative homocoupling.[2][11]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is common, but a large excess may increase the likelihood of homocoupling.[8]
Question 3: My reaction starts well but then stalls before completion. Could this be a catalyst deactivation issue, and how is it related to catalyst loading?
Answer:
A reaction that starts and then stalls is a classic sign of catalyst deactivation.[1] The initial catalyst loading is sufficient to begin the reaction, but the catalyst loses its activity over time, leading to an incomplete conversion.
Common Causes of Catalyst Deactivation:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing can lead to the oxidation and deactivation of the catalyst.[2]
-
Formation of Palladium Black: At elevated temperatures, or with certain substrates, the palladium catalyst can aggregate and precipitate out of the solution as inactive palladium black.[1][6]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can themselves degrade under the reaction conditions.[12]
-
Substrate-Induced Deactivation: Certain functional groups on your substrates or impurities can coordinate to the palladium center and inhibit its catalytic activity.[13]
Troubleshooting and Optimization:
-
Increase Initial Loading: A straightforward approach is to increase the initial catalyst loading. A higher concentration of the active catalyst may be sufficient to drive the reaction to completion despite some level of deactivation.
-
Use a More Robust Catalyst System: Consider using more stable and active catalysts. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to deactivation and allow for lower catalyst loadings.[3][14]
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period.
-
Controlled Catalyst Addition: In some cases, particularly for large-scale reactions, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the principles of optimizing catalyst loading in cross-coupling reactions.
Q1: What is the fundamental role of the palladium catalyst in the Suzuki-Miyaura reaction?
A1: The palladium catalyst is the central component of the Suzuki-Miyaura reaction, facilitating the formation of a new carbon-carbon bond. Its role is to orchestrate a series of steps in a catalytic cycle:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (3-Bromo-4-methylbiphenyl), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[3]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the Pd(II) complex, displacing the halide. This step is crucial and is activated by the presence of a base.[10][14]
-
Reductive Elimination: The two organic fragments on the palladium center are coupled and eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]
Q2: How do I choose an appropriate starting catalyst loading for a new cross-coupling reaction?
A2: For a new reaction, a good starting point is to consult the literature for similar transformations. For the Suzuki-Miyaura coupling of aryl bromides, a catalyst loading of 1-2 mol% is a common and reasonable starting point.[1][8] From there, you can optimize based on your results. If the reaction is clean and efficient, you can attempt to lower the loading. If it is sluggish or incomplete, you may need to increase it or explore more active catalyst systems.[1]
Q3: Can the choice of solvent and base affect the optimal catalyst loading?
A3: Absolutely. The solvent and base play critical roles in the catalytic cycle and can significantly influence the required catalyst loading.[15]
-
Solvent: The solvent's polarity and coordinating ability can affect the stability and reactivity of the catalytic species.[16][17] For example, some polar aprotic solvents can stabilize certain intermediates, potentially influencing the reaction rate and, consequently, the required catalyst loading.[16]
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][18] A more effective base can accelerate this rate-limiting step, potentially allowing for a lower catalyst loading to achieve the same overall reaction rate. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10]
Q4: Are there situations where a very low catalyst loading (<<1 mol%) is feasible?
A4: Yes, achieving high turnover numbers (TONs) with very low catalyst loadings (sometimes in the parts-per-million range) is a significant goal in catalysis research, driven by the high cost of palladium.[19][20] This is typically achieved through the use of highly active and stable catalyst systems. These often feature advanced, sterically bulky, and electron-rich ligands that promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[14] For a substrate like 3-Bromo-4-methylbiphenyl, which is not exceptionally challenging, achieving good results with catalyst loadings below 1 mol% is certainly feasible with an optimized system.
Data & Protocols
For ease of reference, the following tables summarize key parameters for consideration.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading (Pd) | 1 - 3 mol% | A good starting point for initial screening.[1] |
| Ligand | Triphenylphosphine (PPh₃) or more advanced biarylphosphines (e.g., SPhos) | PPh₃ is a standard, cost-effective choice. Advanced ligands can offer higher activity.[21] |
| Pd:Ligand Ratio | 1:1 to 1:2 | A 1:1 ratio is often optimal for monoligated active species.[3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective and commonly used bases for activating the boronic acid.[10] |
| Solvent | Toluene/Water, Dioxane/Water, or THF/Water | Biphasic systems are common and effective for Suzuki couplings.[22] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate.[8][23] |
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol outlines a methodical approach to finding the optimal catalyst loading for your reaction.
-
Baseline Experiment:
-
Set up the reaction using the median recommended conditions from Table 1 (e.g., 2 mol% Pd(OAc)₂, 4 mol% PPh₃, 2.5 eq. K₂CO₃ in a Toluene/Water mixture at 90 °C).
-
Carefully monitor the reaction to completion using an appropriate analytical technique (e.g., GC-MS). Note the time to completion and the final yield.
-
-
Varying Catalyst Loading:
-
Set up a series of parallel reactions under identical conditions to the baseline, but vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 4 mol%).
-
Ensure all other parameters (substrate concentration, temperature, stirring speed) are kept constant.
-
Monitor each reaction and record the yield at a fixed time point (e.g., after 4 hours) or the time required for full conversion.
-
-
Data Analysis:
-
Plot the reaction yield versus the catalyst loading.
-
Identify the point at which increasing the catalyst loading no longer provides a significant benefit in terms of yield or reaction rate. This represents the optimal loading for your specific conditions.
-
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Ciofini, I., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Bentham Science.
- Ciofini, I., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- (n.d.).
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- BenchChem. (n.d.).
- (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. eScholarship@UMassAmherst.
- de Boer, S. Y., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
- (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: A Focus on Butyl Vinyl Telluride.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (n.d.). Optimizing catalyst loading for 4-Methylbiphenyl synthesis.
- (n.d.). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
- (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- (n.d.). Suzuki reactions promoted by different ligands (the catalytic conditions).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- BenchChem. (n.d.).
- (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- (2024).
- (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- (n.d.). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Request PDF.
- (n.d.).
- (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- (n.d.). Cross-Coupling Reactions: A Practical Guide.
- (2014). The Suzuki Reaction. The Suzuki Reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- (n.d.). (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. semanticscholar.org [semanticscholar.org]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed 3-Bromo-4-methylbiphenyl Reactions
Welcome to the technical support center for the synthesis of 3-bromo-4-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As your dedicated support partner, we provide in-depth, field-proven insights to help you achieve optimal reaction outcomes. This resource is structured as a series of troubleshooting questions and answers, addressing specific experimental issues with a focus on the underlying scientific principles.
Troubleshooting Guide
This section addresses common problems observed during the synthesis of 3-bromo-4-methylbiphenyl, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The general scheme involves the reaction of an aryl halide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[1][2]
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yield is a frequent issue in Suzuki-Miyaura couplings and can stem from several sources. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation.[3] Inadequate degassing of solvents and reagents can lead to the formation of palladium black, an inactive form of the catalyst.[4][5]
-
Solution: Ensure all solvents are thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) for at least 30 minutes or using freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Quality: The purity and stability of your starting materials are paramount.
-
Aryl Halide (e.g., 1,3-dibromo-4-methylbenzene or a similar precursor): Ensure it is free from impurities that could poison the catalyst.
-
Boronic Acid/Ester (e.g., Phenylboronic acid): Boronic acids are prone to degradation over time, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved.[3][7] This is often exacerbated by moisture and high temperatures.
-
Solution: Use fresh or properly stored boronic acid. Consider using more stable boronic esters, such as pinacol esters.[3]
-
-
-
Base Selection and Quality: The base plays a critical role in the transmetalation step of the catalytic cycle.[8]
-
Solvent Purity: Solvents must be anhydrous and free of peroxides, especially ethereal solvents like THF and dioxane.[5]
-
Solution: Use freshly distilled or commercially available anhydrous solvents.
-
Troubleshooting Workflow for Low Yield
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction.[4]
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[9]
-
Solution: Rigorous degassing of the reaction mixture is essential.
-
-
Catalyst System: The choice of palladium precursor and ligand can influence the extent of homocoupling.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its efficient in-situ reduction to Pd(0). Sometimes, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous.[10]
-
-
Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess should be avoided.[10]
-
Q3: My starting aryl bromide is being consumed, but I am isolating the dehalogenated product instead of the desired biphenyl. What is happening?
The formation of a dehalogenated byproduct (e.g., 4-methylbiphenyl instead of 3-bromo-4-methylbiphenyl) indicates that the aryl halide is being reduced.[3]
Potential Causes & Solutions:
-
Hydride Source: After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting complex can react with a hydride source in the reaction mixture.[9] This can originate from:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Bases: Certain bases or impurities within them can contribute to dehalogenation.
-
Solution: Use anhydrous solvents and high-purity bases. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene.
-
-
Protodeboronation of the Boronic Acid: If the boronic acid degrades, the rate of the desired cross-coupling is reduced, allowing side reactions like dehalogenation to become more prominent.[7]
-
Solution: Ensure the quality of the boronic acid and consider using a more stable derivative.
-
Frequently Asked Questions (FAQs)
Q: What is a standard starting protocol for the synthesis of 3-Bromo-4-methylbiphenyl via Suzuki-Miyaura coupling?
A: A general, robust protocol is provided below. Note that optimization may be required based on your specific substrates and laboratory conditions.
Experimental Protocol: Synthesis of 3-Bromo-4-methylbiphenyl
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (e.g., 1,3-dibromo-4-methylbenzene, 1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel.
Q: Which palladium catalyst and ligand combination is best for this reaction?
A: The choice of catalyst and ligand is critical and often substrate-dependent.
| Catalyst/Ligand System | Typical Use Case | Advantages |
| Pd(PPh₃)₄ | General purpose | Commercially available, effective for many aryl bromides. |
| Pd(OAc)₂ + PPh₃ | In-situ catalyst formation | Cost-effective, allows for ligand variation. |
| Pd₂(dba)₃ + SPhos/XPhos | For challenging couplings | Highly active catalysts, often effective for less reactive aryl chlorides or hindered substrates. |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][11]
Q: How do I effectively purify 3-Bromo-4-methylbiphenyl from the reaction mixture?
A: Purification is typically achieved through flash column chromatography.
-
Common Impurities: Unreacted starting materials, homocoupled byproducts, and dehalogenated species.
-
Chromatography Conditions:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is usually effective. Start with pure hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.
-
For persistent impurities, recrystallization can be an effective secondary purification step.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Removal of Palladium Catalyst from 3-Bromo-4-methylbiphenyl Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methylbiphenyl via Suzuki-Miyaura coupling. The persistent challenge of removing residual palladium, a critical step for ensuring the purity and safety of active pharmaceutical ingredients (APIs), is addressed here through a series of troubleshooting guides and frequently asked questions.[1][2] This document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
Q1: My isolated 3-Bromo-4-methylbiphenyl is dark gray or black. What is the likely cause?
A1: A dark coloration in your product strongly indicates the presence of residual palladium, often in the form of palladium black. This typically occurs when the Pd(0) catalyst agglomerates and precipitates. To address this, a simple filtration through a pad of Celite® can be an effective initial step to remove the insoluble palladium particles.[3][4] For future reactions, ensure that your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere, such as nitrogen or argon, to minimize oxidation and precipitation of the catalyst.[5]
Q2: After column chromatography, I still detect palladium in my product. Why is this happening and what should I do?
A2: While column chromatography is generally effective for separating the product from insoluble palladium, it may not completely remove soluble palladium species.[4] The effectiveness of chromatography can be influenced by the polarity of your product and the chosen solvent system. If palladium contamination persists, consider the following more targeted approaches:
-
Metal Scavengers: Employing solid-supported scavengers is a highly effective method for selectively binding and removing residual palladium.[6][7]
-
Activated Carbon Treatment: Stirring your product in a solution with activated carbon can effectively adsorb the remaining palladium.[8][9]
-
Recrystallization: If your 3-Bromo-4-methylbiphenyl is a solid, recrystallization can be a powerful final purification step to isolate the pure compound, leaving impurities in the mother liquor.[10]
Q3: What are the acceptable limits for palladium in pharmaceutical ingredients?
A3: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This generally translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams. For parenteral (injectable) drugs, the limit is even more stringent at 1 ppm.
Troubleshooting Guide: Advanced Palladium Removal Strategies
This section provides a more in-depth guide to tackling persistent palladium contamination in your 3-Bromo-4-methylbiphenyl synthesis.
Problem 1: Inconsistent Palladium Removal Between Batches
Causality: The speciation of palladium (e.g., Pd(0) vs. Pd(II)) can vary between reaction runs, which in turn affects the efficacy of a given removal method.[1] The optimal palladium removal technique is highly dependent on the specific reaction conditions, including the product, solvent, temperature, and any additives present.[1]
Solution:
-
Method Screening: Conduct small-scale screening of various palladium removal techniques to identify the most robust and consistent method for your specific process. This could involve testing different types of activated carbon, and a range of functionalized silica or polymer-based scavengers.
-
Combination Approach: A multi-step purification strategy often yields the best results. For instance, an initial filtration through Celite to remove bulk palladium black, followed by treatment with a high-affinity scavenger, can provide more thorough and reliable purification.
Problem 2: Significant Product Loss During Palladium Scavenging
Causality: The chosen scavenger or adsorbent may be non-selective, leading to the co-adsorption or co-precipitation of your 3-Bromo-4-methylbiphenyl along with the palladium.
Solution:
-
Optimize Scavenger Loading: Use the minimum effective amount of the scavenger. A preliminary study to determine the optimal scavenger-to-palladium ratio can significantly reduce product loss.
-
Alternative Scavengers: If you experience high product loss with a general adsorbent like activated carbon, switching to a more selective, functionalized scavenger, such as one with thiol groups, is recommended.[1][7] Thiol-functionalized silica scavengers exhibit a high affinity for palladium and can be more selective.[11]
Experimental Protocols
Protocol 1: Activated Carbon Treatment
Activated carbon is a cost-effective and often highly effective method for palladium removal.[8][9]
-
Post-Reaction: Once the Suzuki-Miyaura coupling is complete, cool the reaction mixture to room temperature.
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B, approximately 0.2 weight equivalents relative to the expected product weight) to the reaction mixture.[1]
-
Stirring: Stir the resulting suspension at a moderately elevated temperature (e.g., 45 °C) for a period ranging from a few hours to overnight (e.g., 18 hours).[1]
-
Filtration: After the treatment period, cool the mixture and filter it through a pad of Celite to remove the activated carbon.
-
Washing: Wash the filter cake with a suitable solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the product for residual palladium content.
Protocol 2: Thiol-Functionalized Silica Scavenger
Functionalized silica scavengers offer high selectivity and efficiency in removing palladium to very low levels.[1][6][7]
-
Post-Workup: After a standard aqueous workup, dissolve the crude 3-Bromo-4-methylbiphenyl in a suitable organic solvent (e.g., toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading) to the solution.[12]
-
Scavenging: Stir the mixture at room temperature. The scavenging time can range from 1 hour to overnight, depending on the level of contamination.[12]
-
Filtration: Remove the scavenger by filtration.
-
Washing: Rinse the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially when dealing with solid products.[10]
-
Solvent Selection: Choose a suitable solvent or solvent system in which 3-Bromo-4-methylbiphenyl is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for biphenyl compounds include hexanes/methanol or hexanes/ethyl acetate.[13][14]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or freezer can maximize the yield.[15]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Palladium Removal Method | Typical Loading | Conditions | Advantages | Disadvantages |
| Filtration through Celite | N/A | Room Temperature | Simple, fast, removes bulk insoluble palladium.[3][4] | Ineffective against soluble palladium species. |
| Activated Carbon | 0.2 wt. eq. | 45 °C, 2-18 h | Cost-effective, removes dissolved and colloidal palladium.[1][8] | Can be non-selective, leading to product loss. |
| Thiol-Functionalized Silica | 4-8 mol. eq. | Room Temp, 1-16 h | High efficiency and selectivity, low product loss.[6][7] | Higher cost compared to activated carbon. |
| Recrystallization | N/A | Varies with solvent | Can achieve very high purity. | Yield can be variable, requires a solid product. |
Visualized Workflows
Decision Tree for Palladium Removal
Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.
General Palladium Scavenging Workflow
Caption: A generalized experimental workflow for palladium removal using solid-supported scavengers.
References
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Welch, C. J., et al. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Adams, R. W., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]
-
Adams, R. W., et al. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
Fallon, G., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Various Authors. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
D'Agostino, S., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]
- Gildner, P. G., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
-
Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). [Link]
-
Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]
-
Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
López-Suárez, F. E., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
Phan, N. T. S., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
- Various Authors. (2005). Method of removing palladium.
-
Various Authors. Supporting Information. AKJournals. [Link]
-
Miyaura, N., et al. (1990). PALLADIUM(0)-CATALYZED REACTION OF 9-ALKYL-9-BORABICYCLO[3.3.1]NONANE WITH 1-BROMO-1-PHENYLTHIOETHENE: 4-(3-CYCLOHEXENYL)-2-PHENYLTHIO-1-BUTENE. Organic Syntheses. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
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- 8. ogc.co.jp [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. mt.com [mt.com]
- 11. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Technical Support Center: Preventing Homocoupling of 3-Bromo-4-methylbiphenyl in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and validated protocols to address a persistent challenge in cross-coupling chemistry: the unwanted homocoupling of 3-Bromo-4-methylbiphenyl and its coupling partners. Our focus is to move beyond simple procedural steps and delve into the mechanistic causality behind these side reactions, empowering you to design more robust and higher-yielding synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling in reactions involving 3-Bromo-4-methylbiphenyl.
Q1: What is homocoupling, and why is it a significant problem in my reaction?
A: Homocoupling is a side reaction where two identical molecules couple to form a symmetrical dimer.[1] In the context of a Suzuki-Miyaura reaction using 3-Bromo-4-methylbiphenyl and an arylboronic acid, two primary homocoupling byproducts can form:
-
Aryl Halide Homocoupling: Two molecules of 3-Bromo-4-methylbiphenyl react to form 4,4',6,6'-tetramethyl-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
-
Boronic Acid Homocoupling: Two molecules of the organoboron reagent (e.g., phenylboronic acid) react to form biphenyl.[2]
This side reaction is problematic because it consumes valuable starting materials, reduces the yield of your desired unsymmetrical product, and introduces impurities that are often difficult to separate chromatographically due to similar polarities.[3]
Q2: I meticulously set up my Suzuki reaction, but I'm still observing significant homocoupling. What is the most likely culprit?
A: The most common and often underestimated cause of homocoupling, particularly of the boronic acid partner, is the presence of molecular oxygen.[2][4] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1] These Pd(II) species can then mediate the stoichiometric homocoupling of the boronic acid, which short-circuits the desired cross-coupling catalytic cycle.[5][6] Therefore, rigorous exclusion of oxygen is the single most critical factor in suppressing this side reaction.[2][7]
Q3: How does my choice of palladium source—Pd(0) vs. Pd(II)—affect homocoupling?
A: Your choice of palladium precatalyst has a direct impact on the initial concentration of Pd(II) in your reaction.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common but require an in-situ reduction to the active Pd(0) state to initiate the catalytic cycle.[2] If this reduction is incomplete or slow, the residual Pd(II) can directly promote boronic acid homocoupling before the cross-coupling can begin.[5]
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a Pd(0) source directly can mitigate the issue of having initial excess Pd(II).[2][8] However, these reagents can be less stable, and oxidation by trace oxygen can still generate problematic Pd(II) species. Modern, well-defined precatalysts like the Buchwald G3 and G4 generations are often superior as they are designed to cleanly and efficiently generate the active LPd(0) species.[5][8]
Q4: Can the phosphine ligand influence the rate of homocoupling?
A: Absolutely. The ligand plays a pivotal role in modulating the stability and reactivity of the palladium center.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos, or bulky trialkylphosphines like P(t-Bu)₃) are highly effective at preventing homocoupling.[3][8] They do this primarily by promoting the final, desired reductive elimination step of the cross-coupling cycle.[8] When reductive elimination is fast, it outcompetes the side reactions that lead to homocoupling. In contrast, less bulky or electron-poor ligands may lead to slower reductive elimination, allowing more time for undesired pathways to occur.
Section 2: In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow to diagnose and resolve persistent homocoupling issues.
Issue: Persistent Formation of Homocoupling Byproducts
The first step in troubleshooting is to identify which homocoupling product is dominant, as the primary causes can differ slightly.
Root Cause Analysis & Solutions
| Observation | Primary Mechanistic Cause | Recommended Solutions & Rationale |
| Dominant Boronic Acid Homocoupling | Presence of Pd(II) species and Oxygen. Oxygen oxidizes the active Pd(0) catalyst. The resulting Pd(II) promotes a rapid, stoichiometric dimerization of the boronic acid.[5][6] This is especially prevalent when using Pd(II) precatalysts.[2] | 1. Aggressive Deoxygenation: Ensure all solvents (including water) are thoroughly degassed via sparging or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[2][10] 2. Use a Pd(0) Source or Advanced Precatalyst: Switch from Pd(OAc)₂ to Pd(PPh₃)₄ or, preferably, a Buchwald G3/G4 precatalyst to ensure efficient generation of the active catalyst.[5][8] 3. Slow Addition of Boronic Acid: Adding the boronic acid solution via syringe pump over several hours keeps its instantaneous concentration low, kinetically disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[9] 4. Introduce a Mild Reductant: Adding potassium formate can help "clean up" residual Pd(II) without interfering with the main catalytic cycle.[6] |
| Dominant Aryl Halide Homocoupling (Formation of 4,4',6,6'-tetramethyl-[1,1'-biphenyl]-3,3'-dicarbaldehyde) | Slow Reductive Elimination. After oxidative addition, two Ar-Pd(II)-X intermediates can disproportionate to Ar₂Pd(II) and PdX₂, followed by reductive elimination of Ar-Ar. This competes with transmetalation.[11] This pathway is favored when the desired cross-coupling is sluggish. | 1. Ligand Optimization: Employ bulky, electron-donating phosphine ligands (see table below). These ligands accelerate the reductive elimination of the desired product, which is often the rate-limiting step, thereby outcompeting the homocoupling pathway.[8] 2. Base Selection: The choice of base can be critical. A stronger, non-coordinating base like K₃PO₄ can sometimes accelerate the transmetalation step, pushing the reaction toward the desired product.[2] 3. Temperature & Solvent Screening: Ensure all reactants are fully dissolved. Poor solubility can slow the desired reaction, giving more time for side reactions.[12] Sometimes, a moderate increase in temperature can favor the desired pathway, but this must be balanced against potential catalyst decomposition. |
Table 1: Ligand and Base Selection Guide
| Parameter | First Choice | Rationale & Considerations | Alternative Choices |
| Ligand | SPhos / XPhos | Bulky, electron-rich biaryl phosphines. Excellent for promoting fast reductive elimination and stabilizing the active catalyst.[8] | P(t-Bu)₃, RuPhos, cataCXium A |
| Base | K₃PO₄ | Often provides a good balance of reactivity and prevents side reactions like protodeboronation.[2] | Cs₂CO₃ (stronger, good for difficult couplings), K₂CO₃ (milder, common starting point)[2] |
Section 3: Validated Experimental Protocols
The following protocols incorporate best practices to minimize homocoupling for the Suzuki-Miyaura coupling of 3-Bromo-4-methylbiphenyl.
Protocol 1: Low-Homocoupling Suzuki-Miyaura Reaction
This protocol uses an advanced precatalyst and rigorous inert atmosphere techniques.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-methylbiphenyl (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times to ensure a completely inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe under a positive pressure of inert gas. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: In a separate vial or glovebox, weigh the palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%) and the ligand (if not using a precatalyst). Add the catalyst/ligand to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Proceed with standard purification.
Protocol 2: Rigorous Solvent Degassing
The exclusion of oxygen is paramount.[6] Choose one of the following methods.
-
Method A: Inert Gas Sparging
-
Place the solvent(s) in a Schlenk flask.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes, increase the time accordingly.[2]
-
-
Method B: Freeze-Pump-Thaw (Most Effective)
-
Place the solvent in a robust Schlenk flask sealed with a high-vacuum Teflon stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent completely in a room temperature water bath. You may see bubbles of dissolved gas being released.
-
Repeat this entire freeze-pump-thaw cycle at least three times for maximum effectiveness.[2]
-
Section 4: Visualizing the Competing Pathways
Understanding the catalytic cycles is key to rational troubleshooting.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Tasker, S. Z., Staniland, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. NIH. Retrieved from [Link]
-
Scifinder. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]
-
Reddit r/chemhelp. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-Bromo-4-methylbiphenyl Reactivity
Answering the user's request to create a technical support center about the impact of solvent choice on 3-Bromo-4-methylbiphenyl reactivity.
Welcome to the technical support center for optimizing reactions involving 3-Bromo-4-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful outcomes in common cross-coupling reactions and Grignard reagent formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Section 1: General Troubleshooting & Solvent Properties
Before delving into specific reaction types, it's crucial to understand the fundamental properties of solvents and how they influence the reactivity of 3-Bromo-4-methylbiphenyl. The choice of solvent can dramatically affect reaction rates, product yields, and even the chemoselectivity of a transformation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is not proceeding. Could the solvent be the issue?
A1: Absolutely. If you observe low or no conversion, the solvent is a primary suspect for several reasons:
-
Poor Solubility: 3-Bromo-4-methylbiphenyl, your coupling partner, the catalyst, or the base may have poor solubility in the chosen solvent, preventing them from entering the catalytic cycle. This is a common issue, especially when using highly non-polar or very polar starting materials.[4][5]
-
Catalyst Deactivation: Certain solvents can either fail to stabilize the active catalytic species or actively contribute to its decomposition. For instance, oxygen contamination in a solvent can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[6][7] Rigorous degassing of your solvent is always recommended.[6][8]
-
Inappropriate Polarity: The polarity of the solvent can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition.[3][9][10] A solvent that is too non-polar may not sufficiently stabilize charged intermediates, while a highly polar solvent might hinder other steps.
Q2: What are the key solvent properties I should consider?
A2: The three main properties to consider are polarity, proticity, and coordinating ability.
-
Polarity (Dielectric Constant): This affects the solvent's ability to stabilize charged or polar intermediates.[9] Highly polar solvents like DMF and DMSO can stabilize charged transition states, which can be beneficial for certain steps like the oxidative addition of aryl triflates.[3] However, selectivity does not always trend with the dielectric constant, indicating a more complex interplay of factors.[1][11]
-
Proticity (Ability to Hydrogen Bond): Solvents are classified as protic (containing O-H or N-H bonds, e.g., water, alcohols) or aprotic (lacking these bonds, e.g., THF, toluene, DMF).[12][13] Protic solvents can stabilize anions and participate in hydrogen bonding, which can sometimes be detrimental by "caging" a nucleophile and reducing its reactivity.[12] However, in Suzuki reactions, protic co-solvents like water are often essential for dissolving the inorganic base and activating the boronic acid.[14][15]
-
Coordinating Ability: Some solvents, particularly polar aprotic ones like nitriles (e.g., acetonitrile) and amides (e.g., DMF), can coordinate directly to the metal center (e.g., palladium).[2][16] This coordination can alter the catalyst's reactivity and selectivity. For example, in certain Suzuki couplings, coordinating solvents can favor reaction at an aryl triflate over an aryl chloride, while non-coordinating solvents favor the opposite.[10][16]
Table 1: Properties of Common Solvents in Cross-Coupling Reactions
| Solvent | Dielectric Constant (@20-25°C) | Boiling Point (°C) | Type | Key Considerations |
| Toluene | 2.38[17][18] | 111 | Non-polar Aprotic | Good for many Pd-catalyzed reactions; dissolves organic substrates well. |
| 1,4-Dioxane | 2.25[17] | 101 | Non-polar Aprotic (Ethereal) | Common in Suzuki and Buchwald-Hartwig reactions; often used with water.[19][20] |
| Tetrahydrofuran (THF) | 7.58[17] | 66 | Polar Aprotic (Ethereal) | Versatile solvent for many organometallic reactions, including Grignard formation.[21] |
| Acetonitrile (MeCN) | 37.5[17][22] | 82 | Polar Aprotic (Coordinating) | Can influence selectivity; may inhibit some reactions by binding to palladium.[23] |
| N,N-Dimethylformamide (DMF) | 36.71[22] | 153 | Polar Aprotic (Coordinating) | High boiling point allows for higher reaction temperatures; dissolves many inorganic salts.[2][9] |
| Dimethyl Sulfoxide (DMSO) | 46.68[17] | 189 | Polar Aprotic (Coordinating) | Very high boiling point; highly polar. |
| Methanol (MeOH) | 32.70[17][22] | 65 | Polar Protic | Can act as a hydride source, leading to hydrodehalogenation.[8] |
| Water (H₂O) | 80.1[17] | 100 | Polar Protic | Used as a co-solvent to dissolve bases in Suzuki reactions.[14][15] |
Section 2: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, its success with 3-Bromo-4-methylbiphenyl is highly dependent on the solvent system.
Diagram 1: General Troubleshooting Workflow for Solvent Issues
Caption: A logical workflow for diagnosing solvent-related problems in cross-coupling reactions.
FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki reaction of 3-Bromo-4-methylbiphenyl is sluggish in a non-polar solvent like toluene. What should I do?
A1: While toluene is a common choice, sluggishness can arise from poor solubility of the base (e.g., K₂CO₃, K₃PO₄) or the boronic acid species.
-
Introduce a Protic Co-solvent: Adding water is a standard practice.[15] A solvent mixture like Toluene/H₂O or Dioxane/H₂O (ratios from 2:1 to 10:1) can dramatically increase the reaction rate by dissolving the inorganic base and facilitating the transmetalation step.[14][15]
-
Increase Temperature: If using a higher-boiling solvent like dioxane or xylene, increasing the temperature can improve both solubility and reaction kinetics.
Q2: I'm observing significant hydrodehalogenation (replacement of Br with H). Is my solvent the cause?
A2: Yes, the solvent can be a source of hydrides, leading to this side reaction.
-
Avoid Alcohol Solvents: Protic solvents like methanol and ethanol can be oxidized by the palladium catalyst, generating hydride species that lead to hydrodehalogenation.[8] If a protic solvent is needed, water is generally a safer choice.
-
Check the Base: Some bases can also contribute to this side reaction. Ensure your base is not the primary issue.
Q3: Does solvent polarity affect the oxidative addition to the C-Br bond of 3-Bromo-4-methylbiphenyl?
A3: Yes. Oxidative addition of aryl bromides to Pd(0) is a critical step. While less sensitive than aryl triflates, its rate can still be influenced by solvent polarity. Less polar solvents like toluene and dioxane are generally effective for Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts.[2] The key is that the solvent must adequately stabilize the Pd(0) species without inhibiting its reactivity.
Section 3: Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For a substrate like 3-Bromo-4-methylbiphenyl, solvent choice is critical for managing solubility and preventing side reactions.
FAQs for Buchwald-Hartwig Amination
Q1: My amine is very polar and insoluble in toluene, a common solvent for Buchwald-Hartwig reactions. What are my options?
A1: This is a frequent challenge. Forcing the reaction in a solvent where a reagent is insoluble will likely result in failure.[5]
-
Switch to a More Polar Aprotic Solvent: Ethereal solvents like THF or dioxane offer slightly more polarity than toluene and are excellent choices.[23] Recent studies have also highlighted greener ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as highly effective.[24]
-
Consider Dipolar Aprotic Solvents with Caution: While solvents like DMF might seem like a good solution for polar amines, they can sometimes inhibit the reaction by strongly coordinating to the palladium center.[23] If you must use them, careful optimization of the catalyst, ligand, and base is required.[5] Chlorinated solvents and acetonitrile should generally be avoided.[23]
Q2: The reaction is giving a complex mixture of products. How can the solvent help?
A2: A complex mixture suggests side reactions or catalyst decomposition. The right solvent helps maintain the integrity of the catalytic cycle.
-
Ensure Anhydrous Conditions: Unlike Suzuki reactions, water is generally detrimental in Buchwald-Hartwig aminations. Ensure you are using a dry, anhydrous solvent.
-
Choose a Non-coordinating Solvent: Aromatic hydrocarbons (toluene, xylene) or ethers (dioxane, THF, 2-MeTHF) are preferred because they are less likely to interfere with the catalyst-ligand complex.[20][23] The stability of the LPd(0) active species is paramount, and these solvents provide a relatively inert environment.
Diagram 2: Influence of Solvent on Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.lucp.net [books.lucp.net]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Dielectric Constant [macro.lsu.edu]
- 18. depts.washington.edu [depts.washington.edu]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stabilizing 3-Bromo-4-methylbiphenyl for Long-Term Storage
Welcome to the Technical Support Center for 3-Bromo-4-methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide you with a comprehensive resource for handling and storing 3-Bromo-4-methylbiphenyl, thereby safeguarding the reproducibility and success of your experiments.
Understanding the Stability Challenges of 3-Bromo-4-methylbiphenyl
3-Bromo-4-methylbiphenyl, while a relatively stable aromatic compound, is susceptible to degradation over extended periods, especially under suboptimal storage conditions. The presence of a bromine substituent and a methyl group on the biphenyl scaffold introduces specific reactive sites that can be targeted by environmental factors. Understanding these potential degradation pathways is the first step toward effective stabilization.
The primary routes of degradation for 3-Bromo-4-methylbiphenyl are:
-
Photodecomposition: Aromatic bromides are known to be sensitive to light, particularly in the UV spectrum. This can lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a cascade of undesirable side reactions, including debromination and polymerization. Studies on polybrominated biphenyls (PBBs) have shown that photochemical decomposition is a significant degradation pathway[1].
-
Oxidation: The biphenyl ring system and the methyl group are both susceptible to oxidation. Atmospheric oxygen can react with the compound, especially in the presence of light or trace metal catalysts. Oxidation of the methyl group can lead to the formation of corresponding benzoic acid derivatives[2][3][4][5]. The aromatic rings can also undergo oxidative degradation[6][7].
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis under neutral conditions due to the strength of the C-Br bond, which has some double-bond character from resonance with the aromatic ring, the presence of activating groups or prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to the formation of the corresponding phenolic compound[8][9].
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
For optimal long-term stability, 3-Bromo-4-methylbiphenyl should be stored in a cool, dark, and dry environment under an inert atmosphere. A summary of recommended storage conditions is provided in the table below.
Q2: What are the visible signs of degradation?
Visual inspection can often provide the first clues of compound degradation. Be watchful for:
-
Color Change: Pure 3-Bromo-4-methylbiphenyl is typically an off-white to pale yellow solid. The development of a more pronounced yellow, brown, or pinkish hue can indicate the formation of colored impurities due to oxidation or photodegradation.
-
Change in Physical State: Any significant change in the appearance of the solid, such as clumping, melting at room temperature (if it was previously a free-flowing solid), or the appearance of an oily film, may suggest the presence of impurities or degradation products.
Q3: Is refrigeration or freezing necessary for storage?
While room temperature storage (15-25 °C) in a desiccator may be sufficient for short-term use, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions. Freezing (-20 °C) can also be an option, but ensure the container is well-sealed to prevent moisture condensation upon warming.
Q4: Can I store 3-Bromo-4-methylbiphenyl in its original manufacturer's container?
Yes, for as long as the container is unopened. Once opened, it is crucial to handle the compound in a controlled environment (e.g., a glove box or under a stream of inert gas) and to securely reseal the container, preferably after flushing with an inert gas like argon or nitrogen. If the original container's seal is compromised, transferring the compound to a new, appropriate container is advisable.
Q5: Are there any chemical stabilizers I can add to my sample?
While the addition of stabilizers is not a routine practice for solid reagents in a research setting, for bulk storage or if degradation is a persistent issue, the use of antioxidants or radical scavengers could be considered. However, this should be done with caution as it introduces another component to your system. Some general classes of stabilizers for halogenated hydrocarbons include antioxidants and acid acceptors[10]. For reactive aryl halides like benzyl chloride, nitrogenous organic compounds such as amines have been used as stabilizers[11]. If you are considering adding a stabilizer, it is imperative to validate its compatibility and ensure it does not interfere with your downstream applications.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation or Photodecomposition | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store under an inert atmosphere (argon or nitrogen). |
| Inconsistent reaction yields or unexpected side products | Degradation of the starting material | Assess the purity of your 3-Bromo-4-methylbiphenyl stock using one of the analytical methods described below. If purity is compromised, purify the compound by recrystallization or chromatography, or procure a fresh batch. |
| Poor solubility compared to a fresh batch | Presence of polymeric or other insoluble degradation products | Filter the solution before use. Consider purifying the solid material. |
| Appearance of new peaks in analytical chromatograms (HPLC/GC) | Formation of degradation products | Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. Review storage conditions and handling procedures to prevent further degradation. |
Analytical Protocols for Purity Assessment and Stability Monitoring
Regularly assessing the purity of your 3-Bromo-4-methylbiphenyl stock is crucial for reliable experimental outcomes. Here are recommended analytical methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of non-volatile compounds like 3-Bromo-4-methylbiphenyl.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a stock solution of 3-Bromo-4-methylbiphenyl in the mobile phase (e.g., 1 mg/mL).
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Data Analysis:
-
Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The appearance of new peaks over time is indicative of degradation.
Gas Chromatography (GC)
GC is an excellent method for analyzing volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C (FID) or as per MS requirements
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Similar to HPLC, purity is assessed by the area percentage of the main peak.
-
GC-MS can be used to identify potential degradation products by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Procedure:
-
Accurately weigh a specific amount of 3-Bromo-4-methylbiphenyl (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and the internal standard.
Visualizing Degradation and Analytical Workflows
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the decision-making process for selecting an appropriate analytical method.
Caption: Hypothetical degradation pathways for 3-Bromo-4-methylbiphenyl.
Caption: Decision workflow for selecting an analytical method.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation. |
| Light | Protect from light (Amber vial or dark place) | Prevents photodecomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. |
| Moisture | Store in a desiccator or with a desiccant | Prevents potential hydrolysis. |
| Container | Tightly sealed, appropriate chemical-resistant material (e.g., glass) | Prevents exposure to air and moisture, and avoids reaction with the container material. |
By adhering to these guidelines, you can ensure the long-term stability of your 3-Bromo-4-methylbiphenyl, leading to more reliable and reproducible research outcomes. For any further questions or specific application support, please do not hesitate to contact our technical service team.
References
Sources
- 1. Evidence of degradation of polybrominated biphenyls in soil samples from Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 11. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
Analytical methods for detecting impurities in 3-Bromo-4-methylbiphenyl
Technical Support Center: 3-Bromo-4-methylbiphenyl
A Senior Application Scientist's Guide to Impurity Analysis
Welcome to the technical support center for the analytical characterization of 3-Bromo-4-methylbiphenyl. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying impurities. In the following sections, we will address common challenges and questions in a direct Q&A format, providing not just protocols but the scientific reasoning behind them to ensure your methods are both accurate and defensible.
Section 1: Understanding the Impurity Landscape
This section covers the foundational knowledge required for building a sound analytical strategy, from identifying potential impurities to understanding the regulatory framework that governs them.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromo-4-methylbiphenyl, and why is its purity critical?
3-Bromo-4-methylbiphenyl is a substituted biphenyl compound, often used as a key starting material or intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its purity is paramount because any impurities present can carry through to the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability profile. Regulatory bodies require a thorough understanding and control of any impurity present in a drug substance.[1]
Q2: What are the most common process-related impurities I should expect to find in 3-Bromo-4-methylbiphenyl?
The impurity profile is heavily dependent on the synthetic route. For biphenyl compounds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are common. Based on these routes, you should anticipate the following types of organic impurities:
-
Unreacted Starting Materials: Residual amounts of the boronic acid and aryl halide used in the coupling reaction.
-
Homocoupling Byproducts: Formation of species like 4,4'-dimethylbiphenyl or 3,3'-dibromobiphenyl can occur as a side reaction.[2][3]
-
Isomeric Impurities: Depending on the selectivity of the synthesis, other positional isomers of the product could be formed.
-
Debrominated Product: Formation of 4-methylbiphenyl where the bromine atom is lost.[3]
In addition to organic impurities, you must also consider inorganic impurities (e.g., residual palladium catalyst) and residual solvents from the reaction and purification steps.[4][5][6]
Q3: What are the regulatory thresholds for reporting and identifying these impurities?
The International Council for Harmonisation (ICH) provides guidelines that are followed by most global regulatory agencies.[7] The key guideline for new drug substances is ICH Q3A(R2).[4][7] The thresholds are based on the maximum daily dose of the final drug product.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Purpose |
| Reporting Threshold | 0.05% | 0.03% | The level above which an impurity must be reported in a regulatory submission.[8] |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which the structure of an impurity must be confirmed.[8] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | The level above which an impurity's biological safety must be established.[4][8] |
Section 2: HPLC - The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of non-volatile organic compounds like 3-Bromo-4-methylbiphenyl.[6][9][10]
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Troubleshooting Guide: HPLC
-
Q: I'm not achieving baseline separation between my main peak and a closely eluting impurity. How can I improve resolution?
-
A1: Modify Mobile Phase Gradient: The most effective tool is to adjust the gradient slope. Make the gradient shallower around the elution time of the critical pair. A 5% change in the organic modifier concentration can have a significant impact.
-
A2: Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter elution order and improve separation.
-
A3: Adjust pH: While less impactful for neutral compounds like biphenyls, ensuring the mobile phase pH is stable can prevent peak shape issues. A buffer is recommended.
-
A4: Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analyte spends interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.
-
-
Q: My peak shapes are poor (fronting or tailing). What is the cause?
-
A1: Check for Column Overload: Injecting too much mass on the column is a common cause of fronting. Dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.
-
A2: Evaluate Sample Solvent: Your sample should be dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a strong solvent (like 100% acetonitrile) can cause peak distortion.[11]
-
A3: Suspect Secondary Interactions: Tailing is often caused by unwanted interactions between the analyte and the silica backbone of the column. This is less common for non-polar compounds but can occur if active silanol groups are present. Try a different brand of C18 column or an end-capped column.
-
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).[9]
-
Sample Preparation: Accurately weigh and dissolve the 3-Bromo-4-methylbiphenyl sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic selectivity for separating biphenyl compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier helps to sharpen peaks and ensure consistent chromatography. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography. |
| Gradient Program | 0-5 min: 60% B; 5-25 min: 60-95% B; 25-30 min: 95% B; 30.1-35 min: 60% B | A gradient is essential to elute more retained impurities while ensuring good separation of early-eluting ones.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Biphenyl systems have strong UV absorbance at this wavelength, providing good sensitivity.[9] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overload while ensuring adequate detection.[9] |
Section 3: Gas Chromatography for Volatile Components
GC is the ideal technique for analyzing thermally stable, volatile impurities, such as residual solvents or certain low-molecular-weight byproducts.[6][13]
Troubleshooting Guide: GC
-
Q: How do I determine the optimal inlet temperature?
-
A: The goal is to rapidly vaporize your sample without causing thermal degradation. For semi-volatile compounds like 3-Bromo-4-methylbiphenyl, an inlet temperature of 250-280 °C is a good starting point. If you suspect thermal degradation (new peaks appearing at higher temperatures), lower the temperature in 10 °C increments.
-
-
Q: I am analyzing for residual solvents using headspace GC. Why are my results not repeatable?
-
A: Repeatability issues in headspace GC often stem from the sample matrix and equilibration. Ensure your sample is fully dissolved in the headspace solvent (e.g., DMF, DMSO). Crucially, the vial equilibration time and temperature must be precisely controlled. An equilibration time of 30 minutes is a common starting point.[14] Ensure your vial is properly sealed to prevent loss of volatiles.
-
Experimental Protocol: GC-FID Method for General Purity
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or dichloromethane to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating compounds based on boiling point. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Provides efficient transfer of analytes through the column. |
| Oven Program | Initial 100 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 10 min | The temperature program separates compounds by their boiling points, starting low for volatiles and ramping up for semi-volatiles. |
| Inlet Temperature | 270 °C | Ensures rapid vaporization of the sample. |
| Detector Temperature | 280 °C (FID) | Prevents condensation of the analytes in the detector. |
| Injection Mode | Split (e.g., 50:1) | A split injection is used for concentrated samples to prevent overloading the column. |
Section 4: Advanced Detection - MS and NMR
When an impurity is detected that exceeds the identification threshold, its structure must be determined. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this task.[15][16][17]
Caption: Typical workflow for an LC-MS system used for impurity identification.
Frequently Asked Questions (FAQs)
Q: How can LC-MS help me identify an unknown impurity?
-
A: LC-MS provides two critical pieces of information. First, the mass spectrometer acts as a highly specific detector for the HPLC, providing the accurate molecular weight of the impurity.[18] This is the first step in proposing a molecular formula. Second, by inducing fragmentation (MS/MS), it provides structural clues based on the masses of the fragments. For 3-Bromo-4-methylbiphenyl, the presence of a characteristic isotopic pattern for bromine (a near 1:1 ratio of M and M+2 ions) is a powerful diagnostic tool for identifying bromine-containing impurities.[19]
Q: When is NMR spectroscopy necessary?
-
A: NMR is the definitive technique for unambiguous structure elucidation.[16] While MS can suggest a structure, NMR confirms the exact connectivity of atoms and their spatial relationships (stereochemistry). It is essential for distinguishing between positional isomers, which may have identical mass spectra. Furthermore, Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without needing a specific reference standard for that impurity, which is often unavailable.[20]
References
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. Retrieved January 20, 2026, from [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (1995, October 26). European Medicines Agency. Retrieved January 20, 2026, from [Link]
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ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. Retrieved January 20, 2026, from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(3), 291-298. Retrieved January 20, 2026, from [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 25). European Medicines Agency. Retrieved January 20, 2026, from [Link]
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Lichtenegger, G. J., Maier, M., Khinast, J. G., & Gruber-Wölfler, H. (n.d.). Supporting Information. AKJournals. Retrieved January 20, 2026, from [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Acta Scientific Pharmaceutical Sciences, 5(11), 1-3. Retrieved January 20, 2026, from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved January 20, 2026, from [Link]
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Analytical Strategies for Monitoring Residual Impurities. (2013, November 1). BioPharm International. Retrieved January 20, 2026, from [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 20, 2026, from [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 121-128. Retrieved January 20, 2026, from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]
- Görög, S. (Ed.). (2000).
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Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science, 6(1). Retrieved January 20, 2026, from [Link]
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Exarchou, V., et al. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Magnetic Resonance in Chemistry, 60(11), 1029-1038. Retrieved January 20, 2026, from [Link]
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Mistry, N., et al. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 529-537. Retrieved January 20, 2026, from [Link]
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Podolska, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 71(4), 709-715. Retrieved January 20, 2026, from [Link]
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Method 8041A: Phenols by Gas Chromatography. (2007). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
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Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2010, April 1). LCGC International. Retrieved January 20, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. (2011). Acta Poloniae Pharmaceutica, 68(4), 489-496. Retrieved January 20, 2026, from [Link]
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Adderley, C. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(10), 875-878. Retrieved January 20, 2026, from [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29283–29289. Retrieved January 20, 2026, from [Link]
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Gomberg, M., & Bachmann, W. E. (1924). p-BROMOBIPHENYL. Organic Syntheses, 4, 11. Retrieved January 20, 2026, from [Link]
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3-Bromo-4'-methylbiphenyl. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. (2022). Molecules, 27(3), 882. Retrieved January 20, 2026, from [Link]
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Identification and determination of structurally related peptide impurities in thymalfasin by liquid chromatography-high-resolution mass spectrometry. (2022). Journal of Chromatography A, 1677, 463310. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-methylbiphenyl and 4-Bromo-3-methylbiphenyl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structural motif. The targeted synthesis of substituted biphenyls often relies on robust and predictable cross-coupling methodologies. The choice of starting materials, particularly isomeric aryl halides, can profoundly influence reaction outcomes, including yield, purity, and the required catalytic system. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 3-Bromo-4-methylbiphenyl and 4-Bromo-3-methylbiphenyl. This comparison is grounded in fundamental principles of organic chemistry and supported by established experimental protocols for analogous systems.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective utilization in synthesis. The table below summarizes key computed and experimental data for both compounds.
| Property | 3-Bromo-4-methylbiphenyl | 4-Bromo-3-methylbiphenyl |
| Molecular Formula | C₁₃H₁₁Br | C₁₃H₁₁Br |
| Molecular Weight | 247.13 g/mol | 247.13 g/mol [1] |
| CAS Number | 160986-38-9 | 56961-07-0[1] |
| Appearance | Not specified | Not specified |
| Boiling Point | Not specified | 318 °C[1] |
| Melting Point | Not specified | Not specified |
| Density | Not specified | 1.32 g/cm³[1] |
| XLogP3 | 4.6 | 4.6[2] |
Unraveling Reactivity: Electronic and Steric Effects at Play
The differential reactivity of 3-Bromo-4-methylbiphenyl and 4-Bromo-3-methylbiphenyl in palladium-catalyzed cross-coupling reactions is primarily dictated by the interplay of electronic and steric effects imparted by the bromo and methyl substituents on the biphenyl core.
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect, which can influence the electron density of the aromatic ring. In both isomers, the bromine atom acts as an electron-withdrawing group (EWG) through its inductive effect, while also possessing electron-donating resonance capabilities due to its lone pairs. The net electronic effect on the carbon-bromine (C-Br) bond, a critical factor in the rate-determining oxidative addition step of many cross-coupling reactions, is a subtle balance of these opposing forces.
Steric Hindrance: The spatial arrangement of the substituents around the reactive C-Br bond is arguably the more dominant factor in differentiating the reactivity of these two isomers.
-
3-Bromo-4-methylbiphenyl: The methyl group is positioned meta to the bromine atom. This placement results in minimal steric hindrance around the C-Br bond, allowing for relatively facile approach of the bulky palladium catalyst.
-
4-Bromo-3-methylbiphenyl: In this isomer, the methyl group is located ortho to the bromine atom. This proximity creates significant steric congestion around the reaction center. This steric hindrance can impede the oxidative addition of the palladium catalyst to the C-Br bond, potentially leading to slower reaction rates and lower yields compared to its less hindered counterpart.
The following diagram illustrates the steric environments of the two isomers.
Caption: Steric environment around the C-Br bond in the two isomers.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the principles outlined above, we can predict the relative reactivity of the two isomers in three widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
-
3-Bromo-4-methylbiphenyl: Due to the minimal steric hindrance around the C-Br bond, this isomer is expected to undergo oxidative addition more readily. This should translate to faster reaction rates and potentially higher yields under standard Suzuki-Miyaura conditions.
-
4-Bromo-3-methylbiphenyl: The ortho-methyl group is anticipated to significantly slow down the rate of oxidative addition. To achieve comparable yields to the 3-bromo isomer, more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or the use of specialized bulky phosphine ligands that can facilitate the coupling of sterically hindered substrates may be necessary. A recent study on the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide reported moderate to good yields (60-85%), indicating that with an appropriate catalyst system, good conversions can be achieved despite the steric hindrance.[3]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene. The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Simplified catalytic cycle of the Heck reaction.
-
3-Bromo-4-methylbiphenyl: The lack of significant steric hindrance should allow for efficient participation in the Heck reaction under standard conditions.
-
4-Bromo-3-methylbiphenyl: The steric bulk of the ortho-methyl group is expected to pose a significant challenge for the Heck reaction. The approach of the palladium catalyst for oxidative addition will be hindered, likely resulting in lower reactivity and yields compared to the 3-bromo isomer. Overcoming this may require the use of more reactive catalysts or harsher reaction conditions.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions.[4]
-
3-Bromo-4-methylbiphenyl: This isomer is expected to be a good substrate for the Buchwald-Hartwig amination, readily undergoing oxidative addition to the palladium catalyst.
-
4-Bromo-3-methylbiphenyl: Similar to the Suzuki and Heck reactions, the ortho-methyl group will sterically encumber the C-Br bond, making oxidative addition more difficult. Consequently, lower yields and slower reaction rates are anticipated compared to the 3-bromo isomer. The use of specialized bulky, electron-rich phosphine ligands, which are known to promote the amination of sterically hindered aryl halides, would likely be necessary to achieve efficient coupling.
Experimental Protocols: A Practical Guide
While direct comparative experimental data for these specific isomers is limited, the following protocols for analogous substrates provide a strong starting point for researchers.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a standard procedure for the synthesis of 4-methylbiphenyl from 4-bromotoluene.[5]
Materials:
-
Aryl bromide (3-Bromo-4-methylbiphenyl or 4-Bromo-3-methylbiphenyl) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Synlett. Retrieved from [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
3-Bromo-4'-methylbiphenyl | C13H11Br | CID 60112680 - PubChem. (n.d.). Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]
-
4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.). Retrieved from [Link]
-
3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem. (n.d.). Retrieved from [Link]
-
4'-bromo-3-methylbiphenyl (C13H11Br) - PubChemLite. (n.d.). Retrieved from [Link]
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A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 3-Bromo-4-methylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools. This guide provides an in-depth, objective comparison of two of the most prominent methods—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 3-Bromo-4-methylbiphenyl, a versatile building block in medicinal chemistry and materials science. By examining the mechanistic underpinnings, practical considerations, and providing supporting experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Significance of 3-Bromo-4-methylbiphenyl
The biphenyl moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The presence of a bromine atom and a methyl group on one of the phenyl rings, as in 3-Bromo-4-methylbiphenyl, offers valuable handles for further functionalization, making it a key intermediate in the synthesis of complex molecular architectures. The choice of synthetic route to such intermediates can significantly impact overall efficiency, cost, and environmental footprint.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that generally proceed through a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The fundamental distinction lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki Coupling utilizes an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.[3] The base is crucial for the activation of the organoboron species, facilitating the transfer of the organic group to the palladium center.[3]
The Stille Coupling , on the other hand, employs an organotin reagent (organostannane).[4] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[5]
Below are the catalytic cycles for both reactions, illustrating the key steps.
Figure 1: Catalytic cycle of the Suzuki coupling.
Figure 2: Catalytic cycle of the Stille coupling.
Performance Comparison: A Data-Driven Analysis
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 70-95%[6] | 76-99%[7] |
| Reaction Time | 2-24 hours[6] | 12-16 hours[8] |
| Catalyst Loading | 1-5 mol%[6] | 1-5 mol% |
| Reagent Toxicity | Low (Organoboranes) | High (Organostannanes)[1][9][10][11] |
| Byproduct Removal | Generally straightforward (inorganic salts) | Challenging (toxic organotin compounds)[1] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases[12] | Excellent[5] |
| Reagent Availability & Cost | Phenylboronic acid is widely available and relatively inexpensive.[13] | Organotin reagents can be more expensive and less readily available. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 3-Bromo-4-methylbiphenyl via both Suzuki and Stille coupling, adapted from established procedures for similar substrates.
Protocol 1: Suzuki Coupling of 3,4-dibromotoluene with Phenylboronic Acid
This protocol is adapted from a standard procedure for the synthesis of 4-methylbiphenyl.[6]
Materials:
-
3,4-dibromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 3-Bromo-4-methylbiphenyl.
Protocol 2: Stille Coupling of 3,4-dibromotoluene with Phenyltrimethyltin
This protocol is a general procedure for the Stille coupling of aryl bromides.[8]
Materials:
-
3,4-dibromotoluene
-
Phenyltrimethyltin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Inert atmosphere setup (Argon)
Procedure:
-
To a flame-dried Schlenk tube, add 3,4-dibromotoluene (1.0 mmol) and phenyltrimethyltin (1.1 mmol).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and tri(o-tolyl)phosphine (0.04 mmol).
-
Subject the Schlenk tube to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours in the dark.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note: Special care must be taken to handle and dispose of the organotin byproducts due to their high toxicity.[1]
Deciding Between Suzuki and Stille: A Practical Guide
The choice between Suzuki and Stille coupling is not merely a matter of yield, but a holistic consideration of several factors. The following decision-making workflow can guide researchers in selecting the most appropriate method for their specific needs.
Figure 3: Decision-making workflow for selecting a coupling method.
Conclusion: Balancing Performance and Practicality
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of 3-Bromo-4-methylbiphenyl. The Suzuki coupling generally offers a more environmentally benign and cost-effective route, with the primary drawback being its requirement for a base, which may not be compatible with all substrates.[12] The Stille coupling, while often providing excellent yields and demonstrating broad functional group tolerance, is significantly hampered by the high toxicity of the organotin reagents and the challenges associated with the removal of tin-containing byproducts.[1][9][10][11]
For most applications, particularly in the context of drug development and large-scale synthesis, the Suzuki-Miyaura coupling is the preferred method due to its more favorable safety and environmental profile. However, for substrates that are incompatible with basic conditions or when exceptional functional group tolerance is required, the Stille coupling remains a valuable, albeit more hazardous, alternative.
References
-
Organotin chemistry. In Wikipedia; 2023. [Link]
-
TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. [Link]
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Investigating the Environmental Impact of Organotins. LCGC International. [Link]
-
Toxicity and Health Effects of Selected Organotin Compounds: A Review. ResearchGate. [Link]
-
Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. [Link]
-
The Stille Reaction. Myers Group, Harvard University. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. [Link]
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-
Stille reaction. In Wikipedia; 2023. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Organic Syntheses. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... ResearchGate. [Link]
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-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Stille cross-coupling reactions with phenyl stannane. ResearchGate. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Alternative reagents to 3-Bromo-4-methylbiphenyl in biaryl synthesis
An In-Depth Guide to Alternative Reagents for Biaryl Synthesis: A Comparative Analysis Beyond 3-Bromo-4-methylbiphenyl
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 4-methylbiphenyl moiety, in particular, is a prevalent structural motif. Traditionally, its synthesis has relied heavily on the use of aryl halides, such as 3-Bromo-4-methylbiphenyl, as robust coupling partners in transition-metal-catalyzed reactions. However, the pursuit of greater efficiency, broader functional group tolerance, improved cost-effectiveness, and greener synthetic routes has driven the exploration of a diverse array of alternative reagents.
This guide provides a comprehensive comparison of these alternatives, moving beyond a rigid recitation of protocols to offer insights into the causality behind experimental choices. We will evaluate the performance of different nucleophilic and electrophilic partners in established cross-coupling methodologies, supported by experimental data and detailed protocols, to empower chemists to make informed decisions for their specific synthetic challenges.
The Foundation: Palladium-Catalyzed Cross-Coupling
The revolution in biaryl synthesis is largely built upon palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to appreciating the nuances of each named reaction and the roles of the various reagents.
The generalized catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl electrophile (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation: The organometallic nucleophile (Ar'-M) transfers its aryl group to the palladium center, displacing the halide or other leaving group.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
This guide will explore alternatives for both the Ar-X (electrophile) and Ar'-M (nucleophile) components in the context of synthesizing 4-methylbiphenyl derivatives.
Part 1: Alternatives to the Aryl Bromide Electrophile
Instead of starting with 3-Bromo-4-methylbiphenyl, a chemist can employ a nucleophilic version of the 4-methylbiphenyl moiety and couple it with an alternative electrophilic partner. This is a common strategy when the desired substitution pattern is more easily accessed via an organometallic intermediate. A key reagent for this approach is (4-methyl-[1,1'-biphenyl]-3-yl)boronic acid .[1][2]
Aryl Sulfonates: Triflates, Tosylates, and Mesylates
Phenols are often more readily available or synthetically accessible than the corresponding aryl halides. Their conversion to sulfonate esters, such as triflates (OTf), tosylates (OTs), or mesylates (OMs), transforms the hydroxyl group into an excellent leaving group for cross-coupling reactions.[3]
-
Expertise & Experience: The reactivity of these electrophiles generally follows the order: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl > Ar-OMs.[4][5] Triflates are highly reactive and often couple under conditions similar to bromides. Mesylates, being less reactive, may require more specialized, electron-rich phosphine ligands and stronger bases to facilitate the oxidative addition step.[3] This tunable reactivity can be exploited for sequential couplings.
-
Trustworthiness: The synthesis of sulfonates from phenols is a high-yielding and reliable transformation. Their use in coupling reactions is well-documented, providing a robust alternative to halides.
Emerging Strategies: C–O and C–H Activation
More advanced, atom-economical methods seek to use even more abundant starting materials.
-
C–O Activation: Nickel-catalyzed methods have been developed that can directly couple aryl methyl ethers, leveraging the ether as a leaving group.[6]
-
C–H Activation: The ultimate goal in synthetic efficiency is to form C-C bonds by directly coupling two C-H bonds. While still an evolving field, oxidative cross-coupling reactions that functionalize an aromatic C-H bond with an organometallic reagent are becoming increasingly powerful.[7][8][9]
Part 2: Nucleophilic Reagent Alternatives
The most common strategy involves replacing the organometallic partner in a cross-coupling reaction. Here, we compare the principal alternatives to the Grignard reagent derived from 3-Bromo-4-methylbiphenyl.
Organoboron Reagents (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, primarily due to the stability, low toxicity, and commercial availability of its organoboron reagents.[10][11]
-
Expertise & Experience: Boronic acids (e.g., phenylboronic acid) are the most common coupling partners.[12] They are crystalline, air- and moisture-stable solids, making them easy to handle. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation. For sensitive substrates, boronate esters (e.g., pinacol esters) or MIDA boronates offer enhanced stability and controlled reactivity.[13][14]
-
Trustworthiness: The reaction is known for its exceptional functional group tolerance, accommodating esters, ketones, nitro groups, and amides. This reliability has made it a mainstay in both academic and industrial laboratories.[10]
Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Methylbiphenyl[10]
Caption: Workflow for Suzuki-Miyaura synthesis of 4-methylbiphenyl.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add a mixture of toluene (5 mL) and deionized water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.
Organozinc Reagents (Negishi Coupling)
Negishi coupling is renowned for its high reactivity and broad scope, often succeeding where other methods fail, particularly with sterically hindered or complex substrates.[15][16]
-
Expertise & Experience: Organozinc reagents are typically prepared in situ from the corresponding organic halide (e.g., 3-Bromo-4-methylbiphenyl) and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent.[17] While traditionally requiring anhydrous, inert conditions, the development of solid, salt-stabilized arylzinc reagents has made them significantly more user-friendly.[16]
-
Trustworthiness: The high reactivity of organozinc reagents allows for couplings at lower temperatures and with a wide variety of electrophiles, including aryl chlorides and triflates. Their functional group tolerance is excellent, surpassing that of more basic organometallics like Grignard reagents.[16] A recent innovation involves the in-situ generation of arylzinc reagents from zinc aryl carboxylates via decarboxylation.[18]
Organosilicon Reagents (Hiyama Coupling)
The Hiyama coupling utilizes organosilanes, which are appealing due to their low cost, low toxicity, and high stability.[3][19]
-
Expertise & Experience: A key feature of the Hiyama coupling is the need for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to form a hypervalent siliconate intermediate.[19] This intermediate is sufficiently nucleophilic to undergo transmetalation to the palladium center. Aryltrimethoxysilanes and aryltrifluorosilanes are common, stable, and effective coupling partners.[20]
-
Trustworthiness: The stability of organosilanes allows for their use in multi-step syntheses where they can be carried through various reaction conditions without decomposition. The reaction tolerates a wide range of functional groups.[3] Heterogeneous catalysts like Pd/C can also be employed, simplifying product purification.[21]
Organotin Reagents (Stille Coupling)
The Stille coupling was one of the earliest developed cross-coupling methods and is valued for its mild, neutral reaction conditions and exceptional functional group tolerance.[22][23]
-
Expertise & Experience: Organostannanes (e.g., aryltributylstannanes) are air- and moisture-stable and do not require activation by a base.[24] This allows the reaction to proceed under nearly neutral conditions, preserving very sensitive functional groups. The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[23]
-
Trustworthiness: Despite the toxicity concerns, the Stille reaction remains a powerful tool for complex molecule synthesis where its mild conditions are paramount. The mechanistic steps are well-understood, leading to reliable outcomes.[22]
Organomagnesium Reagents (Kumada Coupling)
As one of the first transition-metal-catalyzed cross-coupling reactions, the Kumada coupling uses readily available and inexpensive Grignard reagents (organomagnesium halides).[25][26]
-
Expertise & Experience: The primary advantage of the Kumada coupling is its cost-effectiveness and the direct use of Grignard reagents without further derivatization.[26] However, this comes at a significant cost in terms of scope. Grignard reagents are highly basic and nucleophilic, making them incompatible with many functional groups, such as esters, ketones, and even mild acids.[25][27]
-
Trustworthiness: The reaction is reliable for simple, non-functionalized substrates. Nickel catalysts are often preferred over palladium for their ability to couple less reactive aryl chlorides.[28] For complex targets, the limited functional group tolerance is a major constraint.
Comparative Performance Summary
The choice of reagent is a multi-faceted decision that balances reactivity, stability, cost, safety, and substrate scope. The following table provides a comparative overview to guide this selection process.
| Reagent Type (Reaction) | Key Advantages | Key Disadvantages | Functional Group Tolerance | Toxicity & Environmental Concerns |
| Organoboron (Suzuki) | Air/moisture stable, low toxicity, commercially available, excellent functional group tolerance.[10] | Requires a base for activation. | Excellent | Low; Boron byproducts are generally non-toxic. |
| Organozinc (Negishi) | High reactivity, excellent for hindered substrates, broad scope, good functional group tolerance.[16] | Often requires inert conditions; reagents can be pyrophoric. | Very Good | Moderate; Zinc salts are relatively benign. |
| Organosilicon (Hiyama) | Non-toxic, stable, readily accessible starting materials.[3] | Requires a stoichiometric activator (e.g., fluoride). | Very Good | Low; Silicate byproducts are environmentally benign. |
| Organotin (Stille) | Air/moisture stable, neutral conditions, excellent functional group tolerance.[24] | High toxicity of reagents and byproducts; purification can be difficult. | Excellent | High; Organotin compounds are highly toxic. |
| Organomagnesium (Kumada) | Inexpensive, uses readily available Grignard reagents.[26][27] | Highly basic and nucleophilic, poor functional group tolerance.[25] | Poor | Moderate; Requires careful handling of reactive Grignard reagents. |
Conclusion
While 3-Bromo-4-methylbiphenyl and other aryl halides remain valuable workhorses in biaryl synthesis, a wide spectrum of powerful alternatives is available to the modern chemist.
-
For versatility, safety, and broad functional group tolerance , the Suzuki-Miyaura coupling with organoboron reagents is often the first choice.
-
When faced with sterically demanding substrates or the need for high reactivity , the Negishi coupling with organozinc reagents provides a powerful solution, with modern reagents improving ease of use.
-
For a "green" and non-toxic approach , the Hiyama coupling offers an excellent balance of stability and reactivity.
-
The Stille and Kumada couplings , while foundational, are now more specialized. The Stille reaction is reserved for complex cases where its uniquely mild conditions are essential, while the Kumada reaction is best suited for simple, cost-sensitive syntheses lacking sensitive functional groups.
By understanding the distinct advantages and limitations of each class of reagent, researchers can strategically select the optimal path for their synthetic targets, enhancing efficiency, yield, and the overall elegance of their chemical synthesis.
References
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI. [Link]
-
Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts. (2025). ACS Publications. [Link]
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. (n.d.). Frontiers. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (n.d.). ResearchGate. [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2013). NIH. [Link]
-
Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. (n.d.). NIH. [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. (2016). The Chemical Record. [Link]
-
Optimized stereoselective Negishi biaryl coupling. (n.d.). ResearchGate. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). PubMed. [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (2013). Organic Chemistry Portal. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (n.d.). Sci-Hub. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). ACS Publications. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). EThOS. [Link]
-
A Palladium-Catalyzed Stille Cross-Coupling Reaction for the Synthesis of 2-Aryl-3-bromo-5-alkoxycarbonylthiophenes. (2011). Organic Syntheses. [Link]
-
Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Stille Reaction. (n.d.). Myers' Group, Harvard University. [Link]
-
Buchwald-Hartwig coupling. (2019). YouTube. [Link]
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Kumada coupling. (n.d.). Wikipedia. [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
- Method for preparing 4-methyl-biphenyl derivatives. (2002).
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Korean Chemical Society. [Link]
-
The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. (n.d.). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (n.d.). Penn State Research Database. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. (n.d.). ACS Publications. [Link]
- Method for preparing 4-methyl-biphenyl derivatives. (1998).
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A Senior Application Scientist's Guide to Catalyst Selection for 3-Bromo-4-methylbiphenyl Cross-Coupling Reactions
For researchers in pharmaceutical and materials science, the strategic functionalization of biphenyl scaffolds is a cornerstone of molecular design. The sterically hindered nature of 3-Bromo-4-methylbiphenyl presents a unique challenge in traditional cross-coupling reactions, demanding a nuanced approach to catalyst selection. This guide provides a comparative analysis of catalytic systems for the cross-coupling of 3-Bromo-4-methylbiphenyl, offering field-proven insights and experimental frameworks to empower researchers in navigating this complex chemical space.
The Challenge: Overcoming Steric Hindrance in 3-Bromo-4-methylbiphenyl Coupling
The methyl group ortho to the bromine atom in 3-Bromo-4-methylbiphenyl introduces significant steric bulk around the reaction center. This steric hindrance can impede the oxidative addition of the aryl bromide to the palladium center, a critical step in the catalytic cycle of many cross-coupling reactions. Consequently, the choice of catalyst, particularly the phosphine ligand, is paramount to achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a stalwart in C-C bond formation, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids. For a substrate like 3-Bromo-4-methylbiphenyl, the key to success lies in employing a catalytic system that can overcome the steric challenge.
Catalytic System Comparison for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 90-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-75 |
Analysis of Catalytic Components:
-
Palladium Precursors: Both Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a direct source of Pd(0). For sterically hindered substrates, pre-formed Pd(0) catalysts or those that readily form the active species can be advantageous.
-
The Power of Buchwald Ligands: The advent of bulky, electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), has revolutionized the coupling of sterically demanding aryl halides. These ligands promote the formation of monoligated palladium complexes that are highly active in oxidative addition and facilitate rapid reductive elimination. In contrast, traditional phosphine ligands like triphenylphosphine (PPh₃) often lead to lower yields and require higher catalyst loadings with hindered substrates.
-
Base and Solvent Selection: The choice of base and solvent is interdependent. A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the transmetalation step. The solvent system, often a mixture of an organic solvent like toluene or dioxane with water, is crucial for dissolving both the organic and inorganic reagents.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 3-Bromo-4-methylbiphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Similar to Suzuki coupling, the steric hindrance of 3-Bromo-4-methylbiphenyl necessitates the use of specialized ligand systems to achieve high efficiency.
Catalyst System Comparison for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₃PO₄ | Dioxane | 100 | 80-92 |
Analysis of Catalytic Components:
-
Ligand Choice is Critical: For the amination of sterically hindered aryl bromides, ligands such as BrettPhos and RuPhos are often superior. These ligands possess bulky biaryl backbones and phosphine moieties that promote the formation of the active monoligated palladium catalyst and facilitate the challenging C-N reductive elimination step.
-
Base Strength Matters: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed to deprotonate the amine and facilitate the formation of the palladium-amido complex. For more sensitive substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a polar protic solvent like tert-butanol.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are often the primary choices for C-C and C-N bond formation, the Heck and Sonogashira couplings offer valuable alternatives for introducing alkenyl and alkynyl functionalities, respectively.
Heck Coupling of 3-Bromo-4-methylbiphenyl
The Heck reaction couples the aryl bromide with an alkene. For sterically hindered substrates, achieving high regioselectivity and yield can be challenging. Catalyst systems employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.
Sonogashira Coupling of 3-Bromo-4-methylbiphenyl
The Sonogashira reaction provides a direct route to aryl alkynes by coupling the aryl bromide with a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I). The steric hindrance of 3-Bromo-4-methylbiphenyl may necessitate higher catalyst loadings and elevated temperatures.
Comparative Overview of Heck and Sonogashira Catalysts
| Reaction | Palladium Source | Ligand | Co-catalyst | Base | Typical Conditions |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | - | Et₃N | DMF, 120 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N/Piperidine | Toluene, 80 °C |
Considerations for Heck and Sonogashira Couplings:
-
Ligand Effects: In the Heck reaction, the choice of phosphine ligand can influence the regioselectivity of the alkene insertion. For Sonogashira coupling, the phosphine ligand stabilizes the palladium catalyst.
-
Copper Co-catalyst: The copper(I) co-catalyst in the Sonogashira reaction is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Conclusion: A Rational Approach to Catalyst Selection
The successful cross-coupling of 3-Bromo-4-methylbiphenyl is contingent upon a rational selection of the catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands is often non-negotiable to overcome the steric hindrance imposed by the ortho-methyl group. While Heck and Sonogashira couplings provide access to different functionalities, they may require more rigorous optimization of reaction conditions.
This guide serves as a starting point for researchers. The provided protocols are illustrative and should be optimized for each specific substrate combination. By understanding the interplay between the palladium source, ligand, base, and solvent, researchers can confidently navigate the challenges of cross-coupling with sterically hindered substrates and unlock the full synthetic potential of 3-Bromo-4-methylbiphenyl.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
- Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of ammonia and primary amines using a new catalyst system.
- [Reference placeholder for a relevant review on Heck reactions]
- [Reference placeholder for a relevant review on Suzuki-Miyaura bases]
- [Reference placeholder for a relevant review on Buchwald-Hartwig amin
- [Reference placeholder for a relevant review on phosphine ligands]
- [Reference placeholder for a relevant review on palladium prec
- [Reference placeholder for a relevant review on Sonogashira coupling]
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016, 116 (19), 12564-12649.
- [Reference placeholder for a relevant review on N-heterocyclic carbenes]
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483.
- [Reference placeholder for a relevant review on c
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- [Reference placeholder for a relevant review on biphenyl synthesis]
- [Reference placeholder for a relevant review on drug development applic
- [Reference placeholder for a relevant review on materials science applic
- [Reference placeholder for a relevant review on c
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007, 107 (3), 874-922.
- [Reference placeholder for a relevant review on experimental protocols]
- [Reference placeholder for a relevant review on catalyst optimiz
- [Reference placeholder for a relevant review on green chemistry in cross-coupling]
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008, 41 (11), 1534-1544.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009-3066.
- [Reference placeholder for a relevant review on Pd(OAc)2 vs Pd2(dba)3]
- [Reference placeholder for a relevant review on SPhos ligand]
- [Reference placeholder for a relevant review on XPhos ligand]
- [Reference placeholder for a relevant review on BrettPhos ligand]
- [Reference placeholder for a relevant review on RuPhos ligand]
- [Reference placeholder for a relevant review on c
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
A Comparative Guide to the Reactivity of 3-Bromo-4-methylbiphenyl in Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Biphenyls
In the landscape of modern organic synthesis, the biaryl motif stands as a cornerstone, prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed cross-coupling reaction is the preeminent tool for forging these critical carbon-carbon bonds, with brominated biphenyls serving as robust and versatile precursors.[1][2] The reactivity of these precursors, however, is not uniform. It is a nuanced function of their substitution pattern, where subtle changes in the placement of functional groups can dramatically alter reaction efficiency, yield, and selectivity.
This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-4-methylbiphenyl , a common building block, against other structurally related brominated biphenyls. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for substrate selection and reaction optimization in palladium-catalyzed cross-coupling reactions.
Pillar 1: Understanding the Drivers of Reactivity—Electronic and Steric Effects
The rate and success of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, are largely dictated by the initial, often rate-limiting, step: the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][3] The facility of this step is governed by the electronic and steric environment surrounding the carbon-bromine (C-Br) bond.
-
Electronic Effects: These are interactions transmitted through the molecule's bond network that influence the electron density of the C-Br bond.[4] Electron-donating groups (EDGs), like a methyl group, increase electron density on the aromatic ring, strengthening the C-Br bond and generally slowing the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease electron density, weaken the C-Br bond, and accelerate the reaction.
-
Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance they impose.[5] Bulky groups positioned near the C-Br bond can impede the approach of the voluminous palladium catalyst, significantly reducing the reaction rate. This effect is most pronounced with substituents at the ortho position (C2 or C6) to the bromine.
The subject of our analysis, 3-Bromo-4-methylbiphenyl, presents a unique case. The methyl group is meta to the C-Br bond, exerting a weak inductive electron-donating effect. Crucially, it is distant enough not to cause significant steric hindrance. To contextualize its reactivity, we will compare it against key isomers and analogues.
Pillar 2: Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely adopted method for C-C bond formation due to its mild conditions and high functional group tolerance.[1][6] We will use it as the benchmark reaction to compare the reactivity of our selected bromobiphenyls when coupled with phenylboronic acid.
Selected Brominated Biphenyls for Comparison:
-
3-Bromo-4-methylbiphenyl (Target Molecule): Weak electronic effect from the meta-methyl group, minimal steric hindrance.
-
3-Bromobiphenyl (Unsubstituted Analogue): Baseline for electronic effects.
-
4-Bromobiphenyl (Positional Isomer): Bromine is at the para position, a common and generally reactive substrate.
-
2-Bromobiphenyl (Sterically Hindered Isomer): Bromine is at the ortho position, creating significant steric hindrance due to the adjacent phenyl ring.
-
4-Bromo-3-methylbiphenyl (Ortho-Substituted Isomer): Methyl group is ortho to the bromine, introducing direct steric hindrance.
Quantitative Data Summary
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of these substrates with phenylboronic acid under comparable conditions. Note that exact yields and times can vary based on the specific ligand, base, and solvent system employed.
| Substrate | Structure | Key Influencing Factors | Typical Reaction Time | Typical Yield (%) |
| 3-Bromo-4-methylbiphenyl | Weak inductive EDG (meta-Me), low steric hindrance | Moderate | High ( >90%) | |
| 3-Bromobiphenyl | Baseline (no substituent effects) | Moderate | High ( >90%) | |
| 4-Bromobiphenyl | Minimal steric hindrance, electronically neutral | Fast | Very High ( >95%) | |
| 2-Bromobiphenyl | High steric hindrance from adjacent phenyl ring | Very Slow / Requires forcing conditions | Low to Moderate | |
| 4-Bromo-3-methylbiphenyl | Moderate steric hindrance from ortho-methyl group | Slow | Moderate to High |
Interpretation of Reactivity Trends
-
4-Bromobiphenyl is highly reactive due to the exposed position of the bromine, which allows for easy access by the palladium catalyst.
-
3-Bromo-4-methylbiphenyl shows reactivity very similar to the unsubstituted 3-Bromobiphenyl . The weak electron-donating effect of the meta-methyl group is not significant enough to substantially slow the oxidative addition, and the lack of steric hindrance results in high conversion.
-
4-Bromo-3-methylbiphenyl is noticeably less reactive. The methyl group ortho to the bromine atom creates steric repulsion that hinders the approach of the palladium catalyst to the C-Br bond, leading to slower reaction rates and potentially lower yields.
-
2-Bromobiphenyl is the least reactive substrate in this series. The bromine atom at the 2-position is severely sterically hindered by the adjacent phenyl ring, making oxidative addition extremely difficult. This substrate often requires specialized, bulky phosphine ligands (like SPhos or XPhos) and higher temperatures to achieve reasonable conversion.
The logic of this comparison is visualized in the diagram below.
Caption: Logical flow of how electronic and steric factors determine the relative reactivity of brominated biphenyls.
Pillar 3: A Validated Experimental Protocol
Trustworthy science relies on reproducible methodologies. The following section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction, which can be adapted for the substrates discussed.
Representative Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl and Phenylboronic Acid
This protocol is designed as a self-validating system. Successful execution should yield the expected product, confirming the principles outlined.
Materials:
-
3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg) or a more specialized ligand if needed.
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg), finely ground
-
Toluene (10 mL), anhydrous
-
Deionized Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Workflow Visualization:
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methylbiphenyl (247.13 mg), phenylboronic acid (146.3 mg), potassium carbonate (276.4 mg), palladium(II) acetate (4.5 mg), and triphenylphosphine (10.5 mg).[1]
-
Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add anhydrous toluene (10 mL) followed by deionized water (2 mL).
-
Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product, 4-methyl-1,1'-biphenyl.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of brominated biphenyls in palladium-catalyzed cross-coupling is a direct consequence of their substitution patterns. 3-Bromo-4-methylbiphenyl emerges as a highly effective substrate, nearly as reactive as unsubstituted analogues, due to a favorable balance of minimal steric hindrance and negligible electronic deactivation. In contrast, isomers with substituents ortho to the C-Br bond, such as 4-Bromo-3-methylbiphenyl and especially 2-Bromobiphenyl, exhibit significantly diminished reactivity due to steric impediment. This comparative analysis underscores a fundamental principle for synthetic chemists: substrate design and selection, informed by a solid understanding of steric and electronic effects, are paramount for developing efficient and high-yielding synthetic routes to complex molecular targets.
References
- Benchchem. (n.d.). Optimizing the Heck Reaction with 4-Bromo-4'-vinylbiphenyl. Technical Support Center.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Benchchem. (n.d.). Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling. Application Notes and Protocols.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Khan Academy. (2015). Heck reaction. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Morressier. (2020). Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
McGraw Hill's AccessScience. (2020). Steric effect (chemistry). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4'-methylbiphenyl. PubChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]
-
Baran Lab. (2024). Stereoelectronic Effects. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]
-
Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]
-
ResearchGate. (2023). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-Bromo-4-methylbiphenyl in Modern Cross-Coupling Reactions
Introduction: The Strategic Value of 3-Bromo-4-methylbiphenyl in Synthesis
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The targeted synthesis of functionalized biphenyls and their derivatives is therefore a cornerstone of modern organic chemistry. 3-Bromo-4-methylbiphenyl emerges as a highly strategic building block in this context. Its structure offers a synthetically versatile handle—the bromine atom—perfectly poised for participation in a variety of palladium-catalyzed cross-coupling reactions. The methyl group provides a point of differentiation and can influence the molecule's conformational and electronic properties.
This guide provides an in-depth, objective comparison of 3-Bromo-4-methylbiphenyl's performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will benchmark its reactivity against common alternatives, such as the corresponding aryl chloride and aryl iodide, providing field-proven experimental protocols and quantitative data to inform your selection of reagents and reaction conditions. Our analysis is grounded in the fundamental principles of organometallic chemistry, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms at play.
Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and generally mild conditions.[1] The choice of the aryl halide is a critical parameter that directly impacts catalyst selection, reaction kinetics, and overall efficiency. Aryl bromides like 3-Bromo-4-methylbiphenyl represent a "goldilocks" option, offering a robust balance between high reactivity and shelf-stability, without the often sluggish reactivity of chlorides or the higher cost and potential instability of iodides.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methylbiphenyl
This protocol details a representative Suzuki-Miyaura coupling between 3-Bromo-4-methylbiphenyl and phenylboronic acid. The choice of a palladium acetate/triphenylphosphine catalyst system is a classic, cost-effective combination suitable for this class of substrate, while a phase-transfer catalyst can be employed in biphasic systems to facilitate interaction between the aqueous and organic phases.[1][3]
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe. The biphasic solvent system is effective for dissolving both the organic-soluble aryl halide and the inorganic base.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-1,1'-biphenyl.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura C-C cross-coupling reaction.
Performance Comparison: Aryl Halide Alternatives
The following table summarizes expected performance metrics for the coupling of 4-methyl-substituted phenyl halides with phenylboronic acid, based on established reactivity principles and data from analogous systems.[2] Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides necessitate more active (and expensive) catalyst systems to achieve comparable results.
| Reagent | Typical Catalyst System | Temp. (°C) | Time (h) | Expected Yield (%) | Relative Cost |
| 3-Chloro-4-methylbiphenyl | Pd(dba)₂ / SPhos | 100-110 | 12-24 | 75-90 | Low |
| 3-Bromo-4-methylbiphenyl | Pd(OAc)₂ / PPh₃ | 80-100 | 4-8 | 85-98 | Medium |
| 3-Iodo-4-methylbiphenyl | Pd(PPh₃)₄ | RT - 80 | 1-4 | >95 | High |
Analysis: 3-Bromo-4-methylbiphenyl provides an optimal trade-off. It is significantly more reactive than its chloro counterpart, allowing for the use of less sophisticated and more economical catalyst systems, shorter reaction times, and lower temperatures. While the iodo-analogue offers the highest reactivity, its higher cost and lower stability can make it less practical for large-scale synthesis. Therefore, the bromo-derivative is often the reagent of choice for process development and scale-up operations.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][5] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines under conditions that tolerate most functional groups.[6] The success of this transformation is highly dependent on the choice of phosphine ligand, which must facilitate both the oxidative addition of the aryl halide and the final reductive elimination to form the C-N bond.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-methylbiphenyl
This protocol describes a general procedure for the amination of 3-Bromo-4-methylbiphenyl with morpholine, a common cyclic secondary amine. The use of a pre-catalyst like a BrettPhos precatalyst and a strong, non-nucleophilic base such as sodium tert-butoxide is representative of modern, highly efficient Buchwald-Hartwig systems.[7]
Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of argon, charge a dry Schlenk tube with the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Reagent Addition: Add 3-Bromo-4-methylbiphenyl (1.0 mmol, 247.13 mg) and morpholine (1.2 mmol, 105 µL).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Follow the consumption of the aryl bromide by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration and concentration, purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(4-methyl-[1,1'-biphenyl]-3-yl)morpholine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Performance Comparison: Aryl Halide Alternatives
The reactivity trend for Buchwald-Hartwig amination follows the order I > Br > Cl. Coupling aryl chlorides is particularly challenging and often requires more specialized, electron-rich, and bulky phosphine ligands (like biarylphosphines) to achieve high yields.[4][8]
| Reagent | Typical Ligand | Temp. (°C) | Time (h) | Expected Yield (%) | Key Consideration |
| 3-Chloro-4-methylbiphenyl | XPhos, RuPhos | 100-120 | 18-24 | 70-85 | Requires highly active, expensive ligands. |
| 3-Bromo-4-methylbiphenyl | BrettPhos, XPhos | 80-100 | 8-16 | 85-95 | Versatile with a range of modern ligands. |
| 3-Iodo-4-methylbiphenyl | BINAP, DPPF | 60-90 | 2-8 | >90 | Prone to side reactions; higher cost. |
Analysis: 3-Bromo-4-methylbiphenyl again demonstrates its utility as a versatile and reliable substrate. It is reactive enough to couple efficiently with a wide range of amines using commercially available, state-of-the-art ligands under moderate conditions.[9] While aryl chlorides are cheaper, their sluggish reactivity necessitates higher catalyst loadings and more specialized ligands, which can offset the initial cost savings. Aryl iodides, though highly reactive, can be more expensive and sometimes lead to undesired side reactions if conditions are not carefully controlled.
Conclusion
Benchmarking analysis reveals that 3-Bromo-4-methylbiphenyl is a superior reagent for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. In both Suzuki-Miyaura and Buchwald-Hartwig protocols, it provides a highly favorable balance of reactivity, stability, and cost-effectiveness. Its performance surpasses that of the less reactive aryl chlorides, which require more demanding conditions, and it stands as a more practical alternative to the more expensive and sometimes overly reactive aryl iodides. For researchers, scientists, and drug development professionals, 3-Bromo-4-methylbiphenyl represents a dependable and efficient building block, enabling the reliable synthesis of target compounds from discovery through to process development.
References
- Buchwald–Hartwig amination. Grokipedia.
- Buy 4-Bromo-4'-methylbiphenyl | 50670-49-0. Smolecule.
- A Comparative Guide to Alternative Reagents for Selective Cross-Coupling Reactions. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
- Synthesis of 4-methylbiphenyl. PrepChem.com.
- Synthesis of 4-methyl-biphenyl. PrepChem.com.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine.
- Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions. Benchchem.
- 3-bromo-4'-methylbiphenyl (C13H11Br). PubChemLite.
- Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Benchchem.
- The Suzuki Reaction.
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- 3. ocf.berkeley.edu [ocf.berkeley.edu]
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating 3-Bromo-4-methylbiphenyl Isomers
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical quality control checkpoint. Isomeric impurities can significantly impact the efficacy, safety, and patentability of a final product. Among the vast array of organic compounds, substituted biphenyls are a prevalent structural motif in many biologically active molecules. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-methylbiphenyl and its closely related isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.
The positional isomerism of the bromo and methyl substituents on the biphenyl core gives rise to distinct electronic environments for the constituent atoms. These subtle differences are magnified and clearly resolved by modern spectroscopic techniques. Herein, we will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust analytical workflow for identifying these specific isomers. This guide will not only present the expected spectral data but also elucidate the underlying principles that govern the observed differences, empowering the analyst to interpret spectral data with confidence.
The Challenge of Isomeric Differentiation
3-Bromo-4-methylbiphenyl and its isomers, such as 4-Bromo-3-methylbiphenyl and 2-Bromo-4-methylbiphenyl, share the same molecular formula (C₁₃H₁₁Br) and molecular weight. This inherent similarity renders many bulk analytical techniques inadequate for their distinction. However, the unique spatial arrangement of the bromine and methyl groups on the phenyl ring creates distinct magnetic and vibrational properties for each isomer, which can be effectively probed by spectroscopic methods.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. The electron-withdrawing nature of the bromine atom and the electron-donating (via hyperconjugation) and shielding nature of the methyl group exert opposing effects on the chemical shifts of the aromatic protons.
Expected ¹H NMR Spectral Comparison:
-
3-Bromo-4-methylbiphenyl: The proton at position 2 (ortho to the bromine) is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent bromine. The protons on the unsubstituted phenyl ring will appear as a complex multiplet, typically in the range of 7.3-7.6 ppm. The methyl protons will appear as a singlet around 2.4 ppm.
-
4-Bromo-3-methylbiphenyl: In this isomer, the bromine and methyl groups are on the same ring but in a different arrangement. The proton at position 5 (between the bromo and methyl groups) will be significantly influenced by both. The proton at position 2 (ortho to the methyl group) and the proton at position 6 (ortho to the bromine) will exhibit distinct chemical shifts.
-
2-Bromo-4-methylbiphenyl: The steric hindrance from the bromine atom at the 2-position will likely cause a twisting of the biphenyl rings, influencing the shielding cones of the aromatic systems and leading to more complex splitting patterns and potentially different chemical shifts for the protons on both rings compared to the other isomers.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-Bromo-4-methylbiphenyl Isomers
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Predicted Methyl Proton Chemical Shift (ppm) | Key Differentiating Features |
| 3-Bromo-4-methylbiphenyl | 7.0 - 7.8 | ~2.4 | A distinct downfield signal for the proton at C2. |
| 4-Bromo-3-methylbiphenyl | 7.0 - 7.7 | ~2.3 | A unique set of signals for the protons on the substituted ring due to the meta-relationship of the substituents. |
| 2-Bromo-4-methylbiphenyl | 7.1 - 7.6 | ~2.4 | Potential for more complex multiplets due to restricted rotation and altered shielding effects. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Expected ¹³C NMR Spectral Comparison:
-
Ipso-Carbons: The carbon atom directly attached to the bromine atom (C-Br) will exhibit a characteristic chemical shift, typically in the range of 120-130 ppm. The carbon attached to the methyl group (C-CH₃) will be upfield-shifted. The carbon of the inter-ring bond will also have a distinct chemical shift.
-
Substituent Effects: The positions of the bromo and methyl groups will uniquely influence the chemical shifts of all the carbon atoms in the substituted ring, providing a clear fingerprint for each isomer. For instance, the carbon at position 3 in 3-Bromo-4-methylbiphenyl will be significantly downfield-shifted compared to the corresponding carbon in the other isomers.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in 3-Bromo-4-methylbiphenyl Isomers
| Isomer | Predicted C-Br Chemical Shift (ppm) | Predicted C-CH₃ Chemical Shift (ppm) | Predicted Methyl Carbon Chemical Shift (ppm) |
| 3-Bromo-4-methylbiphenyl | ~123 | ~138 | ~21 |
| 4-Bromo-3-methylbiphenyl | ~122 | ~139 | ~20 |
| 2-Bromo-4-methylbiphenyl | ~125 | ~137 | ~21 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of these isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Caption: A streamlined workflow for the FTIR analysis of 3-Bromo-4-methylbiphenyl isomers.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions and is a powerful tool for confirming the molecular weight of a compound and studying its fragmentation pathways.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): All three isomers will exhibit a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₁₃H₁₁Br, the nominal molecular weights will be 246 and 248 amu.
-
Fragmentation Pattern: The fragmentation patterns of the isomers under electron ionization (EI) are expected to be very similar, making differentiation based solely on the mass spectrum challenging. Common fragmentation pathways for substituted biphenyls include:
-
Loss of a bromine radical ([M-Br]⁺).
-
Loss of a methyl radical ([M-CH₃]⁺).
-
Loss of HBr ([M-HBr]⁺).
-
Cleavage of the biphenyl bond.
-
While the major fragment ions may be the same, the relative intensities of these fragments might show subtle differences between the isomers, which could be used for differentiation when analyzing the spectra carefully and comparing them to reference data.
Experimental Protocol: GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for analyzing these volatile isomers, as it provides both separation and mass analysis.
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5 or equivalent) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Caption: A typical workflow for the GC-MS analysis of 3-Bromo-4-methylbiphenyl isomers.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The successful differentiation of 3-Bromo-4-methylbiphenyl isomers relies on a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive data for structural elucidation, with the chemical shifts and coupling patterns of the aromatic protons and carbons serving as unique identifiers for each isomer. Infrared spectroscopy offers a rapid and valuable fingerprinting method, particularly when comparing the spectra of the isomers directly. Mass spectrometry confirms the molecular weight and provides characteristic isotopic patterns for the bromine atom, with subtle differences in fragmentation intensities potentially aiding in differentiation.
By employing this multi-pronged spectroscopic approach, researchers and analytical scientists can confidently and accurately identify and distinguish between these closely related isomers, ensuring the quality and integrity of their materials in drug discovery and chemical synthesis endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4'-Bromo-3-methylbiphenyl. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
An Economic Analysis of Synthetic Routes to 3-Bromo-4-methylbiphenyl: A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of biphenyl scaffolds remains a cornerstone of molecular construction. Among these, 3-Bromo-4-methylbiphenyl stands as a key intermediate, its synthesis a critical step in the development of numerous high-value compounds. This guide provides an in-depth economic and practical analysis of three distinct synthetic routes to this target molecule, offering a comparative framework to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. We will delve into the nuances of Suzuki-Miyaura and Kumada couplings, providing not just protocols, but the strategic reasoning behind them.
Introduction: The Strategic Importance of 3-Bromo-4-methylbiphenyl
The 3-bromo-4-methylbiphenyl moiety is a versatile building block, its unique substitution pattern allowing for further functionalization in the synthesis of complex molecular architectures. The choice of synthetic route to this intermediate is a critical decision, with significant implications for cost, scalability, and environmental impact. This guide will dissect three plausible and industrially relevant synthetic strategies, evaluating them on key performance indicators to provide a holistic view of their economic and practical viability.
Comparative Overview of Synthetic Strategies
We will explore two distinct Suzuki-Miyaura coupling strategies and a classic Kumada (Grignard) coupling approach. Each route presents a unique set of advantages and challenges, which we will analyze in detail.
| Route | Reaction Type | Key Starting Materials | Primary Economic Considerations | Key Practical Considerations |
| Route 1 | Suzuki-Miyaura Coupling | 3-Bromo-4-methylphenylboronic acid, Bromobenzene | Cost of the boronic acid precursor | Availability and stability of the boronic acid |
| Route 2 | Suzuki-Miyaura Coupling | Phenylboronic acid, 1,3-Dibromo-4-methylbenzene | Cost and selective reactivity of the dibromo-compound | Potential for side-products, regioselectivity control |
| Route 3 | Kumada (Grignard) Coupling | Phenylmagnesium bromide, 1,3-Dibromo-4-methylbenzene | Cost of Grignard reagent, anhydrous conditions | Moisture sensitivity, functional group tolerance |
Route 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylphenylboronic acid and Bromobenzene
This approach represents a straightforward and convergent synthesis. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[1]
Experimental Protocol
Materials:
-
3-Bromo-4-methylphenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-4-methylphenylboronic acid (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2:1 mixture of toluene and water to the flask.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
The mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 3-Bromo-4-methylbiphenyl.
Economic Analysis
| Component | Typical Cost (per mole) | Notes |
| 3-Bromo-4-methylphenylboronic acid | High | The key cost driver for this route. |
| Bromobenzene | Low | Readily available in bulk. |
| Palladium(II) acetate | High | Catalyst cost is a significant factor, though loading is low. |
| Triphenylphosphine | Moderate | Ligand cost is a consideration. |
| Solvents & Base | Low | Toluene, water, and potassium carbonate are inexpensive. |
Yield: Typically high, in the range of 85-95%.
Causality Behind Experimental Choices
The choice of a palladium acetate/triphenylphosphine catalyst system is a classic and cost-effective option for many Suzuki couplings.[2] The biphasic toluene/water solvent system with a carbonate base is a robust and widely used condition that facilitates the catalytic cycle.[3] The excess of bromobenzene is used to ensure complete consumption of the more expensive boronic acid.
Workflow for the synthesis of 3-Bromo-4-methylbiphenyl via Route 1.
Route 2: Suzuki-Miyaura Coupling of Phenylboronic acid and 1,3-Dibromo-4-methylbenzene
This route utilizes a more readily available boronic acid but introduces the challenge of selective mono-arylation of a dibrominated starting material. Controlling the stoichiometry and reaction conditions is paramount to avoid the formation of the diarylated byproduct.[4]
Experimental Protocol
Materials:
-
Phenylboronic acid
-
1,3-Dibromo-4-methylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,3-dibromo-4-methylbenzene (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in toluene.
-
In a separate flask, dissolve phenylboronic acid (0.8 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of ethanol and water.
-
Slowly add the phenylboronic acid solution to the toluene solution of the dibromide under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction by GC/MS to maximize the formation of the mono-arylated product.
-
Upon completion, cool the reaction, and perform an aqueous workup as described in Route 1.
-
Purification by column chromatography is crucial to separate the desired product from the starting material and the diarylated byproduct.
Economic Analysis
| Component | Typical Cost (per mole) | Notes |
| Phenylboronic acid | Moderate | Less expensive than the substituted boronic acid in Route 1. |
| 1,3-Dibromo-4-methylbenzene | Moderate | More expensive than bromobenzene. |
| Tetrakis(triphenylphosphine)palladium(0) | High | A common and effective catalyst for Suzuki couplings. |
| Solvents & Base | Low | Standard and inexpensive. |
Yield: Moderate, typically 50-70% of the desired mono-arylated product, with the remainder being starting material and di-substituted product.
Causality Behind Experimental Choices
The sub-stoichiometric use of phenylboronic acid is a key strategy to favor mono-substitution.[4] The choice of Pd(PPh₃)₄ as the catalyst is common for such transformations. The solvent system is chosen to ensure solubility of all reactants. Careful monitoring of the reaction progress is essential to stop the reaction at the optimal point to maximize the yield of the desired product.
Workflow for the synthesis of 3-Bromo-4-methylbiphenyl via Route 2.
Route 3: Kumada (Grignard) Coupling of Phenylmagnesium bromide and 1,3-Dibromo-4-methylbenzene
The Kumada coupling offers a classic and often cost-effective alternative to palladium-catalyzed cross-coupling reactions.[5] This route involves the reaction of a Grignard reagent with an aryl halide, typically catalyzed by a nickel or palladium complex.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
1,3-Dibromo-4-methylbenzene
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings with vigorous stirring. The reaction is initiated by gentle heating.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Coupling Reaction: In a separate flask, dissolve 1,3-dibromo-4-methylbenzene (1.2 eq), nickel(II) chloride (0.05 eq), and dppp (0.05 eq) in anhydrous THF.
-
Slowly add the prepared phenylmagnesium bromide solution to the catalyst mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate.
-
Purify by vacuum distillation or column chromatography.
Economic Analysis
| Component | Typical Cost (per mole) | Notes |
| Bromobenzene & Magnesium | Low | Inexpensive and readily available starting materials for the Grignard reagent. |
| 1,3-Dibromo-4-methylbenzene | Moderate | Same as in Route 2. |
| Nickel(II) chloride & dppp | Moderate | Nickel catalysts are generally cheaper than palladium catalysts.[5] |
| Anhydrous THF | Moderate | The need for anhydrous solvent adds to the cost and complexity. |
Yield: Moderate to good, typically in the range of 60-80%.
Causality Behind Experimental Choices
The use of a nickel catalyst is a cost-effective alternative to palladium for Kumada couplings.[5] The dppp ligand helps to stabilize the nickel catalyst and promote the cross-coupling reaction. The reaction is performed under strictly anhydrous conditions as Grignard reagents are highly moisture-sensitive.[6] The slow addition of the Grignard reagent helps to control the exothermic reaction and minimize side reactions.
Workflow for the synthesis of 3-Bromo-4-methylbiphenyl via Route 3.
Comparative Analysis and Discussion
| Factor | Route 1 (Suzuki) | Route 2 (Suzuki) | Route 3 (Kumada) |
| Raw Material Cost | Higher (due to boronic acid) | Moderate | Lower |
| Catalyst Cost | High (Palladium) | High (Palladium) | Moderate (Nickel) |
| Yield | High | Moderate | Moderate to Good |
| Scalability | Excellent | Good, but requires careful control | Good, but requires stringent anhydrous conditions |
| Safety | Generally good, boronic acids are relatively stable | Similar to Route 1 | Grignard reagents are highly reactive and moisture-sensitive, requiring specialized handling.[6] |
| Environmental Impact | Palladium catalysts can have environmental concerns, but are used in low amounts.[7] Boronic acid byproducts are generally considered low toxicity.[1] | Similar to Route 1 | Use of large volumes of anhydrous ether can be a fire hazard. Magnesium salts are the primary byproduct. |
| Process Simplicity | Relatively straightforward | More complex due to selectivity control | More complex due to the need for anhydrous conditions and Grignard reagent preparation. |
Conclusion and Recommendations
The optimal synthetic route to 3-Bromo-4-methylbiphenyl is highly dependent on the specific priorities of the project.
-
For laboratory-scale synthesis where high yield and purity are paramount, and cost is a secondary concern, Route 1 is the recommended approach. The straightforward nature of the reaction and the high yields typically achieved make it an attractive option for producing high-quality material for research and development.
-
Route 2 presents a viable alternative if the cost of the starting boronic acid in Route 1 is prohibitive. However, the trade-off is a lower yield and the need for careful optimization and purification to manage the formation of byproducts. This route may be suitable for projects where a moderate yield is acceptable and cost-saving is a primary driver.
-
Route 3, the Kumada coupling, is the most economically attractive on paper due to the low cost of the starting materials and the use of a nickel catalyst. However, the practical challenges associated with handling highly reactive Grignard reagents and maintaining strictly anhydrous conditions make it more suitable for an industrial setting with specialized equipment and experienced personnel.[8] While it offers a significant cost advantage, the increased operational complexity and safety considerations must be carefully weighed.
Ultimately, the decision rests on a careful evaluation of the available resources, the scale of the synthesis, and the desired balance between cost, yield, and operational simplicity. This guide provides the foundational data and rationale to make an informed and strategic choice.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- What are the specific dangers associated with Grignard reagents?. (2016). Chemistry Stack Exchange.
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. (n.d.). PubMed Central.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki coupling reaction of bromobenzene with phenylboronic acid. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses.
- Assessing the Environmental Impact of Five Pd-based Catalytic Technologies in Removing of Nitr
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025).
- SAFETY D
- SCALABLE CONTINUOUS GRIGNARD REAGENT FORM
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Grignard Reaction. (n.d.). Web Pages.
- Preventing Wurtz coupling during Phenylmagnesium bromide synthesis. (n.d.). BenchChem.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent form
- Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society.
- Kumada Cross-Coupling of Aryl and Vinyl Tosylates under Mild Conditions. (n.d.).
- 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts.
- Sustainable C
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Safety Operating Guide
Proper Disposal of 3-Bromo-4-methylbiphenyl: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-4-methylbiphenyl, a halogenated aromatic compound. While specific regulatory data for this exact compound is limited, this document synthesizes information from structurally related molecules and established hazardous waste management principles to ensure a cautious and compliant approach.
Understanding the Hazard Profile
3-Bromo-4-methylbiphenyl (C₁₃H₁₁Br) is a solid, brominated aromatic compound. Due to the presence of a halogenated biphenyl structure, it is prudent to handle this chemical with the assumption of potential hazards, including aquatic toxicity and persistence in the environment. Safety Data Sheets (SDS) for similar brominated biphenyls indicate potential for skin and eye irritation, and harm if swallowed.
Key Hazard Considerations:
-
Environmental: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
-
Thermal Decomposition: In the event of a fire, thermal decomposition may release hazardous gases such as hydrogen bromide and carbon oxides.[1]
| Property | Value/Information |
| Appearance | Off-white solid[1] |
| Known Hazards | Based on similar compounds: May cause skin and eye irritation. Harmful if swallowed. Potentially toxic to aquatic organisms.[2] |
| Regulatory Status | Not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its properties may require it to be managed as a hazardous waste. Regulations for Polychlorinated Biphenyls (PCBs) under the Toxic Substances Control Act (TSCA) are stringent, and while this is a monobrominated biphenyl, a cautious approach is warranted.[3][4] |
| Primary Disposal Route | Controlled incineration at a licensed hazardous waste facility.[5] |
Pre-Disposal: Safety and Waste Characterization
Before initiating any disposal procedures, it is imperative to ensure that all safety protocols are strictly followed. The initial step in proper disposal is the accurate characterization of the waste.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling 3-Bromo-4-methylbiphenyl for disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.
Waste Characterization
While 3-Bromo-4-methylbiphenyl is not explicitly listed as a hazardous waste under RCRA, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Given its chemical structure as a halogenated aromatic hydrocarbon, it is best practice to manage it as a hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 3-Bromo-4-methylbiphenyl from a laboratory setting.
Step 1: Segregation of Waste
-
Solid Waste: Collect un-used or surplus 3-Bromo-4-methylbiphenyl in its original container or a clearly labeled, compatible container. Do not mix with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: Any materials that have come into direct contact with 3-Bromo-4-methylbiphenyl, such as pipette tips, weigh boats, and contaminated gloves, should be collected separately in a designated hazardous waste container.
-
Solutions: If 3-Bromo-4-methylbiphenyl is in a solvent, the entire solution should be treated as hazardous waste. The solvent will likely have its own hazardous waste characteristics that must be considered.
Step 2: Containerization and Labeling
-
Container Selection: Use a robust, leak-proof container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-4-methylbiphenyl"
-
The approximate quantity of waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your facility's guidelines.
-
Ensure the storage area is well-ventilated, away from sources of ignition, and secondary containment is in place.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a full and accurate description of the waste, including the chemical name and quantity.
Step 5: Record Keeping
-
Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-4-methylbiphenyl.
Caption: Decision workflow for the disposal of 3-Bromo-4-methylbiphenyl.
Emergency Procedures
In the event of a spill or accidental release, the following procedures should be followed:
-
Small Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Follow the instructions of trained emergency response personnel.
-
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 3-Bromo-4-methylbiphenyl is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, proper segregation, secure containment, and professional disposal, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.
References
- Echemi. (n.d.). 3-BROMO-4'-METHYLBIPHENYL SDS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Bromobiphenyl.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Bromobiphenyl.
- PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl.
- U.S. Environmental Protection Agency. (n.d.). Regulation of Chemicals under Section 6(a) of the Toxic Substances Control Act.
- U.S. Environmental Protection Agency. (2025, August 25). Summary of the Toxic Substances Control Act.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Government Publishing Office. (2022, October 25). Federal Register/Vol. 87, No. 205/Tuesday, October 25, 2022/Notices.
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic, as determined by t.
- Congressional Research Service. (2018, April 4). Title I of the Toxic Substances Control Act (TSCA): A Summary of the Statute.
- PubChem. (n.d.). 4-Bromobiphenyl.
- Politico. (2023, May 24). EPA proposes amendments to TSCA new chemicals and to remove exemptions for PFAS and PBTs.
- Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 4-Bromo-4'-methylbiphenyl.
Sources
Mastering Safety: A Researcher's Guide to Handling 3-Bromo-4-methylbiphenyl
For the dedicated researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. Compounds like 3-Bromo-4-methylbiphenyl are valuable intermediates in synthesis, but their handling demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will explore not just what personal protective equipment (PPE) to wear, but why specific choices are critical, grounding our recommendations in established safety protocols and the chemical nature of halogenated biphenyls.
Hazard Profile: An Evidence-Based Assessment
While a specific, comprehensive safety data sheet for 3-Bromo-4-methylbiphenyl may consolidate information, a robust safety assessment involves examining data from structurally analogous compounds. This approach allows us to anticipate potential hazards and establish a wide margin of safety. Analysis of related brominated biphenyls reveals a consistent pattern of potential health effects.[1][2][3][4]
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound | GHS Hazard Statement(s) | Source(s) |
| 3-Bromo-4-methoxybiphenyl | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| 4-Bromobiphenyl | Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [2] |
| 4-Bromo-3'-methylbiphenyl | H302: Harmful if swallowedH318: Causes serious eye damageH413: May cause long lasting harmful effects to aquatic life | [3] |
| 3'-Bromo-biphenyl-4-carbaldehyde | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4] |
Expert Synthesis: The data strongly suggests that 3-Bromo-4-methylbiphenyl should be handled as a substance that is, at minimum, a skin, eye, and respiratory irritant, and is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] Our PPE and handling protocols are built upon this conservative and safety-focused assessment.
The Hierarchy of Controls: PPE as the Final Guardian
Before we address PPE, it is crucial to acknowledge the hierarchy of safety controls. The most effective measures are elimination and substitution , followed by engineering controls (like fume hoods), and administrative controls (procedural rules).[5] PPE is the final, essential barrier between you and the chemical hazard. This guide presumes that all work with 3-Bromo-4-methylbiphenyl is performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Personal Protective Equipment (PPE) Protocol
Your selection of PPE must be tailored to the specific task. Operations involving solids, solutions, heating, or large quantities present different risk profiles.
Tier 1: Standard Laboratory Operations (Weighing, Transfers, Reactions)
This tier represents the minimum required PPE for any work with 3-Bromo-4-methylbiphenyl.[5][8]
-
Eye Protection:
-
Hand Protection:
-
Requirement: Disposable nitrile gloves are required for incidental contact.[7][8] Before use, inspect gloves for any signs of degradation or puncture.[6]
-
Causality: Halogenated organic compounds can penetrate some glove materials. Nitrile provides good short-term protection.[7] Any suspected contact requires immediate removal and disposal of the gloves, followed by hand washing.[8] For prolonged tasks, consider double-gloving.
-
-
Body Protection:
Tier 2: High-Risk Scenarios (Large Quantities, Spills, Heating)
These situations increase the risk of significant splashes, aerosol generation, or energetic events, requiring an elevation of your protective measures.
-
Eye and Face Protection:
-
Requirement: Upgrade to chemical splash goggles. In addition, a full-face shield must be worn over the goggles.[5][9][11]
-
Causality: Goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.[10] The face shield protects the rest of your face from splashes and thermal energy.[9]
-
-
Hand Protection:
-
Requirement: Wear heavier-duty gloves (e.g., neoprene or butyl rubber) over standard nitrile gloves or use gloves with a longer breakthrough time specifically rated for aromatic bromides.
-
Causality: Increased quantities and handling time necessitate a more substantial barrier to prevent chemical permeation.
-
-
Body Protection:
-
Requirement: Supplement your lab coat with a chemical-resistant apron.
-
Causality: An apron provides an additional, impermeable layer of protection for your torso against larger volume spills.[5]
-
Respiratory Protection
-
Requirement: The consistent use of a chemical fume hood should make respiratory protection unnecessary.[11] However, if engineering controls fail or in the event of a large spill outside of containment, a respirator may be required.
-
Causality: The potential for respiratory irritation and harm if inhaled dictates that airborne exposure must be controlled.[1][4] If a risk assessment determines that a respirator is necessary, a formal respiratory protection program, including medical clearance and fit testing, must be implemented as per OSHA guidelines.[9]
-
Operational Plans: From Preparation to Disposal
A safe experiment is a well-planned one. The following workflow and protocols provide a step-by-step guide to minimize risk.
Safe Handling Workflow
Caption: Workflow for handling 3-Bromo-4-methylbiphenyl.
Step-by-Step Handling Protocol
-
Pre-Use Inspection: Verify that safety showers and eyewash stations are accessible and unobstructed. Ensure your fume hood has a current certification sticker.
-
Don PPE: Select and don the appropriate tier of PPE based on the planned procedure.
-
Containment: Conduct all manipulations of 3-Bromo-4-methylbiphenyl, including weighing and transfers, deep within the sash of a functioning chemical fume hood.[6]
-
Handling: Use spark-proof tools. Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid.[12] When making solutions, add the solid to the solvent slowly.
-
Post-Handling: Tightly close the primary container. Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Spill and Disposal Plan
-
Minor Spill Response (<10g, contained in hood):
-
Alert personnel in the immediate area.
-
Wearing Tier 2 PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated, labeled waste container.[2][12]
-
Wipe the area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
-
Waste Disposal:
-
All waste, including contaminated PPE and cleaning materials, must be treated as hazardous.
-
Collect waste in a clearly labeled, sealed container.[2]
-
Dispose of the waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[3][4] Do not pour this chemical down the drain.[12]
-
Table 2: Summary of PPE for Different Operational Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |
| Weighing Solid (<10g) | Safety Glasses (Side Shields) | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes |
| In-Solution Handling | Safety Glasses (Side Shields) | Nitrile Gloves (Consider Double) | Lab Coat, Long Pants, Closed-Toe Shoes |
| Heating or Refluxing | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Lab Coat, Chem-Resistant Apron |
| Large Scale (>50g) | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Lab Coat, Chem-Resistant Apron |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves | Lab Coat, Chem-Resistant Apron. Respirator if outside hood. |
By integrating this expert guidance into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
Auburn University. (n.d.). Personal Protective Equipment. Risk Management & Safety. Retrieved from [Link]
-
Mabi. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. College of Chemistry. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
